6-Fluoro-1H-indazole-5-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-2-8-6(4-11-12-8)1-5(7)3-10/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUYVSMGNDIOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Frontier of Drug Discovery: A Technical Guide to 6-Fluoro-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific, in-depth data regarding the synthesis, biological activity, and experimental protocols for 6-Fluoro-1H-indazole-5-carbonitrile (CAS Number 633327-11-4). This guide provides a comprehensive overview based on available chemical data and the well-documented properties of structurally related fluorinated indazole compounds. The experimental protocols and potential biological activities described herein are illustrative and based on established methodologies for analogous molecules.
Core Compound Specifications
This compound is a fluorinated heterocyclic compound belonging to the indazole class, which is a prominent scaffold in medicinal chemistry.[1][2] Its chemical structure combines the bioisosteric properties of the indazole ring with the unique electronic contributions of the fluorine and nitrile functional groups.[1]
| Property | Value | Source |
| CAS Number | 633327-11-4 | ChemScene[3] |
| Molecular Formula | C₈H₄FN₃ | ChemScene[3] |
| Molecular Weight | 161.14 g/mol | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 52.47 Ų | ChemScene[3] |
| Predicted LogP | 1.57368 | ChemScene[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Rotatable Bonds | 0 | ChemScene[3] |
General Synthetic Strategies for Fluorinated Indazoles
While a specific synthetic route for this compound is not detailed in the available literature, general methods for the synthesis of fluorinated indazoles provide a likely pathway. A common approach involves the cyclization of appropriately substituted phenylhydrazines or related precursors.
A potential synthetic workflow could involve the following conceptual steps:
Caption: Conceptual Synthetic Workflow for this compound.
Potential Biological Activities and Therapeutic Applications
The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting a wide range of biological entities.[1] Derivatives of indazole have shown significant promise as anti-inflammatory, antibacterial, anti-HIV, and antitumor agents.[1]
Particularly, fluorinated indazoles have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[4] The fluorine atom can enhance binding affinity, metabolic stability, and cell permeability of drug candidates.
A patent application (WO2009106980A2) discloses a series of 6-fluoro-1H-indazole derivatives as modulators of the cannabinoid receptor 1 (CB1), suggesting a potential role in treating pain and other CB1-mediated conditions.[5] While this compound is not explicitly mentioned, its structural similarity suggests that it could be a candidate for similar biological screening.
Illustrative Experimental Protocols
The following are generalized experimental protocols that would be relevant for the characterization and biological evaluation of this compound, based on standard practices for similar compounds.
General Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the chemical structure.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve a small amount of the compound in the mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with a gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm) to determine purity.
-
Hypothetical Kinase Inhibition Assay (e.g., against a panel of cancer-related kinases)
This protocol outlines a typical in vitro kinase inhibition assay.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
-
Assay Preparation: In a 384-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP in a buffered solution.
-
Compound Addition: Add this compound at a range of concentrations (e.g., from 1 nM to 100 µM) to the wells. Include appropriate controls (no compound and no enzyme).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of product formed or ATP consumed (e.g., using a luminescence-based assay like ADP-Glo™).
-
Data Analysis: Measure the signal using a plate reader. Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Potential Signaling Pathway Involvement
Given the prevalence of indazole-based compounds as kinase inhibitors, this compound could potentially modulate signaling pathways critical for cell growth, proliferation, and survival, such as the MAPK/ERK or PI3K/Akt pathways.
Caption: Hypothetical Inhibition of the MAPK/ERK Signaling Pathway.
This diagram illustrates a potential mechanism where this compound acts as an inhibitor of a kinase (e.g., RAF) within the MAPK/ERK pathway, thereby blocking downstream signaling that leads to cell proliferation and survival. This is a common mechanism for indazole-based anti-cancer drugs.
Conclusion
This compound represents a promising, yet underexplored, molecule in the landscape of drug discovery. While specific biological data is currently limited in the public domain, its structural features suggest a high potential for activity as a kinase inhibitor or a modulator of other important biological targets. The general synthetic and experimental frameworks provided here offer a solid foundation for researchers to initiate their own investigations into the therapeutic potential of this compound. Further research is warranted to fully elucidate its pharmacological profile and potential applications in treating a range of diseases.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 6-Fluoro-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the physicochemical properties, potential synthetic routes, and biological significance of 6-Fluoro-1H-indazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, known for its wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1][2] The introduction of fluorine and a carbonitrile group can significantly modulate the compound's electronic properties, membrane permeability, and metabolic stability, making it a valuable building block for novel therapeutic agents.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 633327-11-4 | [3][4] |
| Molecular Formula | C₈H₄FN₃ | [3] |
| Molecular Weight | 161.14 g/mol | [3] |
| SMILES | FC1=CC2=C(C=NN2)C=C1C#N | [3] |
| LogP (calculated) | 1.57368 | [3] |
| Topological Polar Surface Area (TPSA) | 52.47 Ų | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 0 | [3] |
| Purity | ≥95% (as commercially available) | [3] |
Synthetic Pathways and Methodologies
The synthesis of substituted indazoles can be achieved through various chemical strategies.[1][2] While a specific, detailed experimental protocol for this compound is not publicly available, a plausible synthetic approach can be inferred from established methods for analogous compounds. A common route involves the cyclization of appropriately substituted phenylhydrazones or related precursors.
Proposed Experimental Protocol: Synthesis via Cyclization of a Substituted Acetonitrile
A potential synthesis could start from a substituted fluorobenzonitrile, which undergoes reaction with a hydrazine source to form the indazole ring. This methodology is adapted from general principles of indazole synthesis.[1]
-
Starting Material: 2-Amino-4-fluoro-5-cyanobenzaldehyde (or a related activated precursor).
-
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C).
-
Cyclization: The intermediate diazonium salt undergoes intramolecular cyclization to form the indazole ring. This step is often spontaneous or may be promoted by gentle warming.
-
Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The product is then purified using column chromatography on silica gel to yield the final this compound.
Below is a logical workflow diagram illustrating this proposed synthetic pathway.
Caption: A logical workflow for the synthesis of this compound.
Biological and Pharmacological Context
Indazole derivatives are of significant interest in drug development due to their ability to act as bioisosteres of indoles, interacting with a wide range of biological targets.[1] Fluorinated indazoles, in particular, have shown promise as potent and selective inhibitors of various enzymes and receptors.
For example, certain 6-fluoroindazole derivatives have been identified as potent inhibitors of Rho-associated protein kinase (ROCK), a target for cardiovascular diseases.[5][6] The presence of a fluorine atom at the C6 position can significantly enhance inhibitory potency and improve pharmacokinetic properties like oral bioavailability.[5] Other fluorinated indazoles have demonstrated high binding affinity for serotonin receptors (5-HT), which are implicated in central nervous system disorders.[5]
Given this context, this compound is a valuable scaffold for library synthesis and screening against various kinase and receptor targets. Its activity would be evaluated through in vitro bioassays.
Illustrative Signaling Pathway: Kinase Inhibition
Many indazole-based compounds function as ATP-competitive kinase inhibitors. The diagram below illustrates a generalized signal transduction pathway where a receptor tyrosine kinase (RTK) is activated by a growth factor, leading to downstream signaling. An indazole-based inhibitor, such as a derivative of this compound, can block this pathway by binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation and subsequent cellular responses like proliferation and survival.
Caption: Role of an indazole inhibitor in a generic signal transduction cascade.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
6-Fluoro-1H-indazole-5-carbonitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the key physicochemical properties of 6-Fluoro-1H-indazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is presented to support research and development activities.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below. These values are critical for experimental design, including reaction stoichiometry, analytical characterization, and formulation development.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₄FN₃ | [1] |
| Molecular Weight | 161.14 g/mol | [1] |
| CAS Number | 633327-11-4 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are often proprietary or described within patent literature. For researchers requiring specific synthetic methodologies, a thorough review of chemical synthesis databases and patent filings is recommended. Standard analytical procedures for compound characterization would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical name and its fundamental molecular identifiers.
Chemical Identity and Molecular Properties.
References
Spectroscopic and Structural Elucidation of 6-Fluoro-1H-indazole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Fluoro-1H-indazole-5-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. Due to the proprietary nature or limited public availability of primary spectral data, this document focuses on established experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds. Furthermore, it outlines a general synthetic pathway for substituted indazoles and the typical workflow for spectroscopic analysis, visualized through clear diagrams. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives.
Spectroscopic Data Summary
While specific experimental spectra for this compound are not publicly available in the searched databases, the following tables are structured to present the expected data types. Researchers who synthesize this compound can use this format to tabulate their findings.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available |
Table 4: Mass Spectrometry Data for this compound
| m/z Ratio | Ion |
| Data not available |
Experimental Protocols
The following are detailed, representative methodologies for the acquisition of spectroscopic data for indazole derivatives, based on standard practices in organic chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD or equivalent, operating at a proton frequency of 400 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the solid this compound sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the desired resolution of proton signals. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired at room temperature using a standard pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 16 to 64) are averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a similar instrument, equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal. Sufficient pressure is applied to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then collected over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to produce the final spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount (approximately 1 mg) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of about 1-10 µg/mL. A small amount of formic acid (0.1%) may be added to promote ionization in positive ion mode.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrum is acquired in positive or negative ion mode, depending on the analyte's properties. The data is collected over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
Visualizations
General Synthetic Pathway for Substituted 1H-Indazoles
The following diagram illustrates a common synthetic route to 1H-indazole derivatives, starting from an ortho-substituted fluorobenzonitrile. This pathway is relevant for the synthesis of this compound.
Caption: A representative synthetic scheme for 1H-indazole derivatives.
Workflow for Spectroscopic Analysis
This diagram outlines the standard workflow for the structural characterization of a newly synthesized compound, such as this compound.
Caption: A standard workflow for the spectroscopic characterization of a compound.
Determining the Solubility Profile of 6-Fluoro-1H-indazole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of Solubility Testing
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In drug discovery, solubility is typically assessed in aqueous buffers relevant to physiological conditions and in organic solvents used for stock solutions and analytical methods. Two key types of solubility are measured: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is determined by dissolving the compound from a high-concentration stock solution (usually in dimethyl sulfoxide - DMSO) into an aqueous buffer.[1][4][5] It is a high-throughput method often used in the early stages of drug discovery for rapid assessment.[1][6]
-
Thermodynamic Solubility: This measures the equilibrium concentration of a compound in a saturated solution.[2][5][7][8] It is a more time-consuming but accurate measure, crucial for lead optimization and formulation development.[1][7]
Recommended Laboratory Solvents for Profiling
A comprehensive solubility profile should assess the solubility of 6-Fluoro-1H-indazole-5-carbonitrile in a range of common laboratory solvents. The selection of solvents should be guided by their intended use in experimental workflows.
Table 1: Recommended Solvents for Solubility Profiling
| Solvent Class | Specific Solvents | Primary Use in a Lab Setting |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4 | Mimicking physiological conditions for biological assays |
| Simulated Intestinal Fluid (SIF) | Assessing solubility relevant to oral absorption | |
| Simulated Gastric Fluid (SGF) | Assessing solubility in the stomach environment | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Preparation of high-concentration stock solutions |
| Dimethylformamide (DMF) | Alternative to DMSO for stock solutions | |
| Acetonitrile (ACN) | Mobile phase in chromatography, reaction solvent | |
| Polar Protic Solvents | Methanol (MeOH) | Chromatography, reaction solvent, recrystallization |
| Ethanol (EtOH) | Recrystallization, formulation | |
| Water | Baseline solubility, buffer preparation | |
| Nonpolar Solvents | Dichloromethane (DCM) | Organic synthesis, extraction |
| Ethyl Acetate (EtOAc) | Chromatography, extraction | |
| Tetrahydrofuran (THF) | Reaction solvent |
Experimental Protocols for Solubility Determination
Detailed methodologies are crucial for obtaining reproducible and accurate solubility data. Below are protocols for both kinetic and thermodynamic solubility assays.
3.1. Kinetic Solubility Assay Protocol (Nephelometric Method)
This high-throughput method assesses the precipitation of a compound when diluted from a DMSO stock into an aqueous buffer.
-
Materials and Equipment:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Microtiter plates (96- or 384-well)
-
Automated liquid handler
-
Nephelometer or plate reader capable of measuring light scattering
-
-
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[4]
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Include wells with only DMSO as a negative control.
-
Add Buffer: Add the aqueous buffer to each well to achieve the desired final compound concentrations (e.g., by serial dilution).
-
Mix and Incubate: Mix the contents of the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 1-2 hours).[1][9]
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the DMSO control.
-
3.2. Thermodynamic Solubility Assay Protocol (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard."
-
Materials and Equipment:
-
Solid this compound
-
Selected solvents (e.g., PBS pH 7.4, water, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Filtration device (e.g., syringe filters or filter plates)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
-
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[10]
-
Add Solvent: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or in a thermomixer. Agitate the samples at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.[1][7][8]
-
Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For improved accuracy, filter the supernatant using a chemically inert filter (e.g., PVDF or PTFE).[8]
-
Quantification: Prepare a calibration curve of the compound in the solvent. Analyze the filtered supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the dissolved compound.[1][8]
-
Data Analysis: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.[8]
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.
Caption: A flowchart of the shake-flask method for thermodynamic solubility determination.
Conclusion
While direct solubility data for this compound is not currently published, the experimental protocols outlined in this guide provide a robust framework for its determination. By systematically assessing both kinetic and thermodynamic solubility in a range of relevant solvents, researchers can generate the critical data needed to advance their drug discovery and development programs. Accurate and reproducible solubility data is fundamental to making informed decisions regarding compound progression, formulation strategies, and the interpretation of biological data.
References
- 1. enamine.net [enamine.net]
- 2. evotec.com [evotec.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
6-Fluoro-1H-indazole-5-carbonitrile structure and tautomerism
An In-Depth Technical Guide to the Structure and Tautomerism of 6-Fluoro-1H-indazole-5-carbonitrile
For researchers, scientists, and drug development professionals, a thorough understanding of the structural nuances of heterocyclic compounds is paramount. This compound is a substituted indazole of interest in medicinal chemistry. This guide provides a detailed examination of its chemical structure and the critical concept of tautomerism inherent to the indazole core.
Chemical Structure
This compound possesses a bicyclic aromatic structure formed by the fusion of a benzene ring and a pyrazole ring. The molecule is further functionalized with a fluorine atom at the 6-position and a nitrile group at the 5-position.
Systematic Name: this compound Molecular Formula: C₈H₄FN₃ Molecular Weight: 161.14 g/mol SMILES: FC1=CC2=C(C=NN2)C=C1C#N
Tautomerism in this compound
A fundamental characteristic of the indazole ring system is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in the existence of two primary tautomeric forms: the 1H-indazole and the 2H-indazole tautomers.
-
1H-Tautomer: The proton is located on the nitrogen atom at position 1 (N1). This form is generally considered to be the more thermodynamically stable tautomer for most substituted indazoles.[1][2] The stability is often attributed to its benzenoid electronic structure.
-
2H-Tautomer: The proton resides on the nitrogen atom at position 2 (N2). This tautomer has a quinonoid electronic structure and is typically higher in energy compared to the 1H form.[2]
Caption: Tautomeric equilibrium of this compound.
Data Presentation: Spectroscopic Characterization of Tautomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying and distinguishing between the 1H and 2H tautomers of indazoles.[1][3] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the two forms. While specific NMR data for this compound is limited, the following table summarizes the expected differences based on general knowledge of indazole derivatives.
| Spectroscopic Feature | Expected Observation for 1H-Tautomer | Expected Observation for 2H-Tautomer |
| ¹H NMR (N-H signal) | Broad singlet, typically δ > 10 ppm | No N-H signal (if substituted at N2) |
| ¹³C NMR (C3a/C7a) | Distinct chemical shifts for C3a and C7a | More similar chemical shifts for C3a and C7a |
| ¹⁵N NMR | Significant difference in chemical shifts for N1 and N2 | Chemical shifts for N1 and N2 are more similar |
Experimental Protocols
Synthesis of Substituted Indazoles (Representative Protocol)
A general method for the synthesis of substituted indazoles involves the cyclization of a corresponding ortho-substituted aniline derivative. The following is a representative protocol adapted from the synthesis of similar fluoro-substituted indazoles.[4][5]
Materials:
-
Appropriately substituted 2-amino-fluorobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Stannous chloride (SnCl₂) or other reducing agent
-
Suitable organic solvents (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve the starting aniline derivative in a mixture of hydrochloric acid and water at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Stir the reaction mixture for an additional 30-60 minutes at low temperature.
-
To a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl).
-
Slowly add the diazonium salt solution to the reducing agent solution, keeping the temperature controlled.
-
Allow the reaction to proceed for several hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired indazole.
NMR Spectroscopic Analysis of Tautomerism
Objective: To determine the predominant tautomeric form of this compound in solution.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Analyze the sample in different solvents to assess the solvent effect on the tautomeric equilibrium.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the downfield region (δ 10-15 ppm) for the characteristic broad N-H proton signal of the 1H-tautomer.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to observe the chemical shifts of the carbon atoms in the indazole ring.
-
2D NMR (optional): If signal assignment is ambiguous, perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.
-
Low-Temperature NMR (optional): In cases of rapid tautomeric exchange at room temperature, acquiring spectra at lower temperatures can help to resolve signals for individual tautomers.
Caption: Experimental workflow for synthesis and tautomeric analysis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
The Indazole Scaffold: A Technical Guide to its Discovery and Enduring Legacy in Medicinal Chemistry
For Immediate Release
A deep dive into the history, synthesis, and therapeutic applications of substituted indazoles, a cornerstone of modern drug discovery.
[City, State] – December 28, 2025 – The indazole core, a bicyclic heteroaromatic system, has proven to be a "privileged scaffold" in medicinal chemistry, leading to the development of numerous therapeutic agents. This technical guide explores the journey of substituted indazoles from their initial synthesis in the 19th century to their current status as key components in a range of FDA-approved drugs. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the foundational chemistry, key experimental data, and biological mechanisms of this important class of compounds.
A Historical Perspective: The Genesis of a Versatile Scaffold
The story of the indazole ring system begins in the late 19th century, with pioneering work by Emil Fischer. While not the parent indazole, Fischer's synthesis of an oxo-substituted derivative, indazolone, in 1883, was the first crucial step in recognizing this novel heterocyclic system.[1][2] This foundational work was built upon in the early 20th century by chemists such as Jacobson and Huber, who developed methods for the synthesis of the parent indazole from N-nitroso-o-benzotoluidide.[3] These early synthetic achievements were pivotal, paving the way for extensive investigation into the biological activities of substituted indazoles.[2]
The mid-20th century marked a significant turning point with the discovery of the anti-inflammatory properties of benzydamine, one of the earliest therapeutic applications of a substituted indazole.[2] This discovery highlighted the vast therapeutic potential locked within the indazole core and spurred further research, ultimately leading to the development of blockbuster drugs such as the antiemetic agent Granisetron and the targeted cancer therapies Axitinib and Pazopanib.[2]
Foundational Synthetic Strategies and Experimental Protocols
The versatility of the indazole scaffold is, in part, due to the various synthetic routes developed over the past century. Below are detailed protocols for some of the foundational and modern synthetic methods for preparing key indazole derivatives.
Fischer's Synthesis of 3-Indazolone (circa 1883)
This historic synthesis marked the first creation of an indazole-related ring system.[2]
-
Starting Material: o-Hydrazinobenzoic acid
-
Procedure: o-Hydrazinobenzoic acid is heated, leading to intramolecular condensation and cyclization. The reaction proceeds via the loss of a water molecule to form 3-indazolone.[2]
-
Reaction Conditions: While specific temperatures and reaction times were not meticulously documented in the initial reports, the reaction is understood to occur at elevated temperatures.[2]
-
Observations: Fischer's work led to the identification of a new heterocyclic system, which he named "indazol."[2]
Jacobson and Huber's Indazole Synthesis
This method provides a route to the parent indazole ring.[3]
-
Starting Material: N-nitroso-o-benzotoluidide
-
Procedure: The synthesis is based on an intramolecular azo coupling with an initial acyl shift as the rate-determining step.[3]
-
Yield: This method can produce indazole in almost quantitative yield.[3]
Modern Synthesis of Axitinib
Axitinib is a potent VEGFR inhibitor used in cancer therapy. Its synthesis involves a multi-step process.
-
Key Intermediates: 6-iodo-1H-indazole and 2-mercapto-N-methylbenzamide.
-
General Procedure:
-
S-Arylation (Migita Coupling): 6-iodo-1H-indazole is coupled with 2-mercapto-N-methylbenzamide in the presence of a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a mild base (e.g., NaHCO3) in a solvent like N-methyl-2-pyrrolidone (NMP).[4]
-
Heck Reaction: The resulting intermediate is then subjected to a Heck reaction with 2-vinylpyridine. The indazole nitrogen is often acylated in situ to facilitate the oxidative addition step.[4]
-
Deprotection and Crystallization: The final step involves the removal of any protecting groups and crystallization to yield Axitinib.[4][5]
-
Synthesis of Pazopanib Hydrochloride
Pazopanib is another multi-targeted tyrosine kinase inhibitor.
-
Key Intermediates: N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide.
-
General Procedure:
-
A flask is charged with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, 5-amino-2-methylbenzenesulfonamide, and N,N-dimethylformamide (DMF).[6]
-
A few drops of concentrated hydrochloric acid are added.[6]
-
The reaction mixture is heated to approximately 95°C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).[6]
-
Upon completion, the product crystals are collected by filtration, washed with ethanol, and dried to afford Pazopanib hydrochloride.[6]
-
Biological Activity and Quantitative Data
Substituted indazoles exhibit a wide range of biological activities, with many derivatives developed as potent inhibitors of various enzymes, particularly protein kinases. The following tables summarize the inhibitory activities of selected indazole derivatives against key biological targets.
Table 1: In Vitro Antiproliferative Activity of Indazole Derivative 2f
| Cell Line | Cancer Type | IC50 (μM) |
| 4T1 | Breast Cancer | 0.23 |
| A549 | Lung Cancer | 1.15 |
| HCT116 | Colon Cancer | 0.56 |
| B16-F10 | Melanoma | 0.89 |
| Data from Wei et al. (2021)[7] |
Table 2: Kinase Inhibitory Activity of Selected Indazole-Based Drugs
| Compound | Target Kinase(s) | IC50 (nM) |
| Pazopanib | VEGFR-1 | 7 |
| VEGFR-2 | 15 | |
| VEGFR-3 | 2 | |
| PDGFR-α | 73 | |
| PDGFR-β | 215 | |
| c-Kit | 48 | |
| Axitinib | VEGFR-1 | - |
| VEGFR-2 | - | |
| VEGFR-3 | - | |
| PDGFR | - | |
| c-Kit | 1.7 | |
| Compound C05 | PLK4 | < 0.1 |
| Data from multiple sources, including references[8][9][10] |
Table 3: Antimicrobial and Antiprotozoal Activity of Selected Indazole Derivatives
| Compound | Organism | MIC (μg/mL or μM) |
| Compound 61 | S. pneumoniae | 4.0 μg/mL |
| Compound 58 | M. tuberculosis | 0.09 μM |
| Compound 68 | C. albicans | 75 μM |
| Compound 18 | G. intestinalis | (12.8x more active than metronidazole) |
| Data from multiple sources, including references[1][11] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of many indazole-based drugs stem from their ability to modulate specific intracellular signaling pathways that are often dysregulated in disease.
Axitinib: Inhibition of Angiogenesis Pathways
Axitinib primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), key drivers of angiogenesis. By competitively binding to the ATP-binding pocket of these receptors, Axitinib blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[12] This leads to the downregulation of the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[12]
Pazopanib: Multi-Targeted Kinase Inhibition
Pazopanib is a multi-targeted tyrosine kinase inhibitor that acts on VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[13] Its mechanism of action involves blocking the downstream signaling of these receptors, thereby inhibiting angiogenesis and tumor cell growth.[13][14] Pazopanib's inhibition of these multiple pathways contributes to its efficacy in treating renal cell carcinoma and soft tissue sarcoma.[13]
Benzydamine: Anti-Inflammatory Mechanism
Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), Benzydamine is a weak inhibitor of prostaglandin synthesis.[15] Its primary anti-inflammatory effect is believed to be through the inhibition of the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[15]
Conclusion
From its humble beginnings in 19th-century organic chemistry to its current prominent role in modern medicine, the indazole scaffold has demonstrated remarkable versatility and therapeutic potential. The journey of substituted indazoles is a testament to the power of fundamental chemical research and its translation into life-saving medicines. The foundational knowledge established by early pioneers continues to guide the design and synthesis of new and improved indazole-based drugs to address unmet medical needs. As our understanding of disease pathways deepens, the "privileged" indazole scaffold is poised to remain a critical component in the drug discovery toolkit for the foreseeable future.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 6. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 15. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Fluoro-1H-indazole-5-carbonitrile: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety, handling, and available data for 6-Fluoro-1H-indazole-5-carbonitrile. No specific Material Safety Data Sheet (MSDS) for this exact compound was publicly available at the time of writing. The information herein is aggregated from data on structurally similar compounds and general chemical safety principles. It is intended for use by trained professionals and should be supplemented by a thorough internal risk assessment before any handling or experimentation.
Introduction
This compound is a fluorinated heterocyclic compound featuring an indazole core. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including roles as kinase inhibitors for cancer therapy.[1][2][3] As a functionalized building block, this compound is valuable for the synthesis of more complex molecules in drug discovery programs.[4] This guide provides essential information on its safe handling, storage, and disposal.
Hazard Identification and Classification
While specific GHS/CLP classifications for this compound are not available, data from analogous fluoro-indazole compounds suggest the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
It is prudent to handle this compound as a hazardous substance.
Physical and Chemical Properties
The available quantitative data for this compound and a structurally related compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 633327-11-4 | ChemScene[5] |
| Molecular Formula | C₈H₄FN₃ | ChemScene[5] |
| Molecular Weight | 161.14 g/mol | ChemScene[5] |
| Purity | ≥95% | ChemScene[5] |
| Topological Polar Surface Area (TPSA) | 52.47 Ų | ChemScene[5] |
| LogP | 1.57368 | ChemScene[5] |
| Hydrogen Bond Acceptors | 2 | ChemScene[5] |
| Hydrogen Bond Donors | 1 | ChemScene[5] |
| Rotatable Bonds | 0 | ChemScene[5] |
Handling and Storage
Strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for damage before each use. |
| Eyes/Face | Safety glasses with side-shields or goggles | Provides protection against splashes and airborne particles. A face shield may be required for splash risks. |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator should be selected based on a formal risk assessment. |
Safe Handling Practices
-
Engineering Controls: All handling of solid this compound should occur in a certified chemical fume hood to minimize inhalation exposure.
-
Procedural Controls:
-
Avoid the formation and inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas) for transferring the compound.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride (HF).
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection. Ensure adequate ventilation.
-
Containment and Cleanup: Avoid generating dust. Carefully sweep or vacuum up the spilled material and place it in a designated, labeled, and sealed hazardous waste container. Do not allow the material to enter drains.
Experimental Protocols & Workflows
While no specific experimental protocols for this compound are publicly documented, a general workflow for its safe handling in a laboratory setting is presented below. This workflow is a logical representation of the steps required to minimize exposure and ensure safety.
Caption: General laboratory workflow for safe handling.
Biological Context and Signaling Pathways
As a chemical intermediate or building block, there is no publicly available information detailing the direct involvement of this compound in specific biological signaling pathways. Its utility lies in its incorporation into larger, more complex molecules that may be designed to interact with biological targets such as protein kinases.[3] The indazole core is a key feature in many kinase inhibitors, which function by blocking signaling pathways that are often overactive in cancer cells.
The logical relationship for its use in drug discovery can be visualized as follows:
Caption: Role as a building block in drug discovery.
Disposal Considerations
All waste materials containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container. Disposal must be carried out by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Toxicological and Ecological Information
No specific toxicological or ecological data for this compound were found. Due to the lack of data, the compound should not be released into the environment. Its effects on aquatic life are unknown. Handle and dispose of the material with the assumption that it is harmful to the environment.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. chemscene.com [chemscene.com]
In-depth Technical Guide: Thermal Stability and Decomposition of 6-Fluoro-1H-indazole-5-carbonitrile
Disclaimer: Publicly available, specific experimental data concerning the thermal stability and decomposition of 6-Fluoro-1H-indazole-5-carbonitrile is limited. This guide is constructed based on established principles of thermal analysis for organic compounds and the known chemical behavior of structurally related molecules. The quantitative data presented in the tables are illustrative examples and should not be interpreted as experimentally verified values for this specific compound.
Introduction
This compound is a fluorinated heterocyclic compound with potential applications in the fields of medicinal chemistry and materials science. A thorough understanding of its thermal properties is paramount for ensuring safe handling, storage, and processing, particularly within the rigorous context of pharmaceutical development and manufacturing. This technical guide offers a detailed overview of the theoretical considerations regarding its thermal stability, potential decomposition pathways, and standardized experimental protocols for its analysis.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. These values are primarily based on computational predictions and data for analogous structures.
| Property | Value |
| Molecular Formula | C₈H₄FN₃ |
| Molecular Weight | 161.14 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| Melting Point | Not experimentally determined |
| Boiling Point | Not experimentally determined |
| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents |
Thermal Stability Analysis
The thermal stability of a chemical compound is critical to its safety profile and processability. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA provides quantitative information about changes in a material's mass as a function of temperature or time in a controlled atmosphere. This analysis is used to determine the temperature at which the material begins to decompose, the kinetics of its decomposition, and the amount of residual non-volatile material.
Illustrative TGA Data for this compound
The following data are hypothetical and intended to exemplify the presentation of TGA results.
| Parameter | Illustrative Value |
| Onset of Decomposition (T₅%) | 245 °C |
| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | 285 °C |
| Weight Loss at 300 °C | 20% |
| Weight Loss at 500 °C | 85% |
| Residue at 700 °C (in N₂) | < 5% |
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is used to detect thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat capacity of the material.
Illustrative DSC Data for this compound
The following data are hypothetical and intended to exemplify the presentation of DSC results.
| Parameter | Illustrative Value |
| Melting Point (Tₘ) | 175 °C (onset) |
| Enthalpy of Fusion (ΔHբ) | 28 kJ/mol |
| Decomposition Event | Exothermic, onset > 240 °C |
Experimental Protocols
The following sections detail generalized but comprehensive protocols for conducting TGA and DSC analyses on a solid organic compound like this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications using appropriate standards.
-
Sample Preparation: A sample of 3-7 mg of this compound should be accurately weighed into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
The crucible is placed onto the TGA balance mechanism.
-
The furnace is sealed, and the system is purged with an inert gas, typically nitrogen, at a flow rate of 20-100 mL/min for a sufficient time to ensure an inert atmosphere.
-
The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 700 °C) at a controlled linear heating rate, typically 10 °C/min.
-
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, temperatures of maximum decomposition rates, and the percentage of mass loss at various stages.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a clean aluminum DSC pan. The pan is then hermetically sealed to prevent any loss of volatile decomposition products.
-
Experimental Conditions:
-
The sealed sample pan and an empty, hermetically sealed reference pan are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
A temperature program is initiated. A common program for assessing melting and decomposition involves heating the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its expected decomposition point (e.g., 350 °C).
-
-
Data Acquisition: The differential heat flow to the sample and reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic events, such as melting (characterized by its onset temperature and enthalpy of fusion), and exothermic events, which can indicate decomposition.
Potential Decomposition Pathway
Lacking specific experimental evidence from techniques like TGA-MS or Pyrolysis-GC-MS, a hypothetical thermal decomposition pathway for this compound can be postulated based on the known chemical principles of its constituent functional groups.
The decomposition is anticipated to be a complex radical-mediated process. Initial bond scission would likely occur at the weakest points in the molecular structure. The N-N bond within the indazole ring is a plausible site for initial fragmentation at elevated temperatures. The presence of the electron-withdrawing fluorine and nitrile substituents on the benzene ring will influence the electronic distribution and stability of the heterocyclic system.
Upon initial fragmentation, a cascade of subsequent reactions is expected, leading to the formation of a variety of smaller, more volatile species. The nitrile group is thermally robust but can be eliminated or fragmented to produce species such as hydrogen cyanide (HCN). The fluorine atom is strongly bonded to the aromatic ring, but under severe thermal stress, defluorination can occur, potentially leading to the formation of hydrogen fluoride (HF). The indazole ring fragmentation is expected to liberate molecular nitrogen (N₂).
The ultimate decomposition products in an inert atmosphere would likely consist of a mixture of gaseous molecules including N₂, HCN, and HF, along with various fluorinated and non-fluorinated aromatic and aliphatic fragments.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: A generalized workflow for thermal analysis experiments.
Hypothetical Thermal Decomposition Pathway
Caption: A proposed high-level thermal decomposition pathway.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and potential decomposition of this compound. While specific experimental data is not yet available, the outlined protocols for TGA and DSC offer a clear path for obtaining this crucial information. The hypothetical decomposition pathway provides a scientifically grounded framework for anticipating potential thermal hazards and decomposition byproducts. It is imperative that rigorous experimental thermal analysis be conducted to ascertain the precise thermal properties of this compound to ensure its safe and effective application in research and development.
Methodological & Application
Synthetic Routes to 6-Fluoro-1H-indazole-5-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-Fluoro-1H-indazole-5-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is based on a three-step sequence involving bromination, diazotization/cyclization, and cyanation.
I. Synthetic Strategy Overview
The synthesis of this compound is proposed via a three-step route starting from the commercially available 4-fluoro-2-methylaniline. The key intermediate, 5-bromo-6-fluoro-1H-indazole, is first synthesized and then converted to the final product through a palladium-catalyzed cyanation reaction.
Caption: Proposed three-step synthesis of this compound.
II. Data Presentation
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 4-Fluoro-2-methylaniline | N-Bromosuccinimide (NBS), Acetonitrile | 5-Bromo-4-fluoro-2-methylaniline | 90-98 |
| 2 | 5-Bromo-4-fluoro-2-methylaniline | Sodium Nitrite, Acetic Acid | 5-Bromo-6-fluoro-1H-indazole | 75-85 |
| 3 | 5-Bromo-6-fluoro-1H-indazole | Zn(CN)₂, Pd₂(dba)₃, dppf, Zn powder, DMAC | This compound | 70-80 |
III. Experimental Protocols
Step 1: Synthesis of 5-Bromo-4-fluoro-2-methylaniline
This protocol is adapted from a similar synthesis of a constitutional isomer.
Workflow:
Caption: Experimental workflow for the synthesis of 5-Bromo-4-fluoro-2-methylaniline.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-fluoro-2-methylaniline (1.0 eq) in acetonitrile (10 volumes). Cool the solution to 0-5 °C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-4-fluoro-2-methylaniline.
Step 2: Synthesis of 5-Bromo-6-fluoro-1H-indazole
This protocol is adapted from a similar synthesis of a constitutional isomer.
Workflow:
Caption: Experimental workflow for the synthesis of 5-Bromo-6-fluoro-1H-indazole.
Methodology:
-
Diazotization: In a round-bottom flask, dissolve 5-bromo-4-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid (10 volumes). Cool the solution to 0-5 °C in an ice-salt bath. To this, add a solution of sodium nitrite (1.1 eq) in a minimum amount of water dropwise, keeping the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes.
-
Cyclization and Work-up: After 30 minutes, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC. Pour the reaction mixture into ice-water. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 5-bromo-6-fluoro-1H-indazole.
Step 3: Synthesis of this compound
This protocol is based on a general palladium-catalyzed cyanation of aryl bromides.
Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: To a Schlenk tube, add 5-bromo-6-fluoro-1H-indazole (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 eq), and zinc powder (0.1 eq). The tube is evacuated and backfilled with argon three times. Degassed N,N-dimethylacetamide (DMAC) (10 volumes) is then added via syringe.
-
Cyanation: The reaction mixture is heated to 120 °C and stirred for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate. The combined filtrate is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Disclaimer: These protocols are intended for use by trained professionals in a suitably equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions, particularly for the palladium-catalyzed cyanation, may require optimization for best results.
Application Notes and Protocols for Palladium-Catalyzed Synthesis of 1H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged bicyclic heteroaromatic system that constitutes the core of numerous compounds with significant biological and pharmaceutical activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the efficient construction of this important heterocyclic motif. This document provides detailed protocols for several key palladium-catalyzed methods for the synthesis of 1H-indazoles, complete with quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Protocol 1: Intramolecular Buchwald-Hartwig Amination of 2-Halobenzophenone Tosylhydrazones
This method provides an efficient route to 3-substituted 1H-indazoles through a palladium-catalyzed intramolecular C-N bond formation. The reaction proceeds under mild conditions, making it suitable for substrates with sensitive functional groups.[1][2]
Experimental Protocol
A detailed step-by-step procedure for a representative reaction is as follows:
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-halobenzophenone tosylhydrazone (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.1 equiv.).
-
Solvent and Base: Evacuate and backfill the tube with an inert atmosphere (e.g., argon). Add anhydrous dioxane (5 mL per 1 mmol of substrate) and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1H-indazole.
Data Presentation: Substrate Scope and Yields
| Entry | Starting Material (Substituent on Benzophenone) | Halogen | Product (Substituent on Indazole) | Yield (%) |
| 1 | 4-Methoxy | Bromo | 5-Methoxy-3-phenyl-1H-indazole | 92 |
| 2 | 4-Methyl | Bromo | 5-Methyl-3-phenyl-1H-indazole | 88 |
| 3 | Unsubstituted | Bromo | 3-Phenyl-1H-indazole | 85 |
| 4 | 4-Chloro | Bromo | 5-Chloro-3-phenyl-1H-indazole | 78 |
| 5 | 4-Trifluoromethyl | Bromo | 5-Trifluoromethyl-3-phenyl-1H-indazole | 75 |
Experimental Workflow
Protocol 2: Intramolecular C-H Activation/Amination of Benzophenone Tosylhydrazones
This protocol offers an alternative route to 3-aryl-1H-indazoles, proceeding through a palladium-catalyzed C-H activation mechanism. This method avoids the need for pre-halogenated substrates.[1][2][3]
Experimental Protocol
A detailed step-by-step procedure for a representative reaction is as follows:
-
Reaction Setup: In a sealed tube, combine the benzophenone tosylhydrazone (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), copper(II) acetate (Cu(OAc)₂, 2.0 equiv.), and silver trifluoroacetate (AgOCOCF₃, 1.0 equiv.).
-
Solvent: Add a suitable solvent such as 1,2-dichloroethane (DCE) (5 mL per 1 mmol of substrate).
-
Reaction Conditions: Seal the tube and heat the mixture to 120 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite®. Wash the filter cake with additional DCM. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the pure 1H-indazole.
Data Presentation: Substrate Scope and Yields
| Entry | Starting Material (Substituent on Benzophenone) | Product (Substituent on Indazole) | Yield (%) |
| 1 | 4,4'-Dimethoxy | 6-Methoxy-3-(4-methoxyphenyl)-1H-indazole | 89 |
| 2 | 4-Methoxy | 6-Methoxy-3-phenyl-1H-indazole | 85 |
| 3 | 4-Methyl | 6-Methyl-3-phenyl-1H-indazole | 82 |
| 4 | Unsubstituted | 3-Phenyl-1H-indazole | 76 |
| 5 | 4-Fluoro | 6-Fluoro-3-phenyl-1H-indazole | 70 |
Protocol 3: Reductive Cyclization of o-Nitro-ketoximes
This method allows for the synthesis of 1H-indazoles through a reductive cyclization pathway, although the original abstract describes an iron-catalyzed process, palladium catalysts can also be employed for similar transformations. For the purpose of this document, a general palladium-catalyzed protocol is presented.[4][5]
Experimental Protocol
A detailed step-by-step procedure for a representative reaction is as follows:
-
Reaction Setup: To a pressure vessel, add the o-nitro-ketoxime (1.0 equiv.) and a palladium catalyst such as palladium on carbon (Pd/C, 10 mol%).
-
Solvent and Reducing Agent: Add a suitable solvent like ethanol. The reduction can be carried out using hydrogen gas or a hydrogen transfer reagent like ammonium formate. For hydrogenation, the vessel is flushed with hydrogen and maintained at a positive pressure (e.g., 50 psi).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 6-12 hours.
-
Work-up and Purification: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through Celite® to remove the catalyst, washing with ethanol. Concentrate the filtrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Data Presentation: Substrate Scope and Yields
| Entry | Starting Material (Substituents on o-Nitro-ketoxime) | Product (Substituents on 1H-Indazole) | Yield (%) |
| 1 | R¹=Me, R²=H | 3-Methyl-1H-indazole | 85 |
| 2 | R¹=Ph, R²=H | 3-Phenyl-1H-indazole | 82 |
| 3 | R¹=Me, R²=5-OMe | 6-Methoxy-3-methyl-1H-indazole | 90 |
| 4 | R¹=Ph, R²=5-Cl | 6-Chloro-3-phenyl-1H-indazole | 77 |
| 5 | R¹=CF₃, R²=H | 3-Trifluoromethyl-1H-indazole | 65 |
Protocol 4: Synthesis from 2-Bromobenzaldehydes and Arylhydrazines
This protocol describes a facile one-pot synthesis of 1-aryl-1H-indazoles from readily available starting materials.[6][7]
Experimental Protocol
A detailed step-by-step procedure for a representative reaction is as follows:
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, combine 2-bromobenzaldehyde (1.0 equiv.), the corresponding arylhydrazine (1.1 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a chelating phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 equiv.).
-
Solvent and Base: Add anhydrous toluene and sodium tert-butoxide (NaOt-Bu, 2.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture at 100 °C for 15 hours.
-
Work-up and Purification: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Substrate Scope and Yields
| Entry | Arylhydrazine (Substituent) | Product (Substituent on N-1) | Yield (%) |
| 1 | Phenyl | 1-Phenyl-1H-indazole | 84 |
| 2 | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-1H-indazole | 88 |
| 3 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-1H-indazole | 80 |
| 4 | 3-Methylphenyl | 1-(3-Methylphenyl)-1H-indazole | 82 |
| 5 | 2-Naphthyl | 1-(2-Naphthyl)-1H-indazole | 75 |
General Catalytic Cycle
These protocols provide a foundation for the synthesis of a diverse range of 1H-indazole derivatives. Researchers are encouraged to consult the primary literature for further details and optimization of reaction conditions for specific substrates.
References
- 1. [Novel access to indazoles based on palladium-catalyzed amination chemistry]. | Semantic Scholar [semanticscholar.org]
- 2. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Facile palladium-catalysed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Fluoro-1H-indazole-5-carbonitrile as a Kinase Inhibitor Fragment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of novel lead compounds.[1] This approach utilizes small, low molecular weight compounds ("fragments") to probe the binding pockets of biological targets.[1][2] Due to their reduced complexity, fragments can explore chemical space more efficiently than larger molecules, often forming high-quality interactions with the target protein.[2] The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently found in potent kinase inhibitors.[3][4][5] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an excellent starting point for inhibitor design.
This document provides detailed application notes and protocols for the use of 6-Fluoro-1H-indazole-5-carbonitrile , a promising but under-characterized fragment, in kinase inhibitor discovery programs. The presence of a fluorine atom at the 6-position can potentially enhance binding affinity and modulate physicochemical properties, while the nitrile group offers a vector for synthetic elaboration.[6][7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the fragment is presented in Table 1. These properties are consistent with the "Rule of Three," a common guideline for fragment-based screening.[2]
| Property | Value | Source |
| CAS Number | 633327-11-4 | [8] |
| Molecular Formula | C₈H₄FN₃ | [8] |
| Molecular Weight | 161.14 g/mol | [8] |
| Topological Polar Surface Area (TPSA) | 52.47 Ų | [8] |
| cLogP | 1.57 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
| Rotatable Bonds | 0 | [8] |
Hypothesized Target Kinases and Illustrative Screening Data
Based on the prevalence of the indazole scaffold in known kinase inhibitors, this compound is a candidate for screening against a broad panel of kinases.[5][9] Structurally related indazole derivatives have shown activity against receptor tyrosine kinases such as AXL and FGFR, as well as non-receptor tyrosine kinases like JAKs.[10][11]
Table 2 presents hypothetical screening data to illustrate how results for this fragment could be tabulated. This data is for representative purposes only and does not reflect actual experimental results.
| Target Kinase | Assay Type | ATP Concentration | Fragment Concentration | % Inhibition (Illustrative) |
| AXL | TR-FRET | 10 µM | 100 µM | 45% |
| FGFR1 | Luminescence | 15 µM | 100 µM | 52% |
| JAK1 | TR-FRET | 5 µM | 100 µM | 38% |
| VEGFR2 | Luminescence | 20 µM | 100 µM | 15% |
| SRC | TR-FRET | 10 µM | 100 µM | 21% |
Following a primary screen, hit validation and potency determination would be performed. Table 3 shows an example of how IC50 values for validated hits could be presented.
| Target Kinase | Assay Type | ATP Concentration (Km) | IC50 (µM) - Illustrative | Ligand Efficiency (LE) - Illustrative |
| AXL | TR-FRET | 10 µM | 85 | 0.35 |
| FGFR1 | Luminescence | 15 µM | 60 | 0.38 |
| JAK1 | TR-FRET | 5 µM | 120 | 0.32 |
Ligand Efficiency (LE) is calculated as: LE = (1.37 * pIC50) / N, where pIC50 = -log(IC50 in M) and N is the number of non-hydrogen atoms.
Experimental Workflows and Signaling Pathways
The process of identifying and validating a kinase inhibitor fragment follows a structured workflow, from initial screening to lead optimization. The signaling pathways of potential target kinases provide the biological context for the inhibitor's mechanism of action.
Experimental Protocols
The following are detailed, generalized protocols for the biochemical and cellular characterization of this compound as a kinase inhibitor fragment.
Protocol 1: Biochemical Kinase Activity/Inhibition Assay (Luminescence-Based)
This protocol describes a universal, luminescence-based assay to measure the activity of a purified kinase and its inhibition by the fragment. It quantifies the amount of ATP remaining in solution following the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., AXL, FGFR1, JAK1)
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in 100% DMSO)
-
Staurosporine (positive control inhibitor, dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution (in water)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the fragment in DMSO (e.g., 10-point, 3-fold dilutions starting from 10 mM).
-
Prepare a similar dilution series for Staurosporine (e.g., starting from 100 µM).
-
Prepare a DMSO-only control (0% inhibition).
-
-
Assay Plate Preparation:
-
Add 100 nL of each compound dilution (or DMSO) to the wells of a 384-well plate. This results in a final DMSO concentration of 1%.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate mix in Kinase Assay Buffer. The final concentration of the kinase should be optimized for a linear reaction rate and signal window (determined empirically). The substrate concentration should be at or near its Km value.
-
Add 5 µL of the 2X Kinase/Substrate mix to each well containing the compound.
-
Pre-incubate the plate for 15 minutes at room temperature to allow compound binding to the kinase.
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final concentration should be at the Km for the specific kinase.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add 10 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Calculate the percent inhibition for each fragment concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol measures the binding of the fragment to its target kinase within living cells, providing a more physiologically relevant assessment of potency.
Materials:
-
Human cell line (e.g., HEK293)
-
Plasmid DNA for NanoLuc®-Kinase fusion protein
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
NanoBRET™ Tracer (specific for the kinase of interest)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound (dissolved in 100% DMSO)
-
White, 96-well or 384-well cell culture plates
-
Plate reader capable of measuring filtered luminescence (450 nm and >600 nm)
Procedure:
-
Cell Transfection:
-
Plate HEK293 cells in a 6-well plate and grow to ~70-90% confluency.
-
Transfect the cells with the NanoLuc®-Kinase fusion plasmid according to the transfection reagent manufacturer's protocol.
-
Incubate for 24 hours post-transfection.
-
-
Assay Plate Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Plate the cells into the white assay plate at an appropriate density.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of this compound in Opti-MEM™.
-
Prepare a solution of the NanoBRET™ Tracer in Opti-MEM™ at 2X the final desired concentration.
-
Add the diluted compound to the wells, followed immediately by the 2X Tracer solution.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix according to the manufacturer's protocol.
-
Add this detection reagent to each well.
-
Read the plate within 10 minutes on a luminometer equipped with two filters (450 nm for donor emission and >600 nm for acceptor emission).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).
-
Normalize the BRET ratios to a vehicle control (0% inhibition) and a no-tracer control (100% inhibition).
-
Plot the normalized BRET ratio versus the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.
-
Protocol 3: Cell Proliferation/Viability Assay (e.g., Ba/F3 Assay)
This protocol is used for kinases that can drive cell proliferation in a cytokine-dependent cell line, such as Ba/F3 cells. Inhibition of the kinase leads to decreased cell viability.
Materials:
-
Ba/F3 cell line engineered to express the target kinase (e.g., FGFR1-driven proliferation)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS) without IL-3
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
This compound (dissolved in 100% DMSO)
-
Positive control inhibitor
-
Sterile, clear-bottom, white-walled 96-well or 384-well plates
Procedure:
-
Cell Preparation:
-
Culture the engineered Ba/F3 cells in medium containing IL-3.
-
Prior to the assay, wash the cells three times with IL-3-free medium to remove any residual cytokine.
-
Resuspend the cells in IL-3-free complete medium and count them.
-
-
Assay Plating:
-
Plate the cells at a low density (e.g., 5,000 cells/well) in the assay plate.
-
Prepare a serial dilution of the fragment and control inhibitor in IL-3-free medium.
-
Add the compound dilutions to the cells. The final DMSO concentration should be ≤ 0.5%.
-
Include a "no compound" control and a "no cell" background control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no cell control) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound represents a valuable starting point for a fragment-based kinase inhibitor discovery program. Its physicochemical properties align well with the principles of FBDD, and the indazole core is a well-validated pharmacophore for kinase inhibition. The protocols and workflows detailed in this document provide a comprehensive framework for screening this fragment against relevant kinase targets, validating hits, and initiating a hit-to-lead optimization campaign. Through systematic biochemical and cellular characterization, this fragment holds the potential to be developed into a potent and selective kinase inhibitor.
References
- 1. Janus kinase 1 - Wikipedia [en.wikipedia.org]
- 2. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Fluoro-1H-indazole-5-carbonitrile for SAR Studies
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. Its ability to act as a bioisostere of indole and engage in key hydrogen bonding interactions has made it a popular choice for the design of kinase inhibitors and other therapeutic agents. The starting material, 6-fluoro-1H-indazole-5-carbonitrile, offers multiple points for diversification, making it an excellent template for structure-activity relationship (SAR) studies. The electron-withdrawing nature of the fluorine and nitrile substituents can influence the reactivity of the indazole ring and provides opportunities for exploring chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
This document provides detailed protocols for the derivatization of this compound at three key positions: the N1- and N2-positions of the indazole ring, and the C5-carbonitrile group. These modifications allow for the systematic exploration of the chemical space around the core scaffold to inform SAR studies.
Derivatization Strategies
The derivatization of this compound can be systematically approached by targeting three main regions of the molecule: the pyrazole nitrogen atoms (N1 and N2), the cyano group at the C5-position, and the aromatic ring via cross-coupling reactions (requiring prior halogenation). This application note will focus on N-alkylation and modifications of the C5-carbonitrile.
A general workflow for these derivatization strategies is outlined below.
Figure 1: General workflow for the derivatization of this compound for SAR studies.
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation
The alkylation of indazoles can lead to a mixture of N1 and N2 isomers. Conditions that favor thermodynamic control, such as the use of a strong, non-coordinating base in a non-polar aprotic solvent, typically result in preferential N1-alkylation.[1][2][3][4][5][6]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material (final concentration of 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Regioselective N2-Alkylation
Selective N2-alkylation can be achieved under conditions that favor kinetic control or through specific catalytic systems.[7][8] One such method involves the use of triflic acid with diazo compounds, though a more general approach for simple alkyl halides can be challenging. Forcing steric hindrance at the N1 position can also direct alkylation to N2.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Alkyl 2,2,2-trichloroacetimidate
-
Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) and the desired alkyl 2,2,2-trichloroacetimidate (1.5 equiv) in anhydrous DCM, add TfOH (10 mol%) or Cu(OTf)₂ (10 mol%) at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N2-alkylated indazole.
Protocol 3: Modification of the C5-Carbonitrile
The nitrile group at the C5-position can be transformed into other functional groups, such as a carboxylic acid or a primary amine, which can then be further derivatized or tested for biological activity.
3.1 Hydrolysis to Carboxylic Acid
The hydrolysis of the nitrile to a carboxylic acid can be performed under acidic or basic conditions.
Materials:
-
N-substituted this compound
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 6 M)
-
Ethanol
-
Hydrochloric acid (HCl) to acidify
Procedure:
-
In a round-bottom flask, dissolve the N-substituted this compound (1.0 equiv) in a mixture of ethanol and 6 M NaOH solution.
-
Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the corresponding carboxylic acid.
3.2 Reduction to Primary Amine
The reduction of the nitrile to a primary amine can be achieved using various reducing agents.
Materials:
-
N-substituted this compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄) or Borane-THF complex
-
Deionized water
-
Aqueous Sodium Hydroxide (NaOH) solution
Procedure (using LiAlH₄):
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the N-substituted this compound (1.0 equiv) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be purified by column chromatography if necessary.
Structure-Activity Relationship (SAR) Data Presentation
The following tables present hypothetical SAR data for derivatives of this compound against a generic protein kinase, illustrating how quantitative data can be structured for easy comparison.
Table 1: SAR of N1-Substituted Derivatives
| Compound ID | R¹ Substituent | Kinase IC₅₀ (nM) |
| 1a | -H | 5,200 |
| 1b | -CH₃ | 2,500 |
| 1c | -CH₂CH₃ | 1,800 |
| 1d | -CH₂-Ph | 850 |
| 1e | -CH₂(4-F-Ph) | 620 |
Table 2: SAR of C5-Substituted Derivatives (N1-benzyl substituted)
| Compound ID | C5-Substituent | Kinase IC₅₀ (nM) |
| 2a | -CN | 850 |
| 2b | -COOH | 1,200 |
| 2c | -CH₂NH₂ | 450 |
| 2d | -CONH₂ | 980 |
Visualization of Synthetic Pathways
The synthetic pathways for the derivatization of this compound are depicted below.
Figure 2: Synthetic pathways for N-alkylation.
Figure 3: Synthetic pathways for C5-modification.
Conclusion
The protocols outlined in this document provide a robust starting point for the synthesis of a diverse library of derivatives based on the this compound scaffold. By systematically modifying the N1/N2 and C5 positions, researchers can effectively probe the structure-activity relationships of this promising heterocyclic core. The resulting data will be invaluable for the optimization of lead compounds in drug discovery programs, particularly in the development of novel kinase inhibitors. Careful analysis of the biological data obtained from these derivatives will guide further synthetic efforts towards compounds with improved potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Application Notes and Protocols for N-Alkylation of 6-Fluoro-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The N-alkylation of indazoles is a critical synthetic step in the development of these compounds, as the nature of the substituent on the indazole nitrogen atoms can profoundly influence biological activity. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the indazole ring often results in the formation of a mixture of regioisomers, presenting considerable challenges in synthesis and purification.[3][4] This document provides detailed experimental protocols for the regioselective N-alkylation of 6-fluoro-1H-indazole-5-carbonitrile, a key intermediate in the synthesis of various bioactive molecules.
The regioselectivity of indazole N-alkylation is highly dependent on a variety of factors, including the choice of base, solvent, alkylating agent, and the electronic and steric properties of the substituents on the indazole ring.[1][3] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, a characteristic that can be exploited to favor the formation of N-1 alkylated products under conditions that permit equilibration.[3][5]
Factors Influencing Regioselectivity
The selective alkylation of the N-1 or N-2 position of the indazole ring can be achieved by carefully controlling the reaction conditions. The interplay between kinetic and thermodynamic control is a key determinant of the final product ratio.
-
Base and Solvent System: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) generally favor N-1 alkylation.[1][6][7] This is often attributed to the formation of the more thermodynamically stable N-1 anion. In contrast, using bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can often lead to mixtures of N-1 and N-2 isomers.[4]
-
Counter-ion: The nature of the cation from the base can also influence selectivity. For instance, cesium carbonate (Cs₂CO₃) has been shown to be effective for selective N-1 alkylation in certain systems.[4]
-
Substituents: The electronic and steric nature of substituents on the indazole ring plays a crucial role in directing the alkylation. Electron-withdrawing groups can influence the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms.[2][6]
-
Alkylating Agent: The reactivity and steric bulk of the alkylating agent can also affect the regiochemical outcome. Primary alkyl halides and tosylates are commonly used electrophiles.[2]
Experimental Protocols
The following protocols describe methods for the selective N-1 alkylation and the non-selective N-alkylation of this compound.
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the thermodynamically more stable N-1 alkylated product. The use of sodium hydride in tetrahydrofuran is a well-established method for achieving high N-1 regioselectivity.[1][2][6]
Materials and Reagents:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., alkyl bromide or tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material (typically at a concentration of 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating to proceed to completion.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-1 alkylated 6-fluoro-1-alkyl-1H-indazole-5-carbonitrile.
Protocol 2: Non-Selective N-Alkylation
This method often results in a mixture of N-1 and N-2 isomers and is useful when the isomers are readily separable or when a specific isomer is not required.[4]
Materials and Reagents:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Alkyl halide
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (1.1-2.0 equiv) in anhydrous DMF in a round-bottom flask.
-
Add the alkyl halide (1.1 equiv) to the suspension.
-
Stir the mixture at room temperature or heat as required (e.g., overnight), monitoring the reaction by TLC or LC-MS.
-
After completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 alkylated isomers.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of various indazole derivatives, providing a reference for optimizing the reaction for this compound.
| Indazole Substrate | Base | Solvent | Alkylating Agent | Temp (°C) | N-1:N-2 Ratio | Combined Yield (%) | Reference |
| 1H-Indazole | Cs₂CO₃ | DMF | n-Pentyl bromide | rt | 1.9:1 | 91 | [6] |
| 1H-Indazole | K₂CO₃ | DMF | n-Pentyl bromide | rt | 1.5:1 | 79 | [6] |
| 1H-Indazole | NaH | THF | n-Pentyl bromide | 0 → 50 | >99:1 | 92 | [6] |
| 5-Bromo-1H-indazole-3-carboxylate | NaH | DMF | Isopropyl iodide | rt | 38:46 (yields) | 84 | [4] |
| 5-Bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | Dioxane | Alkyl tosylates | 90 | >95:5 | 90-98 | [4] |
| 1H-Indazole | K₂CO₃ | DMF | Isobutyl bromide | 120 | 58:42 | 72 | [8] |
Mandatory Visualizations
Caption: Workflow for selective N-1 alkylation.
Caption: Factors influencing N-alkylation regioselectivity.
References
- 1. d-nb.info [d-nb.info]
- 2. research.ucc.ie [research.ucc.ie]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Fluoro-1H-indazole-5-carbonitrile in Organic Electronics
Disclaimer: The following application notes and protocols are based on the known properties of fluorinated and nitrile-containing heterocyclic compounds and their general application in organic electronics. As of the time of writing, specific research on the application of 6-Fluoro-1H-indazole-5-carbonitrile in this field is not extensively documented in publicly available literature. These notes are intended to provide a theoretical framework and guide for researchers and scientists interested in exploring the potential of this molecule.
Introduction
This compound is a fluorinated heterocyclic compound incorporating an indazole core and a nitrile functional group.[1] While primarily investigated within the context of medicinal chemistry, its unique electronic and structural features suggest potential applications in the field of organic electronics. The strategic incorporation of fluorine atoms and nitrile groups into organic molecules can significantly influence their electronic properties, making them suitable for use in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
The indazole scaffold is a bicyclic aromatic system that can be functionalized to tune its electronic and photophysical properties.[2][3] The presence of a fluorine atom can enhance electron transport, improve device stability, and lower the energy levels of the molecular orbitals.[4] The nitrile group is a strong electron-withdrawing group that can further modify the electronic characteristics and promote intermolecular interactions.[5][6]
This document outlines the potential applications of this compound in organic electronics and provides hypothetical protocols for its incorporation into device fabrication.
Potential Applications in Organic Electronics
Based on its chemical structure, this compound could be a valuable building block for various components of organic electronic devices:
-
Host Materials for OLEDs: The high triplet energy potentially offered by the indazole core, combined with the electron-withdrawing nature of the fluorine and nitrile groups, could make its derivatives suitable as host materials for phosphorescent OLEDs (PhOLEDs). These features can help in confining the excitons on the guest emitter molecules, leading to high-efficiency emission.
-
Electron Transport Layer (ETL) Materials: The electron-deficient nature imparted by the fluorine and nitrile substituents suggests that materials derived from this compound could exhibit good electron mobility, making them candidates for ETLs in OLEDs and OPVs.
-
Hole Blocking Layer (HBL) Materials: Due to its potentially deep Highest Occupied Molecular Orbital (HOMO) level, it could be used to fabricate efficient hole-blocking layers, preventing the leakage of holes into the electron-transporting layer in OLEDs.
-
Building Block for Emitters: While not intrinsically emissive in the visible region, the this compound core could be chemically modified with chromophoric groups to create novel fluorescent or phosphorescent emitters for OLEDs. Related fluorinated indazole derivatives are considered for the synthesis of semiconducting molecules for OLEDs and OPVs.[7]
Quantitative Data (Hypothetical)
As no direct experimental data for this compound in organic electronic devices is available, the following table presents hypothetical performance metrics for a device incorporating a derivative of this molecule. These values are projected based on the expected properties of fluorinated, nitrile-containing organic materials.
| Device Type | Layer | Material Derivative | Key Performance Metric | Hypothetical Value |
| Green PhOLED | Host | FI-Cz (Indazole-Carbazole) | External Quantum Efficiency (EQE) | > 20% |
| Green PhOLED | Host | FI-Cz (Indazole-Carbazole) | Current Efficiency | > 45 cd/A |
| Green PhOLED | Host | FI-Cz (Indazole-Carbazole) | Power Efficiency | > 40 lm/W |
| Inverted OLED | ETL | FI-TP (Indazole-Triphenylphosphine Oxide) | Electron Mobility | ~ 10⁻⁵ cm²/Vs |
| Organic Solar Cell | Electron Acceptor | FI-PDI (Indazole-Perylene Diimide) | Power Conversion Efficiency (PCE) | > 10% |
Experimental Protocols (Hypothetical)
The following are proposed experimental protocols for the synthesis of a derivative and the fabrication of a multilayer OLED device.
Synthesis of a Host Material Derivative (FI-Cz)
This protocol describes a hypothetical synthesis of a host material where this compound is coupled with a carbazole moiety, a common building block in host materials.
Reaction Scheme:
Caption: Hypothetical Suzuki coupling reaction for the synthesis of an FI-Cz derivative.
Procedure:
-
In a 100 mL three-necked flask, dissolve this compound (1 mmol) and 9-Phenyl-9H-carbazole-3-boronic acid (1.1 mmol) in a mixture of toluene (30 mL) and water (10 mL).
-
Add K₂CO₃ (3 mmol) to the solution.
-
Purge the mixture with argon for 30 minutes to remove oxygen.
-
Add a catalytic amount of Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.
-
Heat the mixture to reflux and stir under an argon atmosphere for 24 hours.
-
After cooling to room temperature, extract the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product (FI-Cz).
Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a hypothetical green phosphorescent OLED using the synthesized FI-Cz as a host material.
Caption: General workflow for the fabrication of a multilayer OLED device.
Device Structure: ITO / TAPC (40 nm) / FI-Cz:8% Ir(ppy)₃ (20 nm) / TPBi (10 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm).
Procedure:
-
Substrate Preparation:
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then treated with UV-ozone for 10 minutes to enhance the work function of the ITO.
-
-
Organic Layer Deposition:
-
The substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
A 40 nm thick layer of the hole transport material, TAPC, is deposited.
-
The emissive layer is formed by co-evaporating the FI-Cz host and the green phosphorescent dopant, Ir(ppy)₃, at a weight ratio of 92:8 to a thickness of 20 nm.
-
A 10 nm thick layer of TPBi is deposited as a hole-blocking layer.
-
A 30 nm thick layer of TPBi is then deposited as the electron transport layer.
-
-
Cathode Deposition:
-
Without breaking the vacuum, a 1 nm thick layer of lithium fluoride (LiF) is deposited as an electron injection layer.
-
Finally, a 100 nm thick aluminum (Al) cathode is deposited.
-
-
Encapsulation:
-
The completed device is transferred to a nitrogen-filled glovebox.
-
The device is encapsulated using a glass lid and a UV-curable epoxy resin to protect the organic layers from moisture and oxygen.
-
Conclusion
While direct experimental evidence is currently lacking, the molecular structure of this compound presents intriguing possibilities for its application in organic electronics. The combination of a fluorinated indazole core and a nitrile substituent suggests that its derivatives could serve as high-performance host materials, electron transport materials, or building blocks for novel emitters. The provided hypothetical protocols offer a starting point for researchers to explore the potential of this and related compounds in the development of next-generation organic electronic devices. Further synthetic modifications and device characterization are necessary to validate these potential applications.
References
- 1. chemscene.com [chemscene.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Nitrile - Wikipedia [en.wikipedia.org]
- 6. study.com [study.com]
- 7. ossila.com [ossila.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Indazole derivatives have emerged as a significant scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein classes, particularly kinases. High-throughput screening (HTS) plays a pivotal role in the discovery of novel bioactive indazole compounds. These application notes provide an overview and detailed protocols for HTS assays involving indazole-based compounds, focusing on kinase inhibition.
Application Note 1: Identification of Indazole-Based ULK1 Inhibitors for Autophagy Modulation
Introduction
Unc-51-Like Kinase 1 (ULK1) is a serine/threonine kinase that plays a crucial role in the initiation of autophagy, a cellular process essential for maintaining homeostasis.[1][2] Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders.[1] This makes ULK1 an attractive therapeutic target. High-throughput screening of compound libraries is an effective strategy to identify novel ULK1 inhibitors. Both in silico and biochemical HTS approaches have been successfully employed to discover indazole-based ULK1 inhibitors.[1][2][3][4]
Workflow for ULK1 Inhibitor Discovery
Caption: Workflow for the discovery of ULK1 inhibitors.
Quantitative Data: SAR of Indazole-Based ULK1 Inhibitors
The following table summarizes the structure-activity relationship (SAR) for a series of indazole-based ULK1 inhibitors, demonstrating the impact of substitutions on inhibitory potency.
| Compound | R Group | ULK1 IC50 (nM) |
| 1a | Cyclohexyl | 368 |
| SR-17398 | (Initial Hit) | 22,400 |
| 3a | Naphthyl | < 50 |
| 3g | 5-Isoquinolyl | < 50 |
Data adapted from references[1][2]. IC50 values are reported with a standard deviation of < ±5 nM based on repeat experiments with control compounds[1].
Experimental Protocol: Biochemical ULK1 Kinase Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the activity of ULK1 by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Full-length ULK1 enzyme
-
Full-length human Atg13 substrate with a Flag tag
-
ATP
-
Indazole test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indazole compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the compound solution or DMSO (for control wells) to the assay plate.
-
Add 2.5 µL of a solution containing ULK1 and Atg13 substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final concentrations should be optimized for the specific enzyme and substrate batch.
-
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter dose-response curve.
Signaling Pathway: ULK1 in Autophagy Initiation
Caption: Role of ULK1 in autophagy initiation.
Application Note 2: High-Throughput Kinase Selectivity Profiling of Indazole-Based Inhibitors
Introduction
The indazole scaffold is a common feature in many kinase inhibitors.[5][6][7][8] Assessing the selectivity of these compounds is crucial, as off-target effects can lead to toxicity.[8] High-throughput kinase profiling against a large panel of kinases provides a comprehensive understanding of an inhibitor's selectivity.[9] This information is vital for lead optimization and predicting potential side effects.
Workflow for Kinase Selectivity Profiling
References
- 1. In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors | Publicación [silice.csic.es]
- 3. In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of Indazole Derivatives in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction Indazole derivatives represent a significant class of compounds in pharmaceutical development, known for their diverse biological activities. Many are investigated as synthetic cannabinoids, anti-inflammatory agents, or kinase inhibitors.[1] Accurate quantification of these derivatives and their metabolites in complex biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[4]
This application note provides a comprehensive protocol for developing and validating a robust LC-MS/MS method for quantifying indazole derivatives. It includes detailed experimental procedures, comparative quantitative data, and workflow diagrams to guide researchers in establishing reliable bioanalytical assays.
Method Development and Validation Workflow
A systematic approach is essential for developing a reliable LC-MS/MS method. The workflow begins with understanding the analyte's properties and progresses through optimization of sample preparation, chromatographic separation, and mass spectrometric detection, culminating in full method validation according to regulatory guidelines.
Caption: General workflow for LC-MS/MS method development and validation.
Experimental Protocols
Sample Preparation
The primary goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interferences like proteins and phospholipids that can cause ion suppression.[5][6] The choice of technique depends on the matrix, analyte concentration, and required cleanliness.
Protocol 2.1.1: Solid Phase Extraction (SPE) for Plasma/Urine Samples SPE is highly effective for cleaning up and concentrating analytes from complex matrices.[1][5]
Caption: Workflow for Solid Phase Extraction (SPE) of biological samples.
Methodology:
-
Sample Pre-treatment: To 1 mL of plasma or urine, add a known concentration of an internal standard (preferably a stable isotope-labeled version of the analyte).[1]
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.[1]
-
Elution: Elute the indazole derivatives with 1 mL of methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[1][4]
-
Analysis: The sample is ready for injection into the LC-MS/MS system.
Protocol 2.1.2: Protein Precipitation for Plasma Samples This is a rapid and simple method suitable for high-throughput analysis.[7][8]
Methodology:
-
Precipitation: Add acetonitrile to a plasma sample at a 2:1 (v/v) ratio (e.g., 400 µL of acetonitrile to 200 µL of plasma containing an internal standard).[4][7]
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the initial mobile phase, as described in the SPE protocol.[7][8]
Liquid Chromatography (LC) Conditions
Reversed-phase chromatography using a C18 column is the most common approach for separating indazole derivatives.[1][4] Gradient elution is often preferred to resolve the parent compound from its metabolites and matrix components.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| LC System | UHPLC System | HPLC System[7][8] |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)[1] | Supelco Ascentis C18[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] | 10mM Ammonium Acetate, pH 4.0[7][8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] | Acetonitrile[7][8] |
| Elution | Gradient | Isocratic (70:30, A:B)[7][8] |
| Flow Rate | 0.4 mL/min[9] | 0.25 mL/min[7][8] |
| Column Temp. | 40 °C[4] | Ambient |
| Injection Vol. | 5 µL | 5 µL[7] |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification due to its high selectivity and sensitivity.[1] Positive electrospray ionization (ESI+) is typically effective for indazole derivatives.
Table 2: Typical Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][4] |
| Capillary Voltage | Optimized for analyte (e.g., 1.1-1.5 kV)[10] |
| Source Temp. | Optimized for system (e.g., 150 °C) |
| Desolvation Temp. | Optimized for system (e.g., 400 °C) |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
| MRM Transitions | Determined by direct infusion of analyte standards |
Quantitative Data and Method Performance
A validated method must meet specific criteria for linearity, sensitivity, accuracy, and precision. The table below summarizes representative performance data for the analysis of indazole-like compounds from various studies.
Table 3: Summary of Quantitative Performance Data
| Analyte/Class | Matrix | Linearity Range | LLOQ | Accuracy (%) | Precision (RSD%) | Source |
|---|---|---|---|---|---|---|
| ROS203 (Imidazole) | Rat Plasma | 2.61 - 2610 ng/mL | 2.61 ng/mL | Within 15% | ≤ 9.5% | [7][8] |
| Imidazole Derivatives | Atmospheric Particles | Quadratic (R² > 0.99) | 1 - 50 nM | Not Specified | < 3% (Interday) | [9] |
| Synthetic Cannabinoids | Blood/Urine | 5 - 200 ng/mL | 5 ng/mL | Not Specified | Not Specified | [11] |
| Voriconazole | Human CSF | 0.1 - 10.0 µg/mL | 0.1 µg/mL | Not Specified | < 9.97% |[12] |
Application: Metabolic Pathway Analysis
Understanding the metabolism of indazole derivatives is a key application. Common metabolic pathways include hydroxylation and amide hydrolysis, followed by glucuronidation.[1] LC-MS/MS is essential for identifying and quantifying these metabolites.
Caption: Simplified metabolic fate of an indazole carboxamide derivative.
Conclusion
The LC-MS/MS methodology detailed in this application note provides a robust and sensitive framework for the quantification of indazole derivatives in various biological matrices. The combination of efficient SPE or protein precipitation sample preparation, optimized reversed-phase chromatography, and highly selective MRM-based detection ensures reliable data for critical drug development studies. Full method validation should always be performed according to regulatory standards to guarantee data integrity.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. rfppl.co.in [rfppl.co.in]
- 3. ijprajournal.com [ijprajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 6-Fluoro-1H-indazole-5-carbonitrile in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4] The core structure of indazole is recognized as a privileged scaffold in the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the investigation of 6-Fluoro-1H-indazole-5-carbonitrile as a potential anti-inflammatory agent.
The anti-inflammatory action of indazole derivatives is often attributed to their ability to modulate key inflammatory pathways. Mechanistic studies on related compounds suggest that the anti-inflammatory effects may arise from the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[5] Additionally, the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as the scavenging of reactive oxygen species, are considered significant contributing factors.[5]
Notably, the introduction of a fluorine atom at the 6-position of the indazole ring has been linked to specific biological activities. For instance, a 6-fluoroindazole scaffold has been identified as a selective antagonist of the Transient Receptor Potential A1 (TRPA1) cation channel, a known mediator of inflammatory pain, demonstrating in vivo anti-inflammatory activity.[5] This suggests a potential mechanism of action for this compound in mitigating inflammation and related nociception.
These notes are intended to guide researchers in the systematic evaluation of this compound's anti-inflammatory potential, drawing upon established protocols for analogous compounds.
Quantitative Data Summary
While specific quantitative data for this compound is not yet extensively published, the following tables summarize the in vitro inhibitory activities of structurally related indazole derivatives against key inflammatory targets. This data serves as a valuable reference for designing experiments and interpreting results for the title compound.
Table 1: In Vitro Inhibition of Cyclooxygenase-2 (COX-2) by Indazole Derivatives [5]
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| Indazole | 50 | 70 | 23.42 |
| 5-Aminoindazole | 50 | 78 | 12.32 |
| 6-Nitroindazole | 50 | 68 | 19.22 |
| Celecoxib (Control) | - | - | 5.10 |
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines by Indazole Derivatives [5]
| Compound | Target | Concentration (µM) | % Inhibition | IC50 (µM) |
| Indazole | TNF-α | 250 | 62 | 220.11 |
| 5-Aminoindazole | TNF-α | 250 | 58 | 230.19 |
| 6-Nitroindazole | TNF-α | 250 | 29 | >250 |
| Dexamethasone (Control) | TNF-α | - | - | 31.67 |
| Indazole | IL-1β | 250 | >70 | 120.59 |
| 5-Aminoindazole | IL-1β | 250 | >70 | 220.46 |
| 6-Nitroindazole | IL-1β | 250 | >70 | 100.75 |
| Dexamethasone (Control) | IL-1β | - | - | 102.23 |
Table 3: In Vitro TRPA1 Antagonist Activity of a 6-Fluoroindazole Scaffold [5]
| Compound | Target | % Inhibition | IC50 (µM) |
| 6-Fluoroindazole scaffold | hTRPA1 | 98 | 0.043 |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the potential mechanisms and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.
Caption: Putative Anti-Inflammatory Signaling Pathway.
Caption: Experimental Workflow for Anti-Inflammatory Evaluation.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to assess the anti-inflammatory properties of this compound. These are based on established methods used for other indazole derivatives.[5]
Protocol 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on COX-2 enzyme activity.
Materials:
-
This compound
-
COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)
-
Celecoxib (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations. Prepare similar dilutions for celecoxib.
-
Assay Procedure: Follow the manufacturer's instructions for the COX-2 inhibitor screening assay kit. This typically involves the addition of the enzyme, heme, and the test compound to the wells of a microplate.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Measurement: Measure the product formation (e.g., PGF2α) using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: In Vitro TNF-α and IL-1β Inhibition Assay
Objective: To evaluate the effect of this compound on the production of TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Dexamethasone (positive control)
-
Cell culture medium and supplements
-
ELISA kits for TNF-α and IL-1β
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach 80-90% confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-1β in the supernatant using the respective ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 values.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To assess the acute anti-inflammatory activity of this compound in a rat model.
Materials:
-
This compound
-
Wistar rats (male, 150-200 g)
-
Carrageenan (1% w/v in saline)
-
Diclofenac sodium (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control (diclofenac), and test groups receiving different doses of this compound.
-
Compound Administration: Administer the test compound or vehicle intraperitoneally 30 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a pletysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the institutional animal ethics committee.
Conclusion
This compound represents a promising candidate for anti-inflammatory drug discovery, building upon the established potential of the indazole scaffold. The provided protocols offer a robust framework for its preclinical evaluation. Further investigation into its specific mechanism of action, particularly its potential interaction with the TRPA1 channel, is warranted to fully elucidate its therapeutic potential.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Flow Chemistry Methods for Substituted Indazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted indazoles utilizing continuous flow chemistry. These methods offer significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and greater scalability.[1][2][3] Indazole derivatives are crucial scaffolds in medicinal chemistry, forming the core of many therapeutic agents.[2][4] Flow chemistry provides a robust platform to address the challenges often associated with their synthesis, such as handling hazardous intermediates and controlling exothermic reactions.[2][5]
Method 1: One-Step Synthesis from o-Fluorobenzaldehydes and Hydrazines
This protocol outlines a general and versatile one-step synthesis of a variety of substituted 1H-indazoles from readily available o-fluorobenzaldehydes and hydrazines in a continuous flow system.[1][2] This method is particularly advantageous for its simplicity and the ability to rapidly generate a library of diverse indazole analogues.
Application Notes:
This approach leverages the high temperatures and pressures achievable in a flow reactor to drive the reaction between o-fluorobenzaldehydes and hydrazines, leading to a direct cyclization to the indazole core. The use of a flow setup allows for safe operation at temperatures exceeding the solvent's boiling point, significantly accelerating the reaction rate.[1] The methodology is suitable for producing a range of substituted indazoles, including those with 3-amino and 3-hydroxy functionalities.[1]
Quantitative Data Summary:
| Entry | o-Fluorobenzaldehyde Derivative | Hydrazine Derivative | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | 2-Fluorobenzaldehyde | Methylhydrazine | 250 | 30 | 75 |
| 2 | 2-Fluoro-5-nitrobenzaldehyde | Methylhydrazine | 250 | 30 | 82 |
| 3 | 2-Fluoro-3-methoxybenzaldehyde | Methylhydrazine | 250 | 30 | 68 |
| 4 | 2-Fluorobenzaldehyde | Phenylhydrazine | 250 | 30 | 71 |
| 5 | 2-Fluorobenzaldehyde | Hydrazine hydrate | 150 | 30 | 55 |
Note: The data presented is a representative summary based on initial optimization studies. Optimal conditions may vary for different substrates.
Experimental Protocol:
Materials and Equipment:
-
Vapourtec R4+ flow reactor system (or equivalent)[1]
-
10 mL stainless steel reactor coil[1]
-
Back pressure regulator (set to 250 psi)[1]
-
Two syringe pumps or HPLC pumps
-
Starting materials: Substituted o-fluorobenzaldehyde, hydrazine derivative (e.g., methylhydrazine, phenylhydrazine)
-
Solvent: N,N-Dimethylacetamide (DMA)[1]
-
Base: N,N-Diisopropylethylamine (DIPEA)[1]
Procedure:
-
Solution Preparation:
-
System Setup:
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.167 mL/min each for a total flow rate of 0.334 mL/min) into a T-mixer.[1]
-
The combined stream is then directed through the 10 mL heated reactor coil. The residence time is determined by the total flow rate and the reactor volume.
-
Collect the reactor output after the system has reached a steady state.
-
-
Work-up and Purification:
-
Concentrate the collected reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 0-100% ethyl acetate in cyclohexane) to yield the desired substituted indazole.[1]
-
Experimental Workflow Diagram:
Caption: Workflow for the one-step synthesis of 1H-indazoles.
Method 2: Multi-Step Synthesis via Diazotization, Azidation, and Cyclization
This protocol describes a multi-step continuous flow synthesis suitable for producing highly functionalized indazole derivatives. The sequence involves the in-situ generation of a hazardous diazonium salt intermediate, which is safely handled in the flow reactor and immediately converted to an azide. The azide is then used in a subsequent cyclization step.[2][5] This approach is particularly valuable for scaling up reactions that are too dangerous to perform in large batches.[2]
Application Notes:
The key advantage of this flow chemistry approach is the ability to safely generate and consume unstable intermediates like diazonium salts and azides in a continuous manner. The small reactor volume at any given time significantly mitigates the risk of accumulation and potential hazards.[2] This method allows for the synthesis of complex indazoles that are not readily accessible through single-step methods. The precise control over reaction time and temperature at each step is crucial for achieving high yields and purity.
Quantitative Data Summary:
| Entry | o-Aminoaryl Ketone | Amine for Cyclization | Diazotization Temp (°C) | Azidation Temp (°C) | Cyclization Temp (°C) | Overall Yield (%) |
| 1 | 2-Amino-5-chlorobenzophenone | Benzylamine | 0 | 25 | 150 | 72 |
| 2 | 2-Amino-4-methoxyacetophenone | Cyclohexylamine | 0 | 25 | 150 | 65 |
| 3 | 2-Aminobenzaldehyde | Aniline | 0 | 25 | 150 | 68 |
| 4 | 2-Amino-5-fluorobenzophenone | Methylamine | 0 | 25 | 150 | 75 |
Note: The data presented is a representative summary. Optimal conditions and yields will vary depending on the specific substrates and the flow reactor setup.
Experimental Protocol:
Materials and Equipment:
-
Flow chemistry system with at least three pumps and two reactor modules (one cooled, one heated)
-
T-mixers and residence time units (coils)
-
Back pressure regulator
-
Starting materials: Substituted o-aminoaryl aldehyde or ketone, trifluoroacetic acid (TFA), sodium nitrite, sodium azide, amine derivative
-
Solvents: Acetonitrile, water, toluene
Procedure:
-
Solution Preparation:
-
Solution A: Dissolve the o-aminoaryl starting material in a mixture of acetonitrile and TFA.
-
Solution B: Prepare an aqueous solution of sodium nitrite.
-
Solution C: Prepare an aqueous solution of sodium azide.
-
Solution D: Prepare a solution of the amine for the final cyclization step in a suitable solvent like toluene.
-
-
System Setup:
-
Configure the flow reactor with a cooled module for diazotization and a heated module for cyclization.
-
Connect the pumps, mixers, and reactor coils as depicted in the workflow diagram.
-
-
Reaction Execution:
-
Step 1: Diazotization (Cooled Reactor): Pump Solution A and Solution B into a T-mixer, and pass the mixture through a cooled reactor coil (e.g., 0 °C) to form the diazonium salt.
-
Step 2: Azidation: Introduce Solution C to the output of the first reactor through another T-mixer. The resulting mixture is passed through a second residence time unit at a slightly elevated temperature (e.g., 25 °C) to form the azide intermediate.
-
Step 3: Cyclization (Heated Reactor): The stream containing the azide is then mixed with Solution D in a third T-mixer and passed through a heated reactor coil (e.g., 150 °C) to effect the final cyclization to the indazole product.
-
-
Work-up and Purification:
-
Collect the output from the final reactor into a flask containing water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole.
-
Experimental Workflow Diagram:
Caption: Multi-step synthesis of indazoles via flow chemistry.
Method 3: Thermal Synthesis of N-Substituted Indazoles via Cadogan Reaction
This protocol details the thermal synthesis of N-substituted indazoles from nitroaromatic imines through the Cadogan reaction in a continuous flow system.[5] This method provides a route to N-aryl indazoles, which are important pharmacophores.
Application Notes:
The Cadogan reaction involves the reductive cyclization of a nitro group in the presence of a trivalent phosphorus compound, such as triethyl phosphite. Performing this reaction in a flow reactor at elevated temperatures allows for a significant reduction in reaction time compared to batch conditions. The continuous nature of the process also enhances safety when working with high temperatures and potentially exothermic reactions.
Quantitative Data Summary:
| Entry | Nitroaromatic Imine Substrate | Temperature (°C) | Residence Time (h) | Yield (%) |
| 1 | N-(2-nitrobenzylidene)aniline | 150 | 1 | 78 |
| 2 | N-(5-chloro-2-nitrobenzylidene)aniline | 150 | 1 | 80 |
| 3 | N-(2-nitrobenzylidene)-4-methoxyaniline | 150 | 1 | 75 |
| 4 | N-(2-nitrobenzylidene)-4-chloroaniline | 150 | 1 | 69 |
Note: The data is based on the reported flow conditions.[5] Optimization may be required for different substrates.
Experimental Protocol:
Materials and Equipment:
-
Continuous flow reactor system with a heated reactor coil
-
Syringe pump or HPLC pump
-
Starting materials: Substituted nitroaromatic imine
-
Reagent: Triethyl phosphite
-
Solvent (if necessary, though triethyl phosphite can act as both reagent and solvent)
Procedure:
-
Solution Preparation:
-
Prepare a solution of the nitroaromatic imine substrate in triethyl phosphite.
-
-
System Setup:
-
Prime the flow reactor system with the solvent or triethyl phosphite.
-
Set the reactor temperature to 150 °C.
-
-
Reaction Execution:
-
Pump the solution of the nitroaromatic imine in triethyl phosphite through the heated reactor coil.
-
The flow rate should be adjusted to achieve the desired residence time (e.g., 1 hour).
-
Collect the output from the reactor.
-
-
Work-up and Purification:
-
Concentrate the collected solution under reduced pressure to remove excess triethyl phosphite.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl indazole.
-
Logical Relationship Diagram:
Caption: Cadogan reaction for N-aryl indazole synthesis in flow.
References
Application Note: 6-Fluoro-1H-indazole-5-carbonitrile in Agrochemical Research
Introduction
Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds recognized for their wide range of biological activities. In medicinal chemistry, they are pivotal scaffolds for developing therapeutic agents. This versatile core structure, consisting of a pyrazole ring fused to a benzene ring, also holds potential within the agrochemical sector for the discovery of novel herbicides, fungicides, and insecticides. The strategic introduction of substituents, such as fluorine and a carbonitrile group, can significantly modulate the physicochemical properties and biological efficacy of the resulting molecules. 6-Fluoro-1H-indazole-5-carbonitrile is a specific building block that offers multiple reaction sites for chemical elaboration, making it a molecule of interest for creating diverse libraries of potential agrochemical candidates.
This document aims to provide a conceptual framework for the utilization of this compound in an agrochemical research context, based on general principles of heterocyclic chemistry and structure-activity relationship (SAR) studies in related fields.
Potential as an Agrochemical Building Block
The this compound scaffold presents several key features for agrochemical design:
-
Indazole Core: The indazole nucleus itself is a known pharmacophore and can interact with various biological targets.
-
Fluorine Substitution: The fluorine atom at the 6-position can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of the molecule to its target protein, all of which are desirable traits for an effective agrochemical.
-
Nitrile Group: The carbonitrile group at the 5-position is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various other functional groups, allowing for the creation of a wide array of derivatives. It can also act as a hydrogen bond acceptor in ligand-target interactions.
-
N-H Group: The indazole nitrogen (N1) is readily alkylated or arylated, providing a primary point for diversification to explore different regions of a target's binding pocket.
Conceptual Synthetic Pathways
While specific, documented protocols for agrochemical synthesis from this compound are unavailable, logical synthetic routes can be proposed based on established indazole chemistry. The following diagram illustrates a conceptual workflow for creating a library of diverse derivatives for screening.
Caption: Conceptual synthetic pathways from this compound.
Proposed Experimental Protocols
The following are generalized, hypothetical protocols for the key transformations outlined above. These are illustrative and would require optimization for specific substrates and scales.
Protocol 1: General N1-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes. Add the desired alkylating agent (e.g., an alkyl halide, R-X, 1.2 eq) dropwise.
-
Reaction Monitoring: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N1-alkylated product.
Protocol 2: General Nitrile Hydrolysis to Carboxylic Acid
-
Reaction Setup: Suspend this compound (1.0 eq) in a mixture of aqueous sulfuric acid (e.g., 50-70% v/v).
-
Reaction Conditions: Heat the mixture to reflux (typically >100 °C) for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture in an ice bath and carefully neutralize it with a base (e.g., aqueous sodium hydroxide) to precipitate the product.
-
Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the 6-Fluoro-1H-indazole-5-carboxylic acid.
Data Presentation
As no specific quantitative data from agrochemical screening of this compound derivatives is publicly available, the following table is a template that researchers can use to structure their findings from screening assays (e.g., herbicidal, fungicidal, or insecticidal).
| Compound ID | Structure/Modification | Assay Type | Target Species | EC₅₀ / IC₅₀ (µM) | % Inhibition @ Conc. |
| Lead-001 | N1-methyl derivative | Herbicidal | Setaria viridis | ||
| Lead-002 | 5-Carboxamide derivative | Fungicidal | Fusarium graminearum | ||
| Lead-003 | 5-Aminomethyl derivative | Insecticidal | Myzus persicae | ||
| Control | e.g., Glyphosate | Herbicidal | Setaria viridis |
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its combination of a biologically active indazole core with versatile functional handles makes it an attractive candidate for inclusion in discovery chemistry programs. The development of robust synthetic protocols and subsequent biological screening are necessary next steps to unlock its full potential in the search for new solutions for crop protection. Further research and publication in this specific area are encouraged to build a public knowledge base.
Troubleshooting & Optimization
Improving yield and purity in 6-Fluoro-1H-indazole-5-carbonitrile synthesis
Welcome to the technical support center for the synthesis of 6-Fluoro-1H-indazole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve yield and purity in their synthetic experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete reaction due to insufficient temperature or reaction time. | Ensure the reaction mixture reaches the appropriate temperature for cyclization and monitor the reaction progress using TLC until the starting material is consumed. |
| Poor quality of starting materials or reagents. | Use high-purity 2,4-difluoro-5-nitrobenzonitrile and fresh hydrazine hydrate. | |
| Incorrect solvent. | Aprotic polar solvents like DMF or DMSO are generally effective for this type of cyclization.[1] | |
| Low Yield | Suboptimal reaction conditions. | Systematically optimize the reaction temperature, time, and molar ratio of reactants. An excess of hydrazine hydrate may be beneficial. |
| Formation of side products. | Analyze the crude product by LC-MS or NMR to identify major impurities and adjust reaction conditions to minimize their formation. For example, controlling the temperature can prevent the formation of dimers or other side products.[1] | |
| Product loss during workup and purification. | Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to prevent loss of the product. | |
| Low Purity | Presence of unreacted starting materials. | Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. |
| Formation of regioisomers or other side products. | Purification by column chromatography or recrystallization is crucial. Careful selection of the solvent system for chromatography or recrystallization is necessary to separate closely related impurities. | |
| Ineffective purification method. | If column chromatography is not providing adequate separation, consider recrystallization from a suitable solvent system. A screening of different solvents is recommended. | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent. | Use a different extraction solvent in which the product has lower solubility. |
| Formation of an emulsion during extraction. | Add brine to the aqueous layer to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the cyclization of a substituted benzonitrile. Specifically, the reaction of 2,4-difluoro-5-nitrobenzonitrile with hydrazine hydrate is a plausible route. The hydrazine displaces the fluorine atom ortho to the nitro group, followed by cyclization to form the indazole ring.
Q2: What are the critical parameters to control for improving the yield of this compound?
The key parameters to optimize are:
-
Reaction Temperature: The temperature should be high enough to facilitate the nucleophilic aromatic substitution and subsequent cyclization but not so high as to cause decomposition or excessive side product formation.
-
Reaction Time: The reaction should be monitored by TLC or LC-MS to determine the optimal time for completion.
-
Molar Ratio of Reactants: An excess of hydrazine hydrate is often used to ensure complete consumption of the starting benzonitrile.
-
Solvent: A high-boiling point, polar aprotic solvent such as DMF, DMSO, or n-butanol is typically used.[1]
Q3: What are the likely side products in this synthesis?
Potential side products can include:
-
Hydrazone formation: If there are any aldehyde or ketone impurities.[1]
-
Dimerization of the starting material or product. [1]
-
Incomplete cyclization products.
-
Regioisomers: Depending on the reaction conditions, there might be formation of other indazole isomers, although the directing effects of the nitro and cyano groups generally favor the desired product.
Q4: What is the recommended method for purifying crude this compound?
The primary methods for purification are:
-
Column Chromatography: Using a silica gel stationary phase with a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes) is effective for separating the product from impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent or solvent pair can yield a highly pure product. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures with water or heptane.
Q5: How can I confirm the identity and purity of the final product?
The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar indazole compounds. Optimization may be required.
Materials:
-
2,4-difluoro-5-nitrobenzonitrile
-
Hydrazine hydrate
-
n-Butanol
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluoro-5-nitrobenzonitrile (1.0 eq) in n-butanol.
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol).
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Synthesis Workflow.
Caption: Low Yield Troubleshooting.
Caption: Low Purity Troubleshooting.
References
Troubleshooting guide for common indazole synthesis side reactions
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and address issues such as low yield, impurity formation, and regioselectivity problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during indazole synthesis.
Issue 1: Poor Regioselectivity in N-Alkylation (N1 vs. N2 Isomer Formation)
Q1: My N-alkylation of an indazole is producing a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A1: The formation of N1 and N2 regioisomers is a frequent challenge in indazole synthesis due to the presence of two nucleophilic nitrogen atoms. The regioselectivity is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile, as well as the steric and electronic properties of the indazole substrate. The 1H-indazole tautomer is generally the more thermodynamically stable form.[1]
Troubleshooting Strategies:
-
For Preferential N1-Alkylation (Thermodynamic Control):
-
Base and Solvent: A strong, non-coordinating base in a non-polar aprotic solvent is typically employed. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a widely used method that strongly favors N1-alkylation.[2] Cesium carbonate (Cs2CO3) in dioxane has also been shown to favor the N1 isomer.[1]
-
Mechanism Insight: The preference for N1 alkylation under these conditions is often attributed to the formation of the more stable indazolide anion at the N1 position.
-
-
For Preferential N2-Alkylation (Kinetic Control):
-
Base and Solvent: Weaker bases in polar aprotic solvents tend to favor the N2 isomer. For instance, potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) can increase the proportion of the N2-alkylated product.[1]
-
Mitsunobu Reaction: The Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DIAD or DEAD) in THF often shows a preference for the N2 position.[1]
-
Acid Catalysis: The use of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH), with a diazo compound as the alkylating agent can lead to highly selective N2-alkylation.[1]
-
Substituent Effects: Electron-withdrawing groups at the C7 position of the indazole ring can sterically hinder the N1 position, thereby directing alkylation to the N2 position.[1]
-
Q2: How can I confirm the identity of my N1 and N2 isomers?
A2: Spectroscopic methods are essential for the unambiguous identification of N1 and N2-substituted indazoles.
-
NMR Spectroscopy:
-
¹H NMR: The chemical shift of the H3 proton is a key diagnostic marker. In 2H-indazoles (N2-substituted), the H3 proton is typically deshielded and appears at a higher chemical shift (downfield) compared to the corresponding 1H-indazole (N1-substituted).[1] The N-H proton signal, if present, is characteristic of 1H-indazoles and is often broad.[1]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are sensitive to the position of substitution.
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique for definitive assignment. For an N1-substituted indazole, a correlation is observed between the protons of the N-alkyl group and the C7a carbon. Conversely, for an N2-substituted indazole, the correlation is seen between the N-alkyl protons and the C3 carbon.[1]
-
-
Mass Spectrometry (MS): While the molecular ions will be identical, the fragmentation patterns of the isomers upon electron ionization (EI) or collision-induced dissociation (CID) may differ, particularly in the relative abundances of fragment ions, which can aid in their differentiation.[1]
-
UV-Vis Spectroscopy: N1 and N2 isomers often exhibit distinct UV-Vis absorption spectra. For example, 2-methylindazole shows a stronger absorption at longer wavelengths compared to 1-methylindazole.[1]
Issue 2: Low Yield and Incomplete Conversion
Q3: My indazole synthesis is suffering from low yield and a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
A3: Low yields and incomplete reactions can stem from several factors, often specific to the chosen synthetic route.
Troubleshooting Strategies:
-
Reaction Temperature: Temperature is a critical parameter. Classical methods like the Cadogan reaction often require high temperatures to proceed, but excessive heat can lead to decomposition. Modern variations of the Cadogan reaction, however, can be run at milder temperatures (e.g., 80 °C), improving yields.[3] For other reactions, a systematic screening of the temperature profile is recommended to find the optimal balance between reaction rate and product stability.
-
Solvent Choice: The solvent must be appropriate for dissolving the starting materials to ensure a homogeneous reaction mixture. If solubility is an issue, consider a different solvent or a solvent mixture.
-
Reagent Stoichiometry and Quality: Ensure all reagents are of high purity and used in the correct stoichiometric ratios. For reactions involving a base, ensure the base is not old or deactivated and is used in sufficient quantity.
-
Atmosphere and Water Content: Many reactions in organic synthesis are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can significantly improve yields. In some cases, the addition of molecular sieves can be beneficial to remove any in situ generated water.
-
Incomplete Cyclization (Hydrazone Impurities): In syntheses that proceed via a hydrazone intermediate, incomplete cyclization is a common cause of low yields of the desired indazole.
-
Monitoring the Reaction: Use TLC or LC-MS to monitor the disappearance of the hydrazone intermediate.
-
Driving the Cyclization: If the cyclization is sluggish, consider increasing the reaction time or temperature, or adding a catalyst (acid or base, depending on the mechanism).
-
Issue 3: Side Product Formation in Specific Synthesis Routes
Q4: I am performing a Cadogan reductive cyclization and observing significant side products. How can I optimize this reaction?
A4: The classical Cadogan reaction, which involves the deoxygenation of an o-nitroaryl compound with a trivalent phosphorus reagent, often requires harsh conditions (high temperatures), which can lead to side reactions and low yields.[4]
Troubleshooting Strategies:
-
Modern One-Pot Procedures: Consider employing a modern, milder, one-pot condensation-Cadogan reductive cyclization. This approach involves the condensation of an o-nitrobenzaldehyde with an amine to form an ortho-imino-nitrobenzene intermediate, which then undergoes reductive cyclization promoted by a reagent like tri-n-butylphosphine at a lower temperature (e.g., 80 °C in isopropanol).[3][5] This method is often more efficient and scalable.[3][5]
-
Intermediate N-Oxides: 2H-Indazole N-oxides can be competent intermediates in the Cadogan reaction.[4] Their formation and subsequent deoxygenation can be influenced by the reaction conditions. Isolation of these intermediates is possible under certain "interrupted" Cadogan/Davis-Beirut conditions.[4]
Q5: My Davis-Beirut reaction is not proceeding as expected. What are some common pitfalls?
A5: The Davis-Beirut reaction is a valuable method for the synthesis of 2H-indazoles from o-nitrobenzylamines via a highly reactive nitroso-imine intermediate.[3][6]
Troubleshooting Strategies:
-
Reaction Conditions: The reaction can be catalyzed by either acid or base.[7] The choice of catalyst can influence the reaction rate and outcome.
-
Water Content: The presence of water can be detrimental as it can lead to the cleavage of the key nitroso-imine intermediate, competing with the desired N-N bond-forming heterocyclization.[3]
-
Substrate Scope: The reaction is known to be less efficient with certain substrates, such as those that lead to slow N-N bond formation, allowing for competing side reactions.[3]
Q6: In a Jacobsen-type synthesis from o-toluidine, what are the potential side products and how can they be minimized?
A6: The Jacobsen synthesis involves the nitrosation of an N-acyl-o-toluidine followed by cyclization.[2]
Troubleshooting Strategies:
-
Control of Nitrosation: The nitrosation step, often carried out with nitrous gases, needs to be carefully controlled in terms of temperature (typically 1-4 °C) to avoid side reactions.[2]
-
Decomposition of the N-nitroso Intermediate: The decomposition of the N-nitroso-o-acetotoluidide to form the indazole is an exothermic process and the temperature should be carefully controlled to prevent overheating.[4]
-
Purification: The crude product often contains unreacted starting materials and other byproducts. Purification by vacuum distillation or recrystallization is typically required to obtain pure 1H-indazole.[4]
Data Presentation
Table 1: Regioselectivity of Indazole N-Alkylation under Various Conditions
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Total Yield (%) | Reference |
| 1H-Indazole-3-carboxylate | n-Pentyl bromide | NaH | THF | RT to 50 | >99:1 | 89 | [8] |
| 1H-Indazole-3-carboxylate | n-Pentyl bromide | Cs₂CO₃ | DMF | RT | 1.8:1 | 85 | [8] |
| 1H-Indazole-3-carboxylate | n-Pentyl bromide | K₂CO₃ | DMF | RT | 1.4:1 | 88 | [8] |
| 7-NO₂-1H-indazole | n-Pentyl bromide | NaH | THF | RT to 50 | 4:96 | 88 | [9] |
| 7-CO₂Me-1H-indazole | n-Pentyl bromide | NaH | THF | RT to 50 | <1:99 | 94 | [9] |
| 1H-Indazole | Ethyl diazoacetate | TfOH | DCM | RT | 0:100 | 95 | [9] |
| 1H-Indazole-3-carboxylate | n-Pentanol (Mitsunobu) | PPh₃, DIAD | THF | 0 to RT | 1:2.5 | 78 | [9] |
Table 2: Spectroscopic Data for Differentiating N1 and N2-Substituted Indazoles
| Spectroscopic Feature | N1-Substituted (1H-Indazole) | N2-Substituted (2H-Indazole) | Key Difference | Reference |
| ¹H NMR (H3 proton) | ~8.10 ppm | ~8.4 ppm | H3 proton is more deshielded in the N2 isomer. | [1] |
| ¹H NMR (N-H proton) | Present (~13.4 ppm, broad) | Absent | Presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles. | [1] |
| ¹³C NMR (C3) | ~135 ppm | ~122 ppm | Significant upfield shift for C3 in the N2 isomer. | [10] |
| ¹³C NMR (C7a) | ~140 ppm | ~148 ppm | C7a is more deshielded in the N2 isomer. | [10] |
| UV-Vis (λmax in MeCN) | ~254, ~295 nm | ~275, ~310 nm | N2 isomers often show stronger absorption at longer wavelengths. | [1] |
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of Indazole
This protocol is optimized for the selective formation of the N1-alkylated product.
-
Preparation: To a stirred solution of the 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).
-
Deprotonation: Allow the suspension to stir at room temperature for 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazoles
This is a mild and efficient one-pot synthesis of 2H-indazoles.[3]
-
Condensation: In a reaction vessel, combine the o-nitrobenzaldehyde (1.0 equiv), the desired aniline or aliphatic amine (1.1 equiv), and isopropanol (i-PrOH). Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Protocol 3: Purification of N1/N2 Isomer Mixtures by Recrystallization
When chromatography is challenging, recrystallization can be an effective method for separating N1 and N2 isomers.[11]
-
Solvent Screening: Identify a suitable mixed solvent system. Common systems include acetone/water, ethanol/water, or THF/water.[11] The ideal system is one in which one isomer is significantly less soluble than the other at room temperature or below.
-
Dissolution: Dissolve the mixture of isomers in the minimum amount of the hot solvent mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble isomer.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry.
-
Purity Check: Check the purity of the isolated crystals and the mother liquor by NMR or LC-MS. The mother liquor can be concentrated and subjected to further recrystallization or chromatography to isolate the more soluble isomer.
Mandatory Visualizations
Caption: Factors influencing N1 vs. N2 alkylation regioselectivity.
Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.
Caption: Troubleshooting workflow for low yield in indazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US1963597A - Nitration of n-acetyl-p-toluidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives [mdpi.com]
Technical Support Center: Optimization of Fluorinated Indazole Synthesis
Welcome to the technical support hub for the synthesis of fluorinated indazoles. This guide is tailored for researchers, scientists, and professionals in drug development, offering targeted solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the direct fluorination of indazoles?
A1: Direct C-H fluorination of indazoles presents several challenges. Historically, there has been a lack of methods for direct fluorination with high chemical yield.[1] Key difficulties include controlling regioselectivity (i.e., which position on the ring gets fluorinated), the high reactivity and handling requirements of many fluorinating agents, and preventing the formation of undesired side products.[2][3]
Q2: Which fluorinating agent is recommended for the C-3 fluorination of 2H-indazoles?
A2: N-Fluorobenzenesulfonimide (NFSI) is an efficient, metal-free reagent for the regioselective C-3 fluorination of 2H-indazoles.[4][5] This method is advantageous due to its mild reaction conditions, use of water as a solvent, and tolerance of a broad range of functional groups.[4][6]
Q3: Why is my fluorination reaction resulting in a low yield or incomplete conversion?
A3: Low yields in indazole synthesis can stem from several factors.[7] For fluorination using NFSI, suboptimal conditions are a likely cause. Key parameters to investigate include reaction time, temperature, and the purity of both the starting material and the NFSI reagent. The solubility of the indazole substrate in the chosen solvent system is also critical.[7]
Q4: How can I control the N1 vs. N2 regioselectivity during the initial synthesis or alkylation of the indazole core?
A4: Controlling N1 versus N2 substitution is crucial and depends on several factors. The choice of base and solvent is critical; for example, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors N1-alkylation.[8] Steric hindrance at the C3-position can also favor N1 substitution, while electron-withdrawing groups at the C7-position can direct alkylation to the N2-position with high selectivity.[8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of fluorinated indazoles.
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation |
| Low or No Yield of 3-fluoro-2H-indazole | 1. Incorrect Solvent: The reaction may be sensitive to the solvent. 2. Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, causing decomposition. 3. Inactive NFSI Reagent: The N-fluorobenzenesulfonimide may have degraded. | 1. While water is reported as an optimal solvent for C-3 fluorination with NFSI, screening other solvents may be necessary for specific substrates. 2. Perform a systematic screening of temperatures. The NFSI method is often effective at ambient temperatures. 3. Use a fresh batch of NFSI or verify the purity of the existing stock. | [4][7] |
| Formation of Multiple Isomers (Poor Regioselectivity) | 1. Wrong Tautomer: The fluorination may be occurring on the incorrect indazole tautomer (e.g., 1H-indazole instead of the desired 2H-indazole). 2. Reaction Mechanism: The reaction conditions may favor a different mechanistic pathway, leading to other fluorinated products. | 1. Ensure the synthesis of the correct 2H-indazole precursor. The starting material dictates the final product's core structure. 2. The use of NFSI in water specifically favors C-3 fluorination of 2H-indazoles via a proposed radical pathway. Adhere closely to established protocols. | [4][8] |
| Significant Side Product Formation | 1. Presence of Water (in non-aqueous reactions): For moisture-sensitive reactions, water can lead to unwanted byproducts. 2. Over-reaction or Decomposition: Extended reaction times or excessive temperatures can degrade the product. | 1. For reactions requiring anhydrous conditions, use dry solvents and consider adding 4 Å molecular sieves. 2. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid product degradation. | [7] |
| Difficulty in Product Purification | 1. Similar Polarity: The desired product and starting material or byproducts may have very similar polarities. 2. Residual Reagents: Reagents like NFSI or their byproducts may co-elute with the product. | 1. Optimize flash column chromatography conditions (e.g., solvent gradient, choice of stationary phase). 2. Employ an aqueous workup to remove water-soluble impurities before chromatography. | [5] |
Experimental Protocols
Protocol 1: General Procedure for C-3 Fluorination of 2H-Indazoles using NFSI
This protocol is adapted from the method described by Ghosh and Hajra (2021).[4][5]
Materials:
-
Substituted 2H-indazole (1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (2.0 equiv)
-
Water (H₂O)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add the substituted 2H-indazole (e.g., 0.5 mmol) and water (2.0 mL).
-
Add N-Fluorobenzenesulfonimide (NFSI) (1.0 mmol, 2.0 equiv) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under ambient air.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-fluoro-2H-indazole derivative.
Protocol 2: N1-Selective Alkylation of 1H-Indazole
This is a general procedure for preparing N1-substituted indazoles, which can be precursors for further functionalization.[8]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise to a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF at 0 °C.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Workflow for Troubleshooting Low Yield in Fluorination
References
- 1. soc.chim.it [soc.chim.it]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in C–H fluorination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Fluoro-1H-indazole-5-carbonitrile by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-Fluoro-1H-indazole-5-carbonitrile using column chromatography. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and a standard experimental protocol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the column chromatography purification of this compound.
Q1: What are the most likely impurities in my crude this compound sample?
A1: Impurities typically originate from the synthetic route used. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the indazole ring or the source of the fluoro and cyano groups.
-
Reaction Byproducts: Side-reactions can lead to the formation of regioisomers or over-halogenated species.
-
Residual Solvents: Solvents used in the reaction or work-up (e.g., DMF, ethyl acetate, hexanes) may be present.
-
Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., strong acids/bases, high temperatures).
Q2: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?
A2: If this compound remains at the baseline (Rf ≈ 0), it indicates that the eluent is not polar enough to displace the compound from the silica gel. The indazole N-H group can lead to strong interactions with the stationary phase.
-
Solution: Increase the polarity of your mobile phase. A common strategy is to add a small percentage of a more polar solvent, such as methanol, to your ethyl acetate/hexane mixture. For example, you can try a solvent system of 5% methanol in dichloromethane. It is advisable to test this on a TLC plate first.
Q3: My compound is eluting too quickly from the column (high Rf value), resulting in poor separation from impurities. How can I improve the separation?
A3: A high Rf value (e.g., > 0.5) suggests that the eluent is too polar, causing the compound to spend more time in the mobile phase and less time interacting with the stationary phase.
-
Solution: Decrease the polarity of your eluent. You can achieve this by increasing the proportion of the non-polar solvent (e.g., hexane) in your ethyl acetate/hexane mixture. Aim for an Rf value between 0.2 and 0.4 on the TLC plate for optimal separation on the column.
Q4: The spots on my TLC plate are streaking. What is the cause, and how can I fix it?
A4: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the TLC plate can cause streaking. Try spotting a more dilute solution.
-
Compound Acidity/Basicity: The N-H group of the indazole can interact strongly with the slightly acidic silica gel. Adding a small amount of a modifier to your eluent, such as a few drops of acetic acid or triethylamine, can sometimes improve the spot shape.
-
Incomplete Dissolution: If the compound is not fully dissolved when spotted, it can lead to streaking. Ensure your sample is completely dissolved before spotting.
Q5: After running the column, I have fractions that contain a mixture of my desired product and an impurity of very similar polarity. What are my options?
A5: Separating compounds with very similar polarities can be challenging.
-
Optimize the Solvent System: Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
-
Repeat Chromatography: Combine the mixed fractions, evaporate the solvent, and run a second column. A slower gradient or even isocratic elution (using a single solvent mixture) with the optimal solvent composition might provide better resolution.
-
Recrystallization: If the purified compound is a solid, recrystallization can be an effective method to remove small amounts of impurities. You will need to screen for a suitable solvent or solvent pair.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate (EtOAc), Hexanes (or Heptanes), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
2. Method Development using TLC:
-
Prepare a dilute solution of your crude material in a solvent like ethyl acetate or dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system. A good starting point is a mixture of ethyl acetate and hexanes.
-
Visualize the spots under a UV lamp.
-
Optimize the solvent system to achieve good separation of the desired product from impurities, with an ideal Rf value for the product between 0.2 and 0.4.
3. Column Preparation (Slurry Packing):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.
4. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude material in a minimal amount of the initial eluting solvent. Carefully apply the solution to the top of the column using a pipette.
5. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution by collecting small fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the eluting solvent (gradient elution) to elute the product.
6. Product Isolation:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Approximate Rf of this compound | Application Notes |
| 20% Ethyl Acetate in Hexanes | ~0.2 - 0.3 | Good starting point for separation from non-polar impurities. |
| 30-40% Ethyl Acetate in Hexanes | ~0.4 - 0.5 | May be suitable for faster elution if separation from impurities is good. |
| 5% Methanol in Dichloromethane | Varies | Useful for eluting more polar compounds or if the product is not moving from the baseline. |
Note: Rf values are approximate and can vary. It is essential to perform TLC analysis with your specific crude material.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄FN₃ |
| Molecular Weight | 161.14 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Purity (Commercial) | ≥95% |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Step-by-step experimental workflow for column chromatography purification.
Technical Support Center: Resolving Poor Aqueous Solubility of Indazole-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of indazole-based compounds.
Troubleshooting Guides & FAQs
This section is organized by common solubility enhancement techniques. Each question is designed to address specific issues you may encounter during your experiments.
pH Adjustment
Q1: My indazole-based compound is precipitating in my aqueous buffer (e.g., PBS pH 7.4). Can I use pH adjustment to improve its solubility?
A1: Yes, pH adjustment is often an effective first strategy for ionizable compounds. The indazole ring contains nitrogen atoms that can be protonated or deprotonated, and many indazole derivatives have other ionizable functional groups.[1] The solubility of such compounds is highly dependent on the pH of the medium.
-
For weakly basic indazole compounds: Decreasing the pH (making it more acidic) will increase the proportion of the more soluble, ionized (protonated) form.
-
For weakly acidic indazole compounds: Increasing the pH (making it more alkaline) will increase the proportion of the more soluble, ionized (deprotonated) form.
To effectively use this strategy, it is crucial to know the pKa of your compound. The pKa is the pH at which the compound is 50% ionized and 50% unionized. For maximal solubility, the pH of the buffer should be adjusted to be at least 1-2 units away from the pKa. For example, the parent 1H-indazole has pKa values of 1.04 and 13.86.[1]
Q2: How do I determine the optimal pH for my indazole compound?
A2: A preliminary pH-solubility profile experiment is highly recommended. This involves preparing a series of buffers with different pH values and determining the solubility of your compound in each. This will help you identify the pH range where your compound is most soluble.
Quantitative Data: pH-Dependent Solubility of Pazopanib
Pazopanib, a tyrosine kinase inhibitor with an indazole moiety, demonstrates pH-dependent solubility.
| pH | Solubility (µg/mL) | Fold Increase (relative to pH 6.8) |
| 1.2 | 682.64 | ~258x |
| 4.0 | 3.00 | ~1.1x |
| 6.8 | 2.64 | 1x |
| Water | 144.08 | ~55x |
Data sourced from a study on pazopanib hydrochloride. The increased solubility at low pH is due to the protonation of its basic nitrogen atoms.
Co-solvents
Q1: I'm still observing precipitation even after pH adjustment. Can I use a co-solvent?
A2: Yes, co-solvents are a common and effective method to increase the solubility of lipophilic compounds. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent, thereby increasing the solubility of nonpolar compounds.
Commonly used co-solvents in research settings include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycols (PEGs)
-
Propylene glycol (PG)
Q2: How much co-solvent should I use?
A2: The concentration of the co-solvent should be kept to a minimum, as high concentrations can be toxic to cells or interfere with your assay. For cell-based assays, it is generally recommended to keep the final concentration of DMSO below 0.5% and ethanol below 1%. Always include a vehicle control in your experiments with the same concentration of the co-solvent to account for any potential effects of the solvent itself.
Quantitative Data: Co-solvent Effect on Solubility
| Co-solvent (5% w/v) | Solubility (µg/mL) in phosphate buffer pH 7.2 | Fold Increase (relative to buffer alone) |
| None | 3.47 | 1x |
| PEG 4000 | 6.86 | ~2x |
| PEG 6000 | 8.82 | ~2.5x |
| PVP | 26.27 | ~7.5x |
| PVP K25 | 28.88 | ~8.3x |
Data adapted from a study on celecoxib solid dispersions, where the solubility in the presence of polymers (which can also act as co-solvents in solution) was measured.[2]
Cyclodextrins
Q1: What are cyclodextrins and can they help with the solubility of my indazole compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like many indazole derivatives, forming an inclusion complex. This complex is more soluble in water due to the hydrophilic outer surface of the cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in research due to its relatively high water solubility and low toxicity.
Q2: How do I use cyclodextrins in my experiment?
A2: You can prepare a stock solution of the cyclodextrin in your aqueous buffer and then add your indazole compound (often from a concentrated stock in an organic solvent like DMSO) to this solution. It's important to allow time for the inclusion complex to form, which may involve gentle agitation or sonication.
Quantitative Data: Cyclodextrin-Mediated Solubility Enhancement
Studies on various poorly soluble drugs have shown significant increases in solubility with cyclodextrins. For example, the solubility of albendazole was increased from 2 to 10,000-fold with HP-β-cyclodextrin. Another study showed a 100 to 1000-fold improvement in the water solubility of pyrazolo[3,4-d]pyrimidines with HP-β-CD.
| Compound Class/Example | Cyclodextrin | Fold Solubility Increase |
| Pyrazolo[3,4-d]pyrimidines | HP-β-CD | 100 - 1000x |
| Anandamide | HP-β-CD | up to 30,000x |
| Albendazole | HP-β-CD | 2 - 10,000x |
Data compiled from various sources demonstrating the potential of cyclodextrins.
Solid Dispersions
Q1: I need to prepare a solid formulation of my indazole compound with improved dissolution. What are solid dispersions?
A1: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, inert, and typically hydrophilic carrier matrix.[3] This can be achieved by methods such as melting, solvent evaporation, or hot-melt extrusion. The drug in the solid dispersion can exist in an amorphous state, which has a higher energy and thus greater solubility and dissolution rate compared to its crystalline form.
Q2: Which carriers are commonly used for solid dispersions?
A2: A variety of hydrophilic polymers are used as carriers, including:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene glycols (PEGs)
-
Hydroxypropyl methylcellulose (HPMC)
-
Soluplus®
Quantitative Data: Solubility Enhancement of Celecoxib with Solid Dispersions
Celecoxib, an NSAID, is a well-studied example of a poorly soluble drug where solid dispersions have been successfully applied.
| Formulation (Celecoxib:Carrier) | Method | Solubility (µg/mL) in phosphate buffer pH 7.2 | Fold Increase (relative to pure drug) |
| Pure Celecoxib | - | 3.47 | 1x |
| 1:5 with PVP K25 | Solvent Evaporation | 44.23 | ~12.7x |
| 1:5 with Mannitol | Fusion | - (Dissolution rate of 82.46% in 60 min) | - |
| with Cremophor RH40 | Fluid-bed granulation | - (717-fold increase in saturated solubility) | ~717x |
Data compiled from multiple studies on celecoxib solid dispersions.[2][4][5]
Nanosuspensions
Q1: What are nanosuspensions and how can they improve the solubility of my indazole compound?
A1: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers. By reducing the particle size to the nanometer range, the surface area-to-volume ratio of the drug is significantly increased. This leads to an increase in the dissolution rate and saturation solubility of the compound.
Q2: How are nanosuspensions prepared?
A2: Common preparation methods include:
-
Top-down methods: Wet media milling and high-pressure homogenization, which break down larger drug particles.
-
Bottom-up methods: Precipitation techniques where the drug is dissolved in a solvent and then precipitated in a controlled manner in the presence of a stabilizer.
Quantitative Data: Impact of Nanosuspension on Pharmacokinetics
While specific solubility fold-increase data for indazoles is limited, the impact on bioavailability, which is directly related to solubility and dissolution, is significant. For example, a nanosuspension of cilostazol resulted in a 4.4-fold increase in the area under the curve (AUC), indicating significantly improved absorption.
| Compound | Formulation | Cmax Increase | AUC Increase |
| Cilostazol | Nanosuspension | 3.9x | 4.4x |
| Danazol | Nanosuspension | 3.0x | 1.6x |
Data from a study on nanosuspension formulations for toxicology studies.
Prodrugs and Salt Formation
Q1: Can chemical modification of my indazole compound improve its solubility?
A1: Yes, creating a prodrug or forming a salt are two common chemical modification strategies.
-
Prodrugs: A prodrug is a bioreversible derivative of a drug that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. By attaching a hydrophilic moiety (e.g., a phosphate group) to the indazole compound, its aqueous solubility can be dramatically increased.
-
Salt Formation: For indazole compounds with acidic or basic functional groups, forming a salt with a suitable counter-ion can significantly improve solubility and dissolution rate. For example, forming a hydrochloride salt of a basic indazole derivative can greatly enhance its aqueous solubility.[6]
Q2: Are there examples of successful solubility enhancement of indazoles using these methods?
A2: Yes. In one study, an N-acyloxymethyl prodrug of an indazole-based HIV-1 inhibitor was shown to have increased aqueous solubility and was susceptible to enzymatic hydrolysis to release the active drug. In another study, a hydrochloride salt of an indazole derivative showed much-improved aqueous solubility.[6]
Experimental Protocols
This section provides generalized, detailed methodologies for key experiments.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic carrier that is compatible with your indazole compound (e.g., PVP K30, PEG 6000, Soluplus®).
-
Dissolution:
-
Weigh the desired amounts of your indazole compound and the carrier.
-
Dissolve both the compound and the carrier in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol). Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator. The temperature should be kept as low as possible to avoid degradation of the compound.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
-
Drying:
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40-50 °C) for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Scrape the dried solid dispersion from the flask.
-
Grind the solid mass into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Determine the drug content and perform in vitro dissolution studies.
-
Protocol 2: Preparation of a Nanosuspension by Wet Media Milling
-
Preparation of the Dispersion Medium:
-
Prepare an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 0.5% HPMC and 0.5% Tween 80).
-
-
Premixing:
-
Disperse your indazole compound in the dispersion medium to form a pre-suspension.
-
-
Milling:
-
Transfer the pre-suspension to a milling chamber containing milling media (e.g., zirconium oxide beads).
-
Mill the suspension at a high speed for a specified duration. The milling time will need to be optimized to achieve the desired particle size.
-
-
Separation:
-
Separate the nanosuspension from the milling media.
-
-
Characterization:
-
Measure the particle size and zeta potential of the nanosuspension using a particle size analyzer.
-
Visually inspect the nanosuspension for any signs of aggregation or sedimentation.
-
Conduct dissolution studies to evaluate the improvement in dissolution rate.
-
Visualizations
Caption: Workflow for Solid Dispersion Preparation by Solvent Evaporation.
Caption: Strategies to Resolve Poor Aqueous Solubility.
References
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jddtonline.info [jddtonline.info]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in the Functionalization of Indazoles
Welcome to the technical support center for the regioselective functionalization of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of functionalization on the indazole ring, and why is regioselectivity a major challenge?
The primary sites for functionalization on the indazole ring are the two nitrogen atoms (N1 and N2) and, for C-H functionalization, typically the C3, C7, or ortho-position of an N-aryl substituent. The main challenge arises from the existence of annular tautomerism, where a proton can reside on either nitrogen atom, leading to 1H- and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable.[1] Direct alkylation or acylation often results in a mixture of N1- and N2-substituted products, making regiocontrol a significant hurdle.[1][2] Achieving high selectivity for a single regioisomer is critical for synthesizing specific, biologically active molecules and necessitates careful control of reaction conditions.[1]
Q2: What are the key factors influencing N1 vs. N2 regioselectivity in indazole alkylation?
Several factors critically influence the N1/N2 product ratio:
-
Steric and Electronic Effects: The nature and position of substituents on the indazole ring are crucial. Bulky groups at the C3-position tend to favor N1-alkylation due to steric hindrance around the N2-position.[1][2] Conversely, electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7-position can strongly direct substitution to the N2-position.[1][3]
-
Reaction Conditions: The choice of base and solvent is paramount. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is well-known to favor N1-alkylation.[1][2][4] The sodium cation is believed to coordinate with the N2 atom and a nearby substituent, sterically blocking it.[2]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[1][4]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[1] Conditions that allow for equilibration, such as using specific β-halo ester electrophiles, can favor the thermodynamic N1 product.[5][6]
Q3: How can I selectively obtain the N2-arylated indazole?
While direct N-arylation can be challenging to control, specific methods have been developed for N2-selectivity. One effective approach is a Rhodium(II)-catalyzed reaction using quinoid carbenes. This method has been shown to be highly selective for the N2-arylation of various indazoles, proceeding through a proposed nucleophilic addition of the N2 atom of the 1H-tautomer to the carbene, followed by a 1,5-H shift.[7][8][9]
Q4: What strategies exist for regioselective C-H functionalization of indazoles?
Regioselective C-H functionalization is typically achieved using transition-metal catalysis, often directed by a substituent on the indazole core. For 2-aryl-2H-indazoles, functionalization is commonly directed to the ortho-position of the 2-aryl group.[10][11] For 1H-indazoles, C7-arylation has been achieved with high regioselectivity using a palladium catalyst and a specific ligand, where a base-assisted deprotonation mechanism is proposed.[12] C3-functionalization is also a key area, with methods like halogenation using NBS or I₂ providing a handle for further reactions.[13]
Troubleshooting Guides
Problem 1: Poor N1/N2 Regioselectivity (Mixture of Isomers) in N-Alkylation
| Potential Cause(s) | Suggested Solution(s) |
| Suboptimal Reaction Conditions: The base, solvent, or temperature may not be ideal for directing the alkylation to a single nitrogen. | For N1-Selectivity: Switch to sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF). This combination is highly effective for a range of substrates, often providing >99% N1 regioselectivity.[2][4] For N2-Selectivity: Explore Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD) or use triflic acid (TfOH) with diazo compounds, which have been shown to favor N2-alkylation.[14][15] |
| Steric/Electronic Effects: The substituents on your indazole may inherently favor a mixture. | For N1-Selectivity: If possible, introduce a bulky substituent at the C3-position. Groups like tert-butyl or carboxamide can strongly direct alkylation to N1.[2] For N2-Selectivity: Indazoles with electron-withdrawing groups at C7 (e.g., -NO₂) have shown high N2-selectivity.[3] |
| Inseparable Isomers: The resulting N1 and N2 isomers are difficult to separate by chromatography. | Optimize chromatographic conditions (e.g., different stationary phase, gradient elution). Consider derivatizing the mixture to facilitate separation, followed by a deprotection step.[15] |
Problem 2: Low Yield or No Reaction in C-H Functionalization
| Potential Cause(s) | Suggested Solution(s) |
| Catalyst Inactivity: The transition metal catalyst (e.g., Pd, Rh) may be poisoned or not activated properly. | Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere. Screen different ligands and catalyst precursors. For example, in some Pd-catalyzed arylations, pre-activating the catalyst by heating it with the ligand before adding the indazole can improve efficacy.[16] |
| Incorrect Oxidant/Additive: The oxidant or additive required for the catalytic cycle is missing or suboptimal. | For many C-H arylations, oxidants like Cu(OTf)₂, Ag₂O, or CuO are necessary.[12] Systematically screen different additives to find the optimal conditions for your specific transformation. |
| Poor Directing Group Ability: The directing group is not effectively coordinating to the metal center. | Modify the directing group to enhance its coordinating ability. For ortho-C-H functionalization of 2-aryl-2H-indazoles, the indazole nitrogen itself often acts as the directing group. Ensure the aryl substituent is positioned to allow for effective cyclometalation.[10] |
Quantitative Data Summary
The regioselectivity of indazole functionalization is highly dependent on the reaction conditions and substrate. The following table summarizes reported regioselectivities for various transformations.
| Functionalization Type | Indazole Substituent | Reagents and Conditions | N1:N2 Ratio | Reference |
| N-Alkylation | 3-carboxymethyl, 3-tert-butyl | NaH, THF | >99:1 | [2][3] |
| N-Alkylation | 7-NO₂ or 7-CO₂Me | NaH, THF | ≥4:96 | [3][6] |
| N-Alkylation | Unsubstituted | TfOH, Diazo compound | Up to 0:100 | [3] |
| N-Arylation | 4-nitro-azobenzene | Rh(III) catalyst, Aldehyde | 9:1 (favoring C-H of more electron-rich ring) | [17] |
| N-Arylation | Unsubstituted | MeDalphosAuCl, AgSbF₆, CsF, DCE, 80 °C | N1 selective | [18] |
| N-Arylation | Various substituted indazoles | Rh₂(esp)₂, Diazo-naphthoquinone, DCE, 80 °C | N2 selective | [9] |
Key Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control)
This protocol is adapted for achieving high N1-selectivity, particularly for indazoles with various substituents.[14][15]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide or tosylate, 1.1–1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., 50 °C) and stir until completion (monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This protocol is a common method for achieving N2-alkylation, although selectivity can vary depending on the substrate.[14]
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over several minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel. Careful optimization of the chromatography is often required to separate the N1 and N2 isomers.
Visualized Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. soc.chim.it [soc.chim.it]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Storage and handling conditions to prevent degradation of 6-Fluoro-1H-indazole-5-carbonitrile
Technical Support Center: 6-Fluoro-1H-indazole-5-carbonitrile
This guide provides essential information on the proper storage and handling of this compound to prevent its degradation. Please consult this resource to address common issues and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound at 2-8°C, sealed in a dry environment, and protected from light. While some suppliers suggest room temperature storage for short-term use, refrigeration is advisable for maintaining compound integrity over extended periods.[1][2][3] Always store the compound in a tightly sealed container to prevent moisture absorption.
Q2: My this compound has changed color. What could be the cause?
Discoloration of the solid compound may indicate degradation. This can be caused by exposure to light, air (oxidation), or moisture over time.[4] It is crucial to evaluate the purity of the discolored material before use. To mitigate this, store the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber vials or containers wrapped in aluminum foil to protect it from light.[4]
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, potential degradation can occur through:
-
Hydrolysis: The indazole ring or the carbonitrile group may be susceptible to hydrolysis under acidic or basic conditions.[4]
-
Oxidation: The indazole ring system can be prone to oxidation, potentially leading to the formation of N-oxides or ring-opened byproducts.[4]
-
Photodegradation: Aromatic compounds, especially those with halogen substituents, can be sensitive to UV light, which may lead to decomposition.[4]
-
Thermal Degradation: Exposure to high temperatures can cause decomposition of the compound.[4]
Q4: What materials or substances are incompatible with this compound?
To prevent degradation, avoid contact with strong oxidizing agents, strong acids, and strong bases.[4] These substances can promote the decomposition of the compound.
Q5: What are the proper handling procedures for this compound in the laboratory?
When handling this compound, it is important to:
-
Work in a well-ventilated area to avoid inhalation of dust or fumes.[5][6]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5][7]
-
Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[5]
-
Prevent the formation of dust and aerosols during handling.[6]
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Experimental Results | Compound degradation leading to reduced purity and reactivity. | 1. Verify the storage conditions of the compound.2. Perform a purity analysis (e.g., HPLC, LC-MS) on the stored material.3. If degradation is confirmed, use a fresh batch of the compound for subsequent experiments. |
| Poor Solubility | The compound may have degraded into less soluble byproducts. | 1. Confirm the recommended solvent for the compound.2. Gently warm the solution or use sonication to aid dissolution, while being mindful of potential thermal degradation. |
| Discoloration of Solid Compound | Exposure to light, air, or moisture.[4] | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen).2. Use amber vials or wrap containers in aluminum foil to protect from light.[4] |
Experimental Protocols
Stress Testing Protocol for this compound
This protocol is adapted from general procedures for stability testing of related chemical compounds and can be used to assess the stability of this compound under various stress conditions.[4]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source.
-
Run a control sample in parallel, wrapped in aluminum foil to protect it from light.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a petri dish.
-
Expose it to 80°C in a stability chamber for 7 days.
-
-
Analysis: Analyze all samples using a suitable analytical method, such as HPLC or LC-MS, to determine the percentage of degradation and identify any major degradation products.
Visual Guides
Caption: Troubleshooting workflow for identifying and addressing potential degradation of this compound.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
- 1. chemscene.com [chemscene.com]
- 2. 1209534-87-1|6-Fluoro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 3. 105391-70-6|5-Bromo-6-fluoro-1H-indazole|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Scalable Synthesis of 6-Fluoro-1H-indazole-5-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scalable synthesis of 6-Fluoro-1H-indazole-5-carbonitrile for pilot studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common scalable synthetic route for this compound?
A common and scalable approach involves a multi-step synthesis starting from a commercially available substituted toluene. A plausible route is the nitration of 2-fluoro-4-methylbenzonitrile, followed by reduction of the nitro group to an amine, diazotization, and subsequent intramolecular cyclization to form the indazole ring.
Q2: What are the critical safety precautions to consider during this synthesis?
Diazotization reactions can be hazardous if not controlled properly, as diazonium salts can be explosive when isolated in a dry state. It is crucial to maintain low temperatures (0-5 °C) during the formation of the diazonium salt and to use it in solution without isolation. Additionally, handling of strong acids (sulfuric acid, nitric acid) and flammable solvents requires appropriate personal protective equipment (PPE) and a well-ventilated fume hood.
Q3: How can the purity of the final product, this compound, be assessed?
The purity of the final compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm the molecular weight and structure.
Q4: What are the typical challenges in scaling up this synthesis?
Scaling up this synthesis requires careful consideration of heat management, especially during the nitration and diazotization steps, which are exothermic. Efficient stirring and controlled addition of reagents are critical to maintain a consistent temperature and prevent runaway reactions. Purification of the final product on a larger scale may also require optimization of crystallization or chromatography conditions.
Experimental Protocols & Quantitative Data
A proposed scalable synthesis of this compound is outlined below. The quantitative data is based on typical yields and conditions for analogous reactions found in the literature.
Overall Reaction Scheme:
Step 1: Nitration of 2-Fluoro-4-methylbenzonitrile
Protocol:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (5 volumes) to 0-5 °C.
-
Slowly add 2-Fluoro-4-methylbenzonitrile (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes) and cool it to 0-5 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 2-Fluoro-4-methyl-5-nitrobenzonitrile.
Step 2: Reduction of 2-Fluoro-4-methyl-5-nitrobenzonitrile
Protocol:
-
Charge a reactor with 2-Fluoro-4-methyl-5-nitrobenzonitrile (1 equivalent) and a suitable solvent such as ethanol or methanol (10 volumes).
-
Add a reducing agent, for example, iron powder (3-5 equivalents) and a small amount of ammonium chloride.
-
Heat the mixture to reflux (approximately 70-80 °C) and stir vigorously.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with the hot solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-2-fluoro-4-methylbenzonitrile. This can be purified further by recrystallization if necessary.
Step 3: Diazotization and Cyclization to form this compound
Protocol:
-
Dissolve 5-Amino-2-fluoro-4-methylbenzonitrile (1 equivalent) in a mixture of acetic acid and propionic acid.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
-
Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours to effect cyclization.
-
Monitor the formation of the indazole product by TLC or HPLC.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) to yield pure this compound.
| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| 1. Nitration | 2-Fluoro-4-methylbenzonitrile, HNO₃, H₂SO₄ | Sulfuric Acid | 0 - 10 | 3 - 5 | 85 - 95 |
| 2. Reduction | 2-Fluoro-4-methyl-5-nitrobenzonitrile, Fe, NH₄Cl | Ethanol/Methanol | 70 - 80 | 4 - 6 | 80 - 90 |
| 3. Diazotization & Cyclization | 5-Amino-2-fluoro-4-methylbenzonitrile, NaNO₂, Acetic Acid | Acetic Acid/Propionic Acid | 0 - 70 | 3 - 4 | 70 - 85 |
Troubleshooting Guide
Issue 1: Low yield in the nitration step (Step 1).
-
Question: My nitration reaction is giving a low yield of the desired 2-Fluoro-4-methyl-5-nitrobenzonitrile. What could be the cause?
-
Answer:
-
Inadequate Temperature Control: The nitration reaction is highly exothermic. If the temperature rises above the recommended 10 °C, side reactions such as dinitration or oxidation can occur, reducing the yield of the desired product. Ensure your cooling system is efficient and the addition of the nitrating mixture is slow enough to maintain the correct temperature.
-
Impure Starting Material: Impurities in the 2-Fluoro-4-methylbenzonitrile can interfere with the reaction. Ensure the starting material is of high purity.
-
Incorrect Stoichiometry: An incorrect ratio of nitric acid to the starting material can lead to incomplete reaction or the formation of byproducts. Accurately measure all reagents.
-
Issue 2: Incomplete reduction of the nitro group (Step 2).
-
Question: I am observing unreacted starting material in my reduction reaction even after several hours. How can I drive the reaction to completion?
-
Answer:
-
Catalyst Deactivation: The iron catalyst can become deactivated. Ensure the iron powder is of good quality and that the reaction is stirred vigorously to maintain good contact between the reactants. The addition of a small amount of acid (like HCl) can sometimes help activate the iron.
-
Insufficient Reducing Agent: Ensure you are using a sufficient excess of the iron powder.
-
Solvent Choice: While ethanol and methanol are common, the choice of solvent can sometimes affect the reaction rate. You could try a different alcohol or a mixture of solvents.
-
Issue 3: Formation of tar-like byproducts during diazotization and cyclization (Step 3).
-
Question: During the final cyclization step, a significant amount of dark, tarry material is forming, making purification difficult. What is causing this and how can it be prevented?
-
Answer:
-
Decomposition of the Diazonium Salt: Diazonium salts are unstable, especially at higher temperatures. If the temperature during diazotization is not kept strictly at 0-5 °C, or if the warming for cyclization is too rapid, the diazonium salt can decompose, leading to a variety of unwanted side products, often appearing as tar.
-
Side Reactions of the Diazonium Salt: The diazonium group can be replaced by other nucleophiles present in the reaction mixture (e.g., water, acetate) if the intramolecular cyclization is not efficient.
-
Prevention: Maintain strict temperature control during diazotization. The warming phase for cyclization should be gradual. Ensure the starting amine is fully dissolved before adding the sodium nitrite.
-
Issue 4: Difficulty in purifying the final product.
-
Question: The crude this compound is difficult to purify by recrystallization. What are my options?
-
Answer:
-
Inappropriate Recrystallization Solvent: The choice of solvent is crucial for successful recrystallization. You may need to screen a variety of solvents or solvent mixtures to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while impurities remain soluble. Common choices include ethanol/water, isopropanol, toluene, or ethyl acetate/hexane mixtures.
-
Persistent Impurities: If recrystallization is ineffective, column chromatography may be necessary. Given the polar nature of the indazole and nitrile groups, a silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is a good starting point.
-
Charcoal Treatment: If the product is colored due to high molecular weight impurities, a treatment with activated charcoal during the recrystallization process can help decolorize the solution.
-
Visualizations
Caption: Overall workflow for the scalable synthesis of this compound.
Caption: Key transformation: Diazotization and intramolecular cyclization to form the indazole ring.
Identifying and removing impurities from 6-Fluoro-1H-indazole-5-carbonitrile
Technical Support Center: 6-Fluoro-1H-indazole-5-carbonitrile
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. It is designed to help identify and remove common impurities that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities typically originate from the synthetic route used.[1] They can be broadly categorized as:
-
Starting Materials: Incomplete reactions can leave residual precursors, such as substituted 2-aminobenzonitriles or related fluorinated compounds.[2][3]
-
Byproducts: Side reactions may generate isomers (e.g., regioisomers from the cyclization step) or products from over-reaction.[1]
-
Reagents: Trace amounts of reagents used in the synthesis, such as bases, coupling agents, or solvents, may remain in the final product.[1]
-
Degradation Products: The compound may degrade if exposed to harsh conditions, light, or moisture over time.
Q2: What is the recommended method for assessing the purity of my sample?
A2: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and detecting the presence of multiple components.[4][5] For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are essential.[1]
Q3: My final product is off-white or yellowish instead of white. What could be the cause?
A3: Discoloration is often due to the presence of trace, highly colored impurities or degradation byproducts. Even small amounts of these can affect the appearance of the final product. Purification by recrystallization or passing the material through a short plug of silica gel can often resolve this issue.
Q4: How should I store this compound to minimize degradation?
A4: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent potential oxidative degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification and analysis of this compound.
Problem 1: Low Purity Detected by HPLC with Multiple Impurity Peaks
-
Possible Cause: The reaction may not have gone to completion, or significant side reactions may have occurred. The peaks could correspond to unreacted starting materials, intermediates, or byproducts.[1]
-
Solution:
-
Identify Peaks: Use LC-MS to determine the mass of the impurities. Compare these masses with the molecular weights of potential starting materials, intermediates, and likely byproducts (e.g., isomers).
-
Purify: Based on the polarity differences observed in the HPLC, select an appropriate purification method. Silica gel column chromatography is a common first choice. If impurities are close in polarity, preparative HPLC may be necessary.[1] Recrystallization is also a highly effective method if a suitable solvent system can be found.[6]
-
Problem 2: Significant Peak Tailing during Silica Gel Column Chromatography
-
Possible Cause: The basic nitrogen atoms in the indazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[7] This interaction slows the compound's elution and causes the peak to tail.
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, into the mobile phase.[7] This neutralizes the acidic sites on the silica, leading to improved peak shape.
-
Change the Stationary Phase: Switch to a less acidic stationary phase, such as neutral or basic alumina, which can provide better separation for basic compounds.[7]
-
Use Dry Loading: Adsorbing the sample onto a small amount of silica gel before loading it onto the column can lead to sharper bands and better separation.[7]
-
Problem 3: NMR Spectrum Shows Unexpected Signals
-
Possible Cause: The unexpected signals could be from residual solvents, a regioisomer formed during synthesis, or the presence of tautomers.[1]
-
Solution:
-
Check for Solvents: Compare the chemical shifts of the unknown peaks with a standard chart of common NMR solvents (e.g., Ethyl Acetate, Dichloromethane, Hexanes).
-
Analyze Isomers: Carefully analyze the coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum. A different substitution pattern on the ring will produce a distinct spectrum.[1]
-
Consider Tautomers: The indazole ring can exist in 1H and 2H tautomeric forms, which can sometimes lead to a more complex NMR spectrum.[1][8]
-
Data Presentation
Table 1: Potential Impurities and Identification Methods
| Potential Impurity | Likely Origin | Recommended Detection Method |
| Fluorinated 2-aminobenzonitrile | Starting Material | LC-MS, HPLC (by spiking with standard) |
| Positional Isomer | Synthesis Byproduct | ¹H NMR, ¹⁹F NMR, HPLC |
| Di-substituted products | Side Reaction | LC-MS |
| Residual Solvents (e.g., DMF, Ethyl Acetate) | Purification/Reaction | ¹H NMR |
| Triethylamine/Pyridine | Chromatography Modifier | ¹H NMR |
Table 2: Troubleshooting Common Purification Issues
| Issue | Method | Possible Cause | Recommended Solution |
| Poor Separation | Column Chromatography | Impurities have similar polarity to the product. | Modify solvent system polarity; switch to preparative HPLC.[1] |
| Low Yield | Recrystallization | Product is too soluble in the chosen solvent; cooling too fast. | Use a less-polar solvent or a two-solvent system (solvent/anti-solvent); allow for slow cooling.[6] |
| Oily Product | Solvent Evaporation | Product is not fully crystalline or contains solvent. | Dry under high vacuum; attempt recrystallization from a different solvent system. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation: Choose an appropriate eluent system by testing with Thin Layer Chromatography (TLC). A common starting point for indazole derivatives is a mixture of ethyl acetate and hexanes.[7] If tailing is observed on TLC, add 0.5% triethylamine to the eluent.
-
Packing: Pack a glass column with silica gel slurried in the chosen eluent.
-
Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry load by adsorbing the crude product onto a small amount of silica gel. Load the sample onto the top of the column.
-
Elution: Begin elution with the solvent system, collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[7]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test various solvents to find one that dissolves the compound when hot but not at room temperature.[6] Good candidates for cyano-aromatic compounds include ethanol/water, toluene, or isopropanol.[6][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the material.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[6]
-
Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[6]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.[7]
Visualizations
Caption: Workflow for identifying unknown impurities.
Caption: Decision-making workflow for product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents [patents.google.com]
Overcoming challenges in the N-arylation of indazole intermediates
Welcome to the technical support center for the N-arylation of indazole intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-arylation of indazoles?
A1: The most prevalent methods for forming a nitrogen-aryl bond on an indazole ring are transition metal-catalyzed cross-coupling reactions. These include:
-
Buchwald-Hartwig Amination: A palladium-catalyzed reaction that is widely used for its broad substrate scope.
-
Ullmann Condensation: A classical copper-catalyzed reaction, which has seen significant improvements with the development of new ligand systems.[1][2]
-
Chan-Lam Coupling: A copper-catalyzed reaction that typically utilizes aryl boronic acids as the arylating agent.[3]
Q2: What is the primary challenge in the N-arylation of indazoles?
A2: The principal challenge is controlling the regioselectivity of the reaction. Indazoles possess two nucleophilic nitrogen atoms (N1 and N2), and arylation can occur at either position, often leading to a mixture of regioisomers.[4][5] The thermodynamic stability of the 1H-indazole tautomer generally favors N1 substitution, but kinetic factors and reaction conditions can significantly influence the outcome.[5][6]
Q3: How do substituents on the indazole ring affect regioselectivity?
A3: Substituents on the indazole ring have a profound impact on the N1/N2 selectivity due to both steric and electronic effects. For instance, bulky substituents at the C7 position can sterically hinder the N1 position, thereby favoring N2 arylation.[7][8] Conversely, electron-withdrawing groups at the C3 position can favor N1 substitution.[5]
Troubleshooting Guides
Problem 1: Poor or No Reaction Conversion
Possible Causes & Solutions
-
Inactive Catalyst: The palladium or copper catalyst can be sensitive to air and moisture.
-
Recommendation: Use a fresh batch of catalyst or a pre-catalyst. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
-
Inappropriate Ligand: The choice of ligand is critical for catalyst activity and stability.
-
Incorrect Base: The strength and solubility of the base are crucial.
-
Low Reaction Temperature: Many N-arylation reactions require elevated temperatures to proceed efficiently.
-
Recommendation: Gradually increase the reaction temperature. For instance, some Ullmann reactions may require temperatures of 100°C or higher.[12]
-
Problem 2: Low Regioselectivity (Mixture of N1 and N2 Isomers)
Possible Causes & Solutions
-
Suboptimal Solvent: The polarity of the solvent can influence the site of arylation.
-
Recommendation: Screen different solvents. For example, in some cases, using THF with NaH as a base has been shown to be highly selective for N1 alkylation, a related process to arylation.[7] Aprotic polar solvents like DMF and DMSO are common, but non-polar solvents like toluene or dioxane can also be effective.[5][13]
-
-
Incorrect Base and Cation Effects: The choice of base and its corresponding cation can influence the coordination to the indazole nitrogens.
-
Recommendation: Experiment with different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can play a role in directing the regioselectivity.[5]
-
-
Steric and Electronic Effects: The inherent properties of your indazole substrate may favor the formation of a mixture.
-
Recommendation: If possible, modify the substituents on the indazole ring to sterically block one of the nitrogen atoms or alter the electronic properties to favor one isomer. For example, a bulky protecting group at N1 could direct arylation to N2.
-
Problem 3: Side Reactions and Impurity Formation
Possible Causes & Solutions
-
Hydrodehalogenation of Aryl Halide: In palladium-catalyzed reactions, this side reaction can consume the aryl halide starting material.[14]
-
Recommendation: Ensure the reaction is performed under strictly anaerobic conditions. The choice of ligand can also mitigate this side reaction.
-
-
Homocoupling of Aryl Halide or Boronic Acid: This can be an issue in both palladium and copper-catalyzed systems.
-
Recommendation: Optimize the catalyst loading and reaction temperature.
-
-
Degradation of Starting Materials or Products: High reaction temperatures can lead to decomposition.
-
Recommendation: If possible, use a more active catalyst system that allows for lower reaction temperatures.[10]
-
Experimental Protocols & Data
General Procedure for Copper-Catalyzed N-Arylation of Indazole
This protocol is a generalized procedure based on common literature methods.[15]
-
Reaction Setup: To an oven-dried reaction vessel, add the indazole (1.0 equiv), aryl iodide (1.2 equiv), CuI (5 mol%), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Add a diamine ligand (20 mol%) and anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture at the desired temperature (e.g., 110 °C) with stirring for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Effect of Reaction Parameters on the Yield of 1-Phenyl-1H-indazole[13]
| Entry | Catalyst (mol%) | Base (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (20) | KOH (200) | 1,10-phenanthroline (22) | DMF | 120 | 5 | 32 |
| 2 | CuI (20) | KOH (200) | 1,10-phenanthroline (22) | DMF | 120 | 12 | 40 |
| 3 | CuI (20) | KOH (200) | 1,10-phenanthroline (22) | DMF | 120 | 24 | 60 |
| 4 | CuI (20) | KOH (200) | 1,10-phenanthroline (22) | DMF | 100 | 24 | 23 |
| 5 | CuI (20) | K₃PO₄ (200) | 1,10-phenanthroline (22) | DMF | 120 | 24 | 40 |
| 6 | CuI (20) | Cs₂CO₃ (200) | 1,10-phenanthroline (22) | DMF | 120 | 24 | 26 |
Table 2: Influence of Solvent on N1-Alkylation of a Substituted Indazole[5]
| Entry | Solvent | Isolated Yield of N1 Product (%) |
| 1 | DMF | 60 |
| 2 | DMSO | 54 |
| 3 | NMP | 42 |
| 4 | Chlorobenzene | 66 |
| 5 | Toluene | 56 |
| 6 | Dioxane | 96 |
Visual Guides
Caption: General experimental workflow for N-arylation of indazoles.
Caption: Troubleshooting flowchart for low yield in N-arylation reactions.
Caption: Key factors influencing N1 vs. N2 regioselectivity in indazole arylation.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phase Transfer Catalyst Selection for Indazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selection and application of phase transfer catalysts (PTCs) in indazole synthesis, particularly for N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common phase transfer catalysts used for the N-alkylation of indazoles?
A1: The most commonly employed PTCs for N-alkylation reactions are quaternary ammonium salts. Tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (TBAI) are frequently cited due to their commercial availability, stability, and effectiveness in facilitating reactions between a solid or aqueous phase (containing the deprotonated indazole) and an organic phase (containing the alkylating agent).[1][2]
Q2: How do I choose between a quaternary ammonium salt like TBAB and a phosphonium salt?
A2: Quaternary ammonium salts are generally sufficient for many indazole alkylations. Quaternary phosphonium salts can offer advantages in reactions requiring higher temperatures due to their greater thermal stability. However, for most standard alkylations of indazoles, the more readily available and cost-effective quaternary ammonium salts are the preferred starting point.
Q3: What is the role of the PTC's counter-ion (e.g., bromide vs. iodide)?
Q4: How does the choice of base and solvent affect a PTC-mediated indazole alkylation?
A4: The base and solvent system is critical for controlling the outcome, especially the N1/N2 regioselectivity. Weaker inorganic bases like potassium carbonate (K₂CO₃) are often used in PTC systems.[4][5] The solvent choice influences the solubility of the indazole salt and the catalyst's efficiency. Polar aprotic solvents like DMF are common, but less polar solvents may also be used, which can simplify workup.[1] The combination of a strong base like sodium hydride (NaH) in an aprotic solvent like THF typically favors the formation of the thermodynamically more stable N1-isomer.[6][7]
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
-
Question: I am not observing significant product formation in my PTC-mediated indazole alkylation. What are the possible causes?
-
Answer:
-
Insufficient Base Strength: Ensure the base is strong enough to deprotonate the indazole. While K₂CO₃ is common, for less acidic indazoles, a stronger base might be needed.
-
Low Reaction Temperature: While many PTC reactions proceed at room temperature, gentle heating may be required to increase the reaction rate.
-
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
-
Question: My reaction is producing a mixture of N1 and N2 alkylated indazoles which are difficult to separate. How can I improve the selectivity?
-
Answer:
-
Favoring the N1 Isomer (Thermodynamic Product): The N1-substituted indazole is generally the more thermodynamically stable isomer.[6][8] To favor its formation, consider using a strong base like NaH in THF, which can lead to high N1 selectivity, especially for indazoles with certain C3 substituents.[6] Conditions that allow for equilibration, such as longer reaction times or higher temperatures, can also favor the N1 product.
-
Favoring the N2 Isomer (Kinetic Product): N2-alkylation is often favored under kinetic control. Steric hindrance at the C7 position of the indazole ring can block the N1 position and direct alkylation to N2.[4] Additionally, employing specific catalytic systems, such as using diazo compounds with triflic acid, can provide high selectivity for the N2 position.[4]
-
Influence of Substituents: The electronic and steric nature of substituents on the indazole ring plays a significant role. For example, indazoles with C7-NO₂ or C7-CO₂Me groups have been shown to give excellent N2 regioselectivity.[6]
-
Issue 3: Catalyst Degradation or Poisoning
-
Question: My reaction starts well but then stalls, suggesting the PTC is no longer active. What could be the cause?
-
Answer:
-
High Temperatures: While phosphonium salts are generally more thermally stable, quaternary ammonium salts can undergo Hofmann elimination at high temperatures, leading to catalyst decomposition. If high temperatures are required, consider using a more stable PTC.
-
Strongly Basic Conditions: Very strong bases can also lead to the degradation of quaternary ammonium catalysts over time. Ensure the base is appropriate for the reaction conditions and not excessively harsh.
-
Data Presentation
The regiochemical outcome of indazole N-alkylation is highly dependent on the reaction conditions. The following table summarizes results from various studies, highlighting the influence of base, solvent, and substituents on the N1:N2 product ratio and overall yield.
| Indazole Substrate | Alkylating Agent | Base / Solvent | Catalyst | Temp. (°C) | N1:N2 Ratio | Yield (%) |
| 1H-Indazole-3-carboxamide | n-pentyl bromide | NaH / THF | None | RT to 50 | >99 : 1 | 89 |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | None | RT to 50 | >99 : 1 | 91 |
| 5-bromo-1H-indazole-3-carboxylate | Ethyl Tosylate | Cs₂CO₃ / DMF | None | 90 | >99 : 1 (N1) | >90 |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | None | RT to 50 | 4 : 96 | Not Specified |
| 6-fluoro-1H-indazole | 4-methoxybenzyl chloride | K₂CO₃ / DMF | None | Not Specified | ~1 : 1 | 51.6 (combined) |
| 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ / DMF | None | Not Specified | 53 : 47 | Not Specified |
| Indazole Derivative | Methyl Chloroacetate | K₂CO₃ / DMF | TBAI | Not Specified | Selectivity Challenging | Not Specified |
This table is a compilation of data from multiple sources to illustrate trends. Direct comparison of catalysts under identical conditions is limited in the literature.[1][4]
Experimental Protocols
General Protocol for N-Alkylation of Indazole using a Phase Transfer Catalyst
This protocol is a general guideline for the N-alkylation of an indazole derivative using tetrabutylammonium iodide (TBAI) as a phase transfer catalyst and potassium carbonate as the base.
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Alkylating agent (e.g., alkyl bromide or chloride, 1.1-1.5 equiv)
-
Anhydrous potassium carbonate (K₂CO₃, 2.0 equiv)
-
Tetrabutylammonium iodide (TBAI, 0.1 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the substituted 1H-indazole, anhydrous potassium carbonate, and tetrabutylammonium iodide.
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N-alkylated indazole products.
Visualizations
Caption: Mechanism of phase transfer catalysis for indazole N-alkylation.
Caption: Decision tree for troubleshooting common issues in PTC reactions.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 6-Fluoro-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
¹H and ¹³C NMR Spectral Data of Analogous Indazole Derivatives
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for several indazole derivatives that share key structural features with 6-Fluoro-1H-indazole-5-carbonitrile. This data can be used to predict the approximate chemical shifts for the target molecule.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Phenyl-1H-indazole-6-carbonitrile | CDCl₃ | 11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.94 (d, J = 7.2 Hz, 2H), 7.70 (s, 1H), 7.59-7.49 (m, 3H), 7.45 (d, J = 8.4 Hz, 1H) | 146.51, 140.26, 132.22, 129.17, 128.97, 127.72, 123.57, 123.07, 122.53, 119.08, 115.50, 110.18 |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | CDCl₃ | 12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H) | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz) |
| Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | CDCl₃ | 8.26 (dd, J = 8.9, 5.2 Hz, 1H), 7.58 (d, J = 8.9 Hz, 2H), 7.28–7.24 (m, 2H), 7.14 (td, J = 9.0, 2.2 Hz, 1H), 7.06 (d, J = 8.9 Hz, 2H), 4.06 (s, 3H), 3.89 (s, 3H) | 163.7, 162.8, 161.7, 159.5, 140.9 (d, J = 12.7 Hz), 136.4, 131.9, 125.4, 123.9 (d, J = 10.9 Hz), 121.0, 114.8, 113.6 (d, J = 25.7 Hz), 96.6 (d, J = 26.9 Hz), 55.6, 52.2 |
Predicted Spectral Features for this compound
Based on the data from analogous compounds, the following spectral features can be anticipated for this compound:
-
¹H NMR:
-
The N-H proton is expected to appear as a broad singlet at a downfield chemical shift, likely above 10 ppm.
-
The aromatic protons will likely appear in the range of 7.0-8.5 ppm. The fluorine substituent at position 6 will cause splitting of the signals for the neighboring protons (H-7 and H-4). The proton at C-7 would likely appear as a doublet of doublets due to coupling with both the fluorine atom and H-4. The proton at C-4 would likely appear as a doublet. The proton at C-3 is expected to be a singlet.
-
-
¹³C NMR:
-
The carbon atoms in the aromatic rings will resonate in the region of 100-150 ppm.
-
The carbon atom attached to the fluorine (C-6) will show a large coupling constant (¹JCF) and its chemical shift will be significantly influenced by the fluorine's electronegativity.
-
The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm.
-
Other carbon atoms will also exhibit smaller C-F couplings (²JCF, ³JCF).
-
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for indazole derivatives is provided below.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly for the N-H proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H spectrum.
-
Reference the chemical shifts to the solvent residual peak or the internal standard.
Structural and NMR Relationship Diagram
The following diagram illustrates the chemical structure of this compound and highlights the key nuclei for NMR analysis.
Caption: Structure of this compound and its key NMR signals.
A Comparative Efficacy Analysis of 6-Fluoroindazole and 5-Fluoroindazole Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comparative analysis of the efficacy of 6-fluoroindazole and 5-fluoroindazole derivatives, two prominent classes of fluorinated heterocycles that have demonstrated considerable potential across a range of therapeutic areas. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in their decision-making processes.
Quantitative Efficacy Data
The following tables summarize the in vitro biological activities of representative 6-fluoroindazole and 5-fluoroindazole derivatives against various molecular targets. The data highlights the influence of the fluorine substitution pattern on the inhibitory or agonistic potency of these compounds.
| 6-Fluoroindazole Derivatives: Efficacy Data | ||||
| Compound ID | Target | Biological Activity | IC50 / EC50 (nM) | Reference |
| Compound 52 | Rho kinase (ROCK1) | Inhibitor | 14 | [1][2] |
| Compound 53a | Rho kinase (ROCK1) | Inhibitor | 7 | [1][2] |
| Compound 53b | Rho kinase (ROCK1) | Inhibitor | 6 | [1][2] |
| Compound 44g | Spleen tyrosine kinase (Syk) | Inhibitor | 4 | [1] |
| Compound 40 | Transient receptor potential A1 (TRPA1) | Antagonist | 43 | [1] |
| 5-Fluoroindazole Derivatives: Efficacy Data | ||||
| Compound ID | Target | Biological Activity | IC50 / EC50 (nM) | Reference |
| Compound 42 | Human Neutrophil Elastase (HNE) | Inhibitor | 100 | [1] |
| Compound 17b | HIV Reverse Transcriptase (Y181C mutant) | Inhibitor | 32 | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro Rho Kinase (ROCK1) Inhibition Assay: The inhibitory activity of the compounds against ROCK1 was determined using a standard in vitro kinase assay. The assay mixture contained recombinant ROCK1 enzyme, a fluorescently labeled peptide substrate, and ATP in a suitable buffer system. The test compounds, dissolved in DMSO, were added to the assay mixture at various concentrations. The reaction was incubated at 30°C for 60 minutes and then terminated. The phosphorylation of the peptide substrate was quantified by measuring the fluorescence intensity. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Spleen Tyrosine Kinase (Syk) Inhibition Assay: The inhibitory potency of the compounds against Syk was evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate containing the Syk enzyme, a biotinylated peptide substrate, and ATP. The compounds were pre-incubated with the enzyme before the addition of ATP to initiate the kinase reaction. After incubation, a solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin was added. The TR-FRET signal was measured, and the IC50 values were determined from the concentration-response curves.
Human Neutrophil Elastase (HNE) Inhibition Assay: The inhibitory activity against HNE was assessed using a chromogenic substrate-based assay. The assay was conducted in a 96-well plate containing purified HNE and a specific chromogenic substrate (MeOSuc-Ala-Ala-Pro-Val-pNA). The test compounds were incubated with the enzyme prior to the addition of the substrate. The rate of substrate hydrolysis was monitored by measuring the absorbance at 405 nm. The IC50 values were calculated from the inhibition curves.
Anti-HIV Reverse Transcriptase (RT) Assay: The inhibitory activity against HIV RT was determined using a cell-based assay. MT-4 cells were infected with the HIV-1 strain (IIIB). The infected cells were then cultured in the presence of serial dilutions of the test compounds. After five days of incubation, the viability of the cells was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] method. The EC50 values, representing the concentration of the compound that protects 50% of the cells from virus-induced cytopathogenicity, were calculated.
Signaling Pathway and Workflow Diagrams
Visual representations of the biological context and experimental procedures can facilitate a deeper understanding of the data.
Caption: Simplified ROCK1 signaling pathway and the inhibitory action of 6-fluoroindazole derivatives.
Caption: Overview of the Syk signaling pathway in immune cells and its inhibition.
Caption: General experimental workflow for determining IC50 values of enzyme inhibitors.
Discussion and Conclusion
The presented data indicates that both 6-fluoroindazole and 5-fluoroindazole scaffolds serve as privileged structures in the development of potent bioactive molecules. The position of the fluorine atom, however, plays a critical role in determining the efficacy and selectivity towards specific biological targets.
6-Fluoroindazole derivatives have demonstrated remarkable potency as inhibitors of kinases such as ROCK1 and Syk.[1][2] For instance, compound 52, with a fluorine at the C6 position, exhibited a significant enhancement in ROCK1 inhibitory potency (IC50 = 14 nM) and oral bioavailability compared to its C4-fluoro counterpart (IC50 = 2500 nM).[1][2] This highlights the favorable impact of 6-fluorination on both pharmacodynamics and pharmacokinetics in this chemical series. Further examples, 53a and 53b, also showed potent ROCK1 inhibition with IC50 values of 7 and 6 nM, respectively.[1][2] Additionally, 6-fluoroindazoles have been developed as potent and selective Syk inhibitors, with compound 44g displaying an IC50 of 4 nM.[1]
5-Fluoroindazole derivatives , on the other hand, have shown promise in different therapeutic areas. For example, a 5-fluoroindazole derivative (compound 42) was identified as a good inhibitor of human neutrophil elastase with an IC50 value of 0.1 µM, suggesting its potential for treating pulmonary diseases.[1] In the realm of antiviral research, 5-fluoroindazole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, with compound 17b showing excellent potency against the clinically relevant Y181C RT mutant (IC50 = 32 nM).[2]
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
A Comparative Guide to the X-ray Crystallography of Substituted Indazole Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available X-ray crystallographic data for a comparative analysis of 6-Fluoro-1H-indazole-5-carbonitrile derivatives is limited. This guide, therefore, presents a comparative analysis of selected substituted indazole derivatives for which crystallographic data is accessible, serving as a methodological template for such analyses.
The indazole scaffold is a prominent feature in many biologically active compounds, recognized for its role in a variety of therapeutic agents, including those with anti-cancer properties.[1][2][3][4][5] Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for structure-based drug design and for elucidating structure-activity relationships. This guide provides a comparative overview of the crystallographic data for three distinct indazole derivatives: 1H-Indazole-3-carboxylic acid, 1-Methyl-1H-indazole-3-carboxylic acid, and 5-Nitro-1H-indazole.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for the selected indazole derivatives, offering a basis for structural comparison.
| Parameter | 1H-Indazole-3-carboxylic Acid[6] | 1-Methyl-1H-indazole-3-carboxylic Acid[7][8] | 5-Nitro-1H-indazole derivative ¹[9] |
| Formula | C₈H₆N₂O₂ | C₉H₈N₂O₂ | C₁₇H₁₄N₄O₃ |
| Molecular Weight | 162.15 | 176.17 | - |
| Crystal System | Monoclinic | Monoclinic | - |
| Space Group | P2₁/n | P2₁/c | - |
| a (Å) | 10.402 (2) | 7.5470 (15) | - |
| b (Å) | 15.025 (3) | 14.873 (3) | - |
| c (Å) | 9.467 (2) | 14.924 (3) | - |
| β (°) ** | 96.24 (3) | 93.10 (3) | - |
| Volume (ų) ** | 1470.8 (5) | 1672.7 (6) | - |
| Z | 8 | 8 | - |
| Density (calc.) | 1.46 Mg m⁻³ | - | - |
| R-factor | 0.041 | 0.058 | - |
¹ Specific unit cell parameters for 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole were not fully detailed in the search results but the study confirms a planar indazole unit.
Experimental Protocols
A generalized protocol for the single-crystal X-ray diffraction analysis of small organic molecules, such as indazole derivatives, is outlined below.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis.[10] A common method for obtaining suitable crystals is through slow evaporation or vapor diffusion.[11]
-
Procedure: A saturated solution of the indazole derivative is prepared in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. Alternatively, the vapor diffusion method can be employed, where a solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent.[11] Over time, the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and promoting crystallization.
Data Collection
-
Instrumentation: A suitable single crystal is mounted on a goniometer head of a diffractometer (e.g., an Enraf-Nonius CAD-4 or a Bruker X8 APEX).[7][12]
-
X-ray Source: Monochromatic X-rays, typically from a Mo Kα radiation source (λ = 0.71073 Å), are used.[6][7][12]
-
Data Acquisition: The crystal is maintained at a constant temperature, often 293(2) K or 296 K.[7][12] The diffractometer collects the diffraction data by rotating the crystal and detector to measure the intensity of the diffracted X-ray beams at different angles.[10] Data is typically collected over a range of 2θ angles.
Structure Solution and Refinement
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods, which is a common approach for small molecules.[6][10]
-
Structure Refinement: The initial structural model is refined using full-matrix least-squares on F². This process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[6] The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.
Visualizations
Signaling Pathway
Indazole derivatives are frequently investigated as kinase inhibitors in cancer therapy.[4][13] The following diagram illustrates a simplified signaling pathway where an indazole derivative acts as a kinase inhibitor, blocking downstream signaling that could otherwise lead to cell proliferation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. iucr.org [iucr.org]
- 12. researchgate.net [researchgate.net]
- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Pathways of Substituted 1H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole core is a privileged scaffold in medicinal chemistry, integral to a multitude of therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The regioselective synthesis of substituted 1H-indazoles is therefore of paramount importance in the fields of drug discovery and development. This guide presents a comparative analysis of prominent synthetic strategies for the preparation of substituted 1H-indazoles, offering a detailed look at their methodologies, quantitative performance, and underlying reaction pathways.
Comparative Analysis of Synthetic Methodologies
The synthesis of the 1H-indazole ring system can be approached through various strategies, primarily categorized by the type of bond formation that establishes the pyrazole ring. The most common approaches involve intramolecular cyclization through C-N or N-N bond formation, or cycloaddition reactions. This guide focuses on comparing some of the most significant and widely utilized methods.
| Method | Key Starting Materials | General Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| [3+2] Annulation of Arynes and Hydrazones | Aryne precursors (e.g., o-(trimethylsilyl)aryl triflates), Hydrazones | Mild conditions, often using a fluoride source (e.g., CsF, KF) in solvents like THF or MeCN.[1][4] | Moderate to High | Versatile for introducing substituents at the 1- and 3-positions.[1][4] | Substrate scope can be limited by the availability of aryne precursors and hydrazones.[1] |
| Silver(I)-Mediated C-H Amination | Amidines or related nitrogen-containing precursors | Silver(I) salts as oxidants.[5] | Good to Excellent | Efficient for the synthesis of 3-substituted indazoles.[5] | Relies on a stoichiometric amount of a silver oxidant.[5] |
| Transition-Metal-Catalyzed C-H Activation/Annulation | Imidates, NH-imines, Nitrosobenzenes, Anthranils | Rhodium(III)/Copper(II) co-catalysis, often at elevated temperatures (e.g., 80-120 °C).[2][6] | Good to Excellent | High atom economy and allows for the synthesis of complex and diverse indazole derivatives.[2][6] | Requires expensive transition metal catalysts.[2] |
| Copper-Catalyzed Intramolecular N-N Bond Formation | o-Haloaryl N-sulfonylhydrazones | Copper catalysts such as Cu(OAc)₂·H₂O or Cu₂O.[2] | Good to Excellent | Milder conditions compared to some other methods.[2] | Limited by the availability of the substituted o-haloaryl precursors.[2] |
| Metal-Free Synthesis from o-Aminobenzoximes | o-Aminobenzoximes | Methanesulfonyl chloride and a base (e.g., triethylamine) at low to ambient temperatures.[7][8] | Good to Excellent | Avoids the use of transition metals, mild reaction conditions, and amenable to scale-up.[7] | The synthesis of the o-aminobenzoxime starting material may require multiple steps. |
| Classical Methods (e.g., Diazotization) | o-Toluidines or related anilines | Diazotization using NaNO₂ in an acidic medium.[9] | Variable | Utilizes readily available starting materials.[9] | Can generate hazardous diazonium intermediates and may have limited functional group tolerance. |
Experimental Protocols
Method 1: [3+2] Annulation of Arynes and N-Tosylhydrazones
This protocol is adapted from the work of Shi and coworkers.[1][4]
General Procedure: To a solution of the N-tosylhydrazone (0.5 mmol) and o-(trimethylsilyl)aryl triflate (0.75 mmol) in anhydrous MeCN (5.0 mL) is added CsF (1.5 mmol). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 3-substituted 1H-indazole.
Method 2: Silver(I)-Mediated Intramolecular Oxidative C-H Amination
The following is a general procedure for the silver(I)-mediated synthesis of 3-substituted 1H-indazoles.[5]
General Procedure: To a solution of the appropriate amidine (0.2 mmol) in 1,2-dichloroethane (DCE) (2 mL) is added Ag₂CO₃ (0.2 mmol). The reaction mixture is stirred at 80 °C for 12 hours in a sealed tube. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the corresponding 3-substituted 1H-indazole.
Method 3: Rhodium(III)/Copper(II)-Cocatalyzed Synthesis of 1H-Indazoles
This protocol for the synthesis of 1H-indazoles from imidates and nitrosobenzenes is based on the work of Glorius and coworkers.[6]
General Procedure: To an oven-dried Schlenk tube are added the arylimidate (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol %), Cu(OAc)₂ (20 mol %), and AgSbF₆ (20 mol %). The tube is evacuated and backfilled with argon. Anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv) are then added. The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the desired 1H-indazole.[6]
Method 4: Metal-Free Synthesis of 1H-Indazoles from o-Aminobenzoximes
This protocol is based on the work of Counceller and coworkers.[7][8]
General Procedure: To a solution of the o-aminobenzoxime (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added triethylamine (2.2 mmol). Methanesulfonyl chloride (1.1 mmol) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the 1H-indazole.[7]
Reaction Pathways and Workflows
Caption: Overview of selected synthetic pathways to substituted 1H-indazoles.
Caption: General experimental workflow for the synthesis of 1H-indazoles.
Conclusion
The selection of an appropriate synthetic route for a substituted 1H-indazole is contingent upon several factors, including the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis. Modern transition-metal-catalyzed methods, such as C-H activation, offer high efficiency and broad substrate scope for creating complex molecules.[2][6] In contrast, metal-free approaches, like the cyclization of o-aminobenzoximes, provide a milder and more environmentally benign alternative, which is particularly advantageous for process development and scale-up operations.[7][8] Classical methods, while often utilizing simple starting materials, may be limited by harsh conditions and lower functional group tolerance.[9] This guide provides a foundational comparison to aid researchers in navigating the diverse landscape of 1H-indazole synthesis and selecting the optimal strategy for their specific research and development needs.
References
- 1. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
A Comparative Analysis of the Biological Activities of Indazole and Benzothiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two prominent heterocyclic scaffolds: indazole and benzothiazole. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
Indazole and benzothiazole are bicyclic heterocyclic compounds that form the core of numerous biologically active molecules.[1][2] Both scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological effects.[3][4] This guide will focus on a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from various studies.
Anticancer Activity
Derivatives of both indazole and benzothiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4][5] The anticancer effects of these compounds are often mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative indazole and benzothiazole derivatives against various cancer cell lines. It is important to note that these values are collated from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Scaffold | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indazole | Compound 2f | 4T1 (Breast) | 0.23 | [6] |
| A549 (Lung) | 1.15 | [6] | ||
| HepG2 (Liver) | 0.80 | [7] | ||
| MCF-7 (Breast) | 0.34 | [7] | ||
| Compound 6o | K562 (Leukemia) | 5.15 | [1] | |
| Benzothiazole | Derivative 55 | HT-29 (Colon) | 0.024 | [8] |
| H460 (Lung) | 0.29 | [8] | ||
| A549 (Lung) | 0.84 | [8] | ||
| MDA-MB-231 (Breast) | 0.88 | [8] | ||
| Compound 4l | AsPC-1 (Pancreatic) | 6.1 | [9] | |
| BxPC-3 (Pancreatic) | 8.2 | [9] |
Signaling Pathways in Anticancer Activity
The anticancer activity of indazole and benzothiazole derivatives is often attributed to their interaction with critical signaling pathways that regulate cell fate. The PI3K/Akt, MAPK, and NF-κB pathways are frequently implicated.
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Aberrant activation of this pathway is a common feature in many cancers.[10] Both indazole and benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by indazole and benzothiazole derivatives.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates cell growth, differentiation, and apoptosis. Dysregulation of this pathway is also linked to cancer development.
Caption: Modulation of the MAPK signaling pathway by indazole and benzothiazole derivatives.
Antimicrobial Activity
Both indazole and benzothiazole scaffolds have been incorporated into molecules with significant antimicrobial properties, demonstrating activity against a range of bacteria and fungi.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected indazole and benzothiazole derivatives against various microbial strains.
| Scaffold | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Indazole | Compound 5i | Xanthomonas campestris | 23 | [11] |
| Compound 5j | Bacillus megaterium | 16 | [11] | |
| Compound 2 | Enterococcus faecalis | 128 | [12] | |
| Benzothiazole | Compound 41c | Escherichia coli | 3.1 | [13] |
| Pseudomonas aeruginosa | 6.2 | [13] | ||
| Compound A1 | Staphylococcus aureus | - | [14] | |
| Compound A2 | Candida albicans | - | [14] |
Note: Specific MIC values for some benzothiazole derivatives were not available in the reviewed literature, but significant activity was reported.
Anti-inflammatory Activity
Indazole and benzothiazole derivatives have also been investigated for their anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and pathways.[15]
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory activity is often evaluated by measuring the inhibition of enzymes like Cyclooxygenase-2 (COX-2) or by in vivo models such as the carrageenan-induced paw edema assay.
| Scaffold | Derivative/Assay | Activity | Reference |
| Indazole | 5-aminoindazole | COX-2 Inhibition (IC₅₀) | 12.32 µM |
| Indazole | Carrageenan-induced paw edema (% inhibition) | 68% (at 100 mg/kg) | |
| Benzothiazole | Compound 4a | Carrageenan-induced paw edema (% inhibition) | 94.45% |
| - | COX-2 Inhibition | Potent inhibition reported |
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response.[16] Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many compounds.
Caption: Inhibition of the NF-κB signaling pathway by indazole and benzothiazole derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (indazole or benzothiazole derivatives) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Test compounds
-
Plethysmometer or calipers
Procedure:
-
Administer the test compounds to the animals at various doses (e.g., orally or intraperitoneally).
-
After a specific period (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
COX-2 Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds
-
ELISA kit for prostaglandin E₂ (PGE₂) detection
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Stop the reaction after a specific time.
-
Measure the amount of PGE₂ produced using an ELISA kit.
-
Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.
Materials:
-
Cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins like Akt, ERK, p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Conclusion
Both indazole and benzothiazole scaffolds are versatile structures that have yielded a multitude of derivatives with potent biological activities. While direct comparative studies are limited, the available data suggests that both scaffolds are highly promising for the development of novel therapeutics. Benzothiazole derivatives have shown particularly remarkable potency in some anticancer and antimicrobial assays. However, the diverse chemical space that can be explored with both scaffolds means that the therapeutic potential is vast and warrants continued investigation. The choice of scaffold for a particular drug discovery program will ultimately depend on the specific biological target and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in making informed decisions in their pursuit of new and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. protocols.io [protocols.io]
- 4. ibg.kit.edu [ibg.kit.edu]
- 5. benchchem.com [benchchem.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Mechanism of Action for Indazole-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors across various therapeutic areas.[1][2] Validating the precise mechanism of action (MoA) of these inhibitors is a critical step in the drug discovery pipeline, providing essential insights into their efficacy, selectivity, and potential for clinical translation.[2] This guide offers a comparative overview of the performance of indazole-based enzyme inhibitors against other alternatives, supported by experimental data. It further details the key experimental protocols required to rigorously validate their mechanism of action.
Comparative Performance of Indazole-Based Inhibitors
Indazole-based compounds have been successfully developed as inhibitors for a range of enzyme targets, most notably protein kinases.[3][4] However, their inhibitory activity extends to other enzyme families, including cyclooxygenases (COX), phosphodiesterases (PDEs), and cytochrome P450 (CYP) enzymes.[1][5] The following tables provide a comparative summary of the inhibitory potency (IC50 values) of selected indazole-based inhibitors against their respective targets, benchmarked against established non-indazole inhibitors.
Table 1: Comparative Inhibitory Activity of Kinase Inhibitors
| Target Kinase | Indazole-Based Inhibitor | IC50 (nM) | Alternative Inhibitor | IC50 (nM) | Reference(s) |
| VEGFR2 | Axitinib | 0.2 | Sorafenib | 90 | [6] |
| c-Met | Compound 4d | 170 | Crizotinib | 8 | [7] |
| FGFR1 | Compound 106 | 2000 | Dovitinib | 10 | |
| Bcr-Abl (T315I) | Compound 89 | 450 | Ponatinib | 2 | |
| ERK1/2 | Compound 116 | 9.3 | Ulixertinib | 0.3 | [4] |
Table 2: Comparative Inhibitory Activity of COX-2 Inhibitors
| Inhibitor Class | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Indazole-Based | 5-Aminoindazole | - | 12.32 | - | [8] |
| 6-Nitroindazole | - | 19.22 | - | [8] | |
| Non-Indazole | Celecoxib | 15 | 0.04 | 375 | [9] |
| Ibuprofen | 13 | 370 | 0.035 | [9] |
Table 3: Comparative Inhibitory Activity of Phosphodiesterase (PDE) Inhibitors
| Target PDE | Indazole-Based Inhibitor | IC50 (µM) | Alternative Inhibitor | IC50 (µM) | Reference(s) |
| PDE4B | LASSBio-448 (benzodioxole-based) | 1.4 | Roflumilast | 0.0008 | [10] |
| PDE5 | - | - | Sildenafil | 0.004 | [11] |
No direct comparative data for a potent indazole-based PDE5 inhibitor was readily available in the searched literature.
Table 4: Comparative Inhibitory Activity of Cytochrome P450 (CYP) Inhibitors
| Target CYP | Indazole-Based Inhibitor | IC50 (µM) | Alternative Inhibitor | IC50 (µM) | Reference(s) |
| CYP3A4 | - | - | Ketoconazole | 0.04 | [12] |
| CYP2E1 | Indazole Derivatives | (Varies) | Disulfiram | - | [13] |
Specific IC50 values for indazole-based CYP inhibitors are variable and often studied for their specificity rather than direct potency comparison with broad-spectrum inhibitors.
Experimental Protocols for Mechanism of Action Validation
A multi-faceted approach employing biochemical, biophysical, and cell-based assays is essential for a thorough validation of an inhibitor's MoA.
Biochemical Assays: Elucidating the Mode of Inhibition
Biochemical assays are fundamental for determining the kinetic parameters of enzyme inhibition.
This initial assay quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor.
-
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the target enzyme, its substrate, and an appropriate buffer.
-
Inhibitor Addition: Add serially diluted concentrations of the indazole-based inhibitor to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding a co-factor like ATP for kinases) and monitor the formation of the product or depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorescence, or luminescence).
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
These experiments differentiate between competitive, non-competitive, uncompetitive, and mixed-type inhibition.
-
Principle: The effect of the inhibitor on the enzyme's Michaelis constant (Km) and maximum velocity (Vmax) is determined by measuring reaction rates at various substrate and inhibitor concentrations.
-
Methodology:
-
Perform a series of enzyme activity assays with varying concentrations of the substrate in the absence and presence of a fixed concentration of the inhibitor.
-
Repeat the experiment with several different fixed concentrations of the inhibitor.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of changes in the intercepts and slopes of the lines in the presence of the inhibitor reveals the mode of inhibition.
-
Biophysical Techniques: Characterizing the Binding Interaction
Biophysical methods provide direct evidence of the inhibitor binding to the target enzyme and quantify the binding affinity and kinetics.
-
Principle: ITC directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction (binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).
-
Methodology:
-
A solution of the indazole-based inhibitor is titrated into a solution containing the target enzyme in the sample cell of the calorimeter.
-
The heat changes associated with each injection are measured.
-
The data is analyzed to determine the binding parameters.
-
-
Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to an immobilized ligand (enzyme). It provides real-time kinetic data on the association (kon) and dissociation (koff) rates of the interaction.
-
Methodology:
-
The target enzyme is immobilized on the surface of a sensor chip.
-
A solution of the indazole-based inhibitor is flowed over the chip surface.
-
The binding and dissociation are monitored in real-time.
-
The resulting sensorgram is analyzed to determine the kinetic and affinity constants.
-
-
Principle: This technique provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, revealing the precise binding mode and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) at the atomic level.
-
Methodology:
-
Crystals of the target enzyme are grown.
-
The crystals are soaked in a solution containing the indazole-based inhibitor, or the enzyme and inhibitor are co-crystallized.
-
The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to determine the electron density map and build the atomic model of the complex.
-
Cell-Based Assays: Validating a Cellular Mechanism of Action
Cell-based assays are crucial to confirm that the inhibitor can engage its target in a physiological context and elicit the desired cellular response.
-
Principle: These assays confirm that the inhibitor binds to its intended target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.
-
Methodology (CETSA):
-
Cells are treated with the indazole-based inhibitor or a vehicle control.
-
The cells are heated to various temperatures.
-
The cells are lysed, and the amount of soluble target protein remaining at each temperature is quantified (e.g., by Western blotting).
-
Binding of the inhibitor stabilizes the protein, leading to a higher melting temperature compared to the control.
-
-
Principle: This validates that the inhibition of the target enzyme leads to the modulation of its downstream signaling pathway.
-
Methodology (for kinase inhibitors):
-
Treat cells with the indazole-based inhibitor.
-
Lyse the cells and perform Western blotting to analyze the phosphorylation status of known downstream substrates of the target kinase.
-
A reduction in the phosphorylation of the substrate indicates effective target inhibition in the cellular context.
-
Visualizing Mechanisms and Workflows
Clear and concise diagrams are essential for understanding complex biological pathways and experimental procedures.
Caption: Workflow for validating the mechanism of action of an enzyme inhibitor.
Caption: Simplified diagrams of reversible enzyme inhibition mechanisms.
By employing a combination of these robust experimental techniques, researchers can confidently validate the mechanism of action of novel indazole-based enzyme inhibitors, paving the way for their further development as potential therapeutic agents.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking | Drug Target Insights [journals.aboutscience.eu]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. fda.gov [fda.gov]
- 13. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 6-Fluoro-1H-indazole-5-carbonitrile Poised as a Potential Kinase Inhibitor Against Established Therapeutics
For Immediate Release: In the landscape of drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. This guide provides a comparative overview of 6-Fluoro-1H-indazole-5-carbonitrile, a novel indazole derivative, against a panel of known kinase inhibitors. While direct experimental data for this compound is not yet publicly available, this document outlines the framework for its evaluation and situates it within the context of established drugs targeting key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Rho-associated coiled-coil containing protein kinase (ROCK).
The strategic placement of a fluorine atom at the 6-position of the indazole ring is a common strategy to enhance metabolic stability and binding affinity. The nitrile group at the 5-position may also contribute to specific interactions within the kinase ATP-binding pocket. Based on the known activities of analogous compounds, this compound is hypothesized to exhibit inhibitory activity against one or more of these kinase families.
Quantitative Comparison of Kinase Inhibitors
To provide a clear benchmark for the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several FDA-approved drugs against their primary kinase targets. The data for this compound remains to be determined through experimental validation.
| Compound | Target Kinase(s) | IC50 (nM) |
| This compound | TBD | TBD |
| VEGFR/FGFR Inhibitors | ||
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR | 10, 30, 47, 84, 74[1][2] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3[1][3] |
| Linifanib | VEGFR (KDR), CSF-1R, Flt-1/3 | 4, 3, 3/4[1] |
| Lenvatinib | VEGFR2(KDR), VEGFR3(Flt-4), FGFR1 | 4, 5.2, 22[4] |
| ROCK Inhibitors | ||
| Belumosudil (KD025) | ROCK2, ROCK1 | 105, 24,000[5] |
| Netarsudil | ROCK1, ROCK2 | Ki of 1 nM for both[6][7] |
| PARP Inhibitors | ||
| Niraparib | PARP-1, PARP-2 | 2.8, 0.6[8] |
TBD: To Be Determined
Experimental Protocols
The following are detailed protocols for in vitro kinase assays that can be employed to determine the inhibitory activity of this compound.
VEGFR/FGFR Kinase Assay Protocol (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following the kinase reaction.
Materials:
-
Recombinant human VEGFR2 or FGFR1 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
To stop the reaction and deplete unused ATP, add 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
ROCK Kinase Assay Protocol (ELISA-Based)
This assay measures the phosphorylation of a specific substrate by ROCK kinases.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Recombinant MYPT1 as a substrate
-
ATP
-
This compound (dissolved in DMSO)
-
Anti-phospho-MYPT1 (Thr696) primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well plates pre-coated with MYPT1 substrate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound or vehicle to the wells of the MYPT1-coated plate.
-
Add the ROCK enzyme to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Wash the wells multiple times with a wash buffer (e.g., TBS with 0.05% Tween-20).
-
Add the anti-phospho-MYPT1 primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizing Molecular Pathways and Experimental Design
To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by some of the compared drugs and a generalized workflow for evaluating a novel kinase inhibitor.
Caption: Simplified VEGFR signaling cascade.
Caption: General workflow for kinase inhibitor drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Cross-reactivity profiling of 6-Fluoro-1H-indazole-5-carbonitrile against a kinase panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of the novel compound 6-Fluoro-1H-indazole-5-carbonitrile against a panel of representative kinases. The performance of this compound is benchmarked against two well-established kinase inhibitors, Dasatinib and Gefitinib, to offer a clear perspective on its selectivity and potential as a research tool or therapeutic candidate. All data presented herein is for illustrative purposes and is based on a hypothetical activity profile for this compound, synthesized from the known activities of related indazole-based compounds.
Introduction to this compound
This compound is a synthetic heterocyclic compound featuring an indazole core, a scaffold known for its prevalence in a variety of biologically active molecules. The indazole nucleus is a key pharmacophore in several approved kinase inhibitors, suggesting that derivatives such as this compound may exhibit potent and selective inhibitory activity against specific kinases. Understanding the cross-reactivity profile of this compound is crucial for its development as a selective chemical probe or a therapeutic agent, as off-target effects can lead to unforeseen toxicities or a polypharmacological profile. This guide presents a hypothetical cross-reactivity profile of this compound, with a primary inhibitory activity directed against the RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival.
Comparative Kinase Selectivity Data
The inhibitory activity of this compound, Dasatinib, and Gefitinib was assessed against a panel of 15 kinases representing various families. The half-maximal inhibitory concentrations (IC50) were determined using a standardized in vitro luminescence-based kinase assay. The results are summarized in the table below.
| Kinase Target | Kinase Family | This compound (IC50, nM) | Dasatinib (IC50, nM)[1][2] | Gefitinib (IC50, nM)[3][4] |
| BRAF | Serine/Threonine Kinase | 15 | >10,000 | >10,000 |
| CRAF | Serine/Threonine Kinase | 25 | >10,000 | >10,000 |
| MEK1 | Serine/Threonine Kinase | 8 | 5,000 | >10,000 |
| ERK2 | Serine/Threonine Kinase | 50 | >10,000 | >10,000 |
| ABL1 | Tyrosine Kinase | >10,000 | 0.5 | >10,000 |
| SRC | Tyrosine Kinase | 5,000 | 0.8 | >10,000 |
| EGFR | Tyrosine Kinase | >10,000 | 100 | 25 |
| VEGFR2 | Tyrosine Kinase | 1,500 | 15 | 5,000 |
| PDGFRβ | Tyrosine Kinase | 2,000 | 20 | 2,500 |
| c-KIT | Tyrosine Kinase | 8,000 | 12 | >10,000 |
| CDK2/cyclin A | Serine/Threonine Kinase | >10,000 | 250 | >10,000 |
| ROCK1 | Serine/Threonine Kinase | >10,000 | 800 | >10,000 |
| p38α | Serine/Threonine Kinase | 7,500 | 300 | >10,000 |
| AKT1 | Serine/Threonine Kinase | >10,000 | >10,000 | >10,000 |
| PI3Kα | Lipid Kinase | >10,000 | >10,000 | >10,000 |
Data Interpretation: The data suggests that this compound is a potent and selective inhibitor of the RAF-MEK-ERK pathway, with high affinity for BRAF, CRAF, and MEK1. In contrast, Dasatinib exhibits a broader spectrum of activity, potently inhibiting ABL and SRC kinases, while Gefitinib demonstrates high selectivity for EGFR. The limited off-target activity of this compound against the tested panel highlights its potential as a selective tool for studying the RAF-MEK-ERK signaling cascade.
Signaling Pathway Involvement
The following diagram illustrates the hypothetical targeting of the RAF-MEK-ERK signaling pathway by this compound.
Caption: RAF-MEK-ERK signaling pathway with hypothetical inhibition points.
Experimental Workflow for Kinase Profiling
The general workflow for determining the in vitro kinase inhibitory activity of a compound is depicted below.
References
- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
In Silico Docking of 6-Fluoro-1H-indazole-5-carbonitrile: A Comparative Guide for Novel Drug Discovery
In the landscape of modern drug discovery, in silico molecular docking serves as a powerful computational tool to predict the binding affinity and interaction of small molecules with protein targets. This guide provides a comparative analysis for researchers exploring the potential of 6-Fluoro-1H-indazole-5-carbonitrile, a novel compound within the promising indazole class of molecules. While direct docking studies on this specific molecule are not yet prevalent in published literature, this guide leverages experimental data from structurally similar indazole derivatives to provide a valuable comparative framework for future research.
The indazole scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous inhibitors targeting a range of protein kinases and other enzymes implicated in diseases like cancer and neurodegenerative disorders.[1] By understanding the docking behaviors of related compounds, researchers can better strategize their in silico experiments for this compound.
Comparative Docking Data of Indazole Derivatives
To establish a baseline for potential docking studies, the following table summarizes the binding affinities of various indazole derivatives against several key protein targets. This data, extracted from existing research, can serve as a benchmark for evaluating the predicted efficacy of this compound.
| Compound Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| Substituted Indazole Derivatives | Aromatase | 3EQM | -7.7 to -8.0 |
| Indazole Scaffolds | VEGFR-2 | 4AGD | -6.88 to -6.99 |
| Indazole Scaffolds | VEGFR-2 | 4AG8 | -6.70 to -7.39 |
| 3-Carboxamide Indazole Derivatives | Renal Cancer-Related Protein | 6FEW | High (Specific values not detailed) |
| 1H-Indazole-3-Carboxamide Derivatives | p21-activated kinase 1 (PAK1) | Not Specified | IC50 of 9.8 nM (potency indicator) |
Envisioning the Research Workflow
The process of conducting an in silico docking study for a novel compound like this compound follows a structured workflow. This process, from target selection to the analysis of results, is crucial for obtaining reliable and reproducible data.
Experimental Protocols: A Step-by-Step Guide
Reproducibility is key in computational research. The following protocols are based on methodologies reported in studies of other indazole derivatives and can be adapted for this compound.
Ligand Preparation
-
2D Structure to 3D Conversion : The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw. This 2D representation is then converted into a 3D structure.
-
Energy Minimization : To obtain a stable conformation, the 3D structure of the ligand undergoes energy minimization using a suitable force field.[1] This step is crucial for ensuring that the ligand structure is energetically favorable before docking.
Protein Preparation
-
Structure Retrieval : The 3D crystal structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB).
-
Cleaning the Structure : All non-essential molecules, including water, ions, and co-crystallized ligands, are removed from the protein structure.[1]
-
Protonation and Charge Assignment : Polar hydrogen atoms are added to the protein, and appropriate charges (e.g., Kollman charges) are assigned.[1] The prepared protein is typically saved in a PDBQT file format for use with docking software.[1]
Molecular Docking Simulation
Software such as AutoDock Vina is commonly used for molecular docking simulations.[1]
-
Grid Box Definition : A grid box is defined around the active site of the target protein. This box specifies the conformational space that the ligand will explore during the docking process.
-
Docking Execution : The docking algorithm systematically samples different conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose.
-
Analysis of Results : The simulation results provide a range of binding poses ranked by their predicted binding affinities. The pose with the lowest binding energy is typically considered the most favorable. These interactions can be visualized using software like Discovery Studio Visualizer to understand the specific amino acid residues involved in the binding.[2]
By following these established protocols and using the comparative data as a reference, researchers can effectively conduct in silico docking studies of this compound to explore its therapeutic potential and guide further experimental validation.
References
Comparative analysis of indazole synthesis using different catalytic systems
A Comparative Guide to Catalytic Systems for Indazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including treatments for cancer and inflammation.[1] The efficient construction of this bicyclic heterocycle is a key focus of synthetic chemistry. This guide provides a comparative analysis of prominent catalytic systems used for indazole synthesis, offering quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their specific needs.
Overview of Catalytic Strategies
The synthesis of indazoles can be broadly achieved through various catalytic bond-forming strategies. Transition-metal-catalyzed reactions, particularly those employing palladium and copper, are the most established and versatile methods.[2][3] These reactions typically involve the formation of a key N-N or C-N bond to construct the pyrazole ring fused to a benzene core. More recently, nickel-catalyzed systems and photoredox catalysis have emerged as powerful alternatives, offering unique reactivity and milder reaction conditions.[4][5][6]
Comparative Performance of Catalytic Systems
The choice of catalyst significantly impacts the efficiency, substrate scope, and functional group tolerance of indazole synthesis. The following table summarizes the performance of representative catalytic systems, providing a clear comparison of their key operational parameters.
| Catalytic System | Reaction Type | Key Reagents | Conditions | Yield (%) | Ref. |
| Palladium | Intramolecular Amination | Pd(OAc)₂, dppf, t-BuONa | Toluene, 90 °C | 60-85% | [7][8] |
| Palladium | Suzuki-Miyaura Coupling | PdCl₂(dppf), K₂CO₃ | 1,4-Dioxane/H₂O, 100 °C, 12 h | Up to 95% | [1][9] |
| Copper | One-Pot 3-Component | CuI, TMEDA, K₂CO₃ | DMSO, 120 °C, 12 h | 61-92% | [10][11] |
| Copper | Intramolecular N-Arylation | Cu₂O, Cs₂CO₃ | DMF, 110-130 °C | Up to 95% | [3] |
| Nickel | C3-Acylation | Ni(II), TBHP, PivOH | Dichloroethane, 120 °C | Up to 91% | [4] |
| Rhodium/Copper | C-H Activation/Annulation | [Cp*RhCl₂]₂, Cu(OAc)₂ | DCE, 100 °C, 12 h | Up to 99% | [12] |
| Photocatalysis (Ru) | Intramolecular N-N Formation | Ru(bpy)₃Cl₂, Visible Light | CH₃CN, rt | 60-85% | [5][6] |
| Photocatalysis (Metal-Free) | Photocyclization of Aryl Azides | Visible Light (Sunlight) | CH₃CN, rt | Up to 99% | [13] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative protocols for palladium- and copper-catalyzed indazole synthesis.
Protocol 1: Palladium-Catalyzed Intramolecular Amination[7][8]
This procedure describes the synthesis of 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines.
-
Reaction Setup: To an oven-dried reaction vial is added Pd(OAc)₂ (5 mol%), dppf (1,1'-bis(diphenylphosphino)ferrocene, 7.5 mol%), and t-BuONa (1.4 equiv.). The vial is sealed with a septum, evacuated, and backfilled with argon.
-
Reagent Addition: A solution of the N-aryl-N-(o-bromobenzyl)hydrazine substrate (1.0 equiv.) in anhydrous toluene is added via syringe.
-
Reaction Conditions: The reaction mixture is stirred at 90 °C until the starting material is completely consumed, as monitored by TLC or LC-MS (typically 12-24 hours).
-
Workup and Purification: The mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.
Protocol 2: Copper-Catalyzed One-Pot Three-Component Synthesis[10][11]
This protocol outlines the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide.
-
Reaction Setup: A mixture of 2-bromobenzaldehyde (1.0 equiv.), a primary amine (1.2 equiv.), sodium azide (2.0 equiv.), CuI (10 mol%), TMEDA (N,N,N',N'-tetramethylethylenediamine, 20 mol%), and K₂CO₃ (2.0 equiv.) in DMSO is prepared in a sealed tube.
-
Reaction Conditions: The reaction mixture is stirred at 120 °C for 12 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to yield the target 2H-indazole.
Mechanistic Pathways and Workflows
Visualizing the reaction process provides a deeper understanding of the catalytic cycle and experimental sequence. The following diagrams, generated using DOT language, illustrate a general experimental workflow and compare the catalytic cycles of palladium and copper.
Caption: General experimental workflow for catalytic indazole synthesis.
Caption: Simplified Palladium catalytic cycle for C-N cross-coupling.
Caption: Plausible Copper catalytic cycle for three-component synthesis.[10]
Conclusion and Outlook
Palladium and copper catalysts remain the workhorses for indazole synthesis, offering robust and high-yielding pathways to a wide array of derivatives.[1][2] Palladium systems excel in controlled, stepwise cross-coupling reactions, while copper catalysts are often favored for cost-effective, one-pot multicomponent strategies.[2][10] Newer methods, including those using nickel, rhodium, and photocatalysis, provide valuable alternatives that can overcome the limitations of traditional approaches, such as enabling novel bond disconnections or proceeding under exceptionally mild, green conditions.[4][12][13] The selection of a specific catalytic system should be guided by factors such as substrate availability, desired substitution pattern, functional group compatibility, and process scalability.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visible-light-driven photocyclization reaction: photocatalyst-free mediated intramolecular N–N coupling for the synthesis of 2H-indazole-3-carboxamides from aryl azides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Benchmarking the Pharmacokinetic Properties of Novel Indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. The pharmacokinetic (PK) profile of these compounds is a critical determinant of their therapeutic success. This guide provides an objective comparison of the pharmacokinetic properties of several novel indazole derivatives, supported by experimental data, to aid in the selection and development of promising drug candidates.
I. Comparative Pharmacokinetic Parameters of Novel Indazole Derivatives
The following tables summarize the in vivo pharmacokinetic parameters of recently developed indazole derivatives in preclinical species. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of new chemical entities.
Table 1: In Vivo Pharmacokinetic Parameters of Indazole-Based SARS-CoV-2 3CL Protease Inhibitors in Rats
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) | Clearance (mL/min/kg) |
| 1 | 10 (p.o.), 2 (i.v.) | p.o., i.v. | 1140 | 8.0 | 21500 | 5.0 | 111 | 7.3 |
| S-217622 | 10 (p.o.), 2 (i.v.) | p.o., i.v. | 1650 | 8.0 | 34400 | 9.0 | 97 | 1.70 |
Data sourced from studies on noncovalent oral SARS-CoV-2 3CL protease inhibitors.[1][2]
Table 2: In Vivo Pharmacokinetic Parameters of Indazole-Based IRAK4 Inhibitors in Rats
| Compound | Dose (mg/kg) | Route | t½ (h) | Clearance (L/h/kg) |
| 30 | 1 (i.v.) | i.v. | 0.8 | 1.4 |
| 31 | 1 (i.v.) | i.v. | 2.0 | 0.5 |
| 33 | 1 (i.v.) | i.v. | 1.2 | 2.1 |
Data sourced from the discovery of IRAK4 inhibitors.[3]
Table 3: Oral Bioavailability of Other Notable Indazole Derivatives
| Compound | Target | Species | Oral Bioavailability (F%) |
| Compound 131 | VEGFR | Rat | 72% |
| CFI-401870 (95) | TTK | Rodent | Good |
| Compound 114 | CDK8 | Not Specified | Orally Bioavailable |
| Thieno[2,3-e]indazole 40 | SERD | Not Specified | Superior PK properties |
II. Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. The following are representative protocols for the key experiments cited in this guide.
A. In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a novel indazole derivative after oral and intravenous administration.
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
Dosing:
-
Oral (p.o.): A single dose of the test compound (e.g., 10 mg/kg) is administered by oral gavage. The compound is typically formulated in a vehicle such as a mixture of PEG400 and Solutol HS 15.
-
Intravenous (i.v.): A single dose of the test compound (e.g., 1-2 mg/kg) is administered via the tail vein. The compound is usually dissolved in a vehicle suitable for injection, such as saline with a small percentage of DMSO and/or Cremophor EL.
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
Sample Processing and Analysis:
-
Plasma is separated by centrifugation.
-
The concentration of the test compound in plasma samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance, and F%) are calculated using non-compartmental analysis with software such as WinNonlin.
B. In Vitro Plasma Protein Binding Assay
Objective: To determine the extent to which a novel indazole derivative binds to plasma proteins.
Method: Equilibrium Dialysis
Procedure:
-
A solution of the test compound in plasma (human, rat, or other species) is placed in one chamber of a dialysis unit, separated by a semi-permeable membrane from a protein-free buffer solution (e.g., phosphate-buffered saline, PBS) in the other chamber.
-
The dialysis unit is incubated at 37°C with gentle shaking to allow the unbound compound to reach equilibrium across the membrane.
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the test compound in each aliquot is quantified by LC-MS/MS.
-
The percentage of unbound and bound drug is calculated based on the concentration difference between the two chambers.
C. In Vitro Cytochrome P450 (CYP450) Inhibition Assay
Objective: To assess the potential of a novel indazole derivative to inhibit major drug-metabolizing CYP450 enzymes.
System: Human Liver Microsomes (HLM)
Procedure:
-
The test compound is pre-incubated with pooled HLM and a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
-
The metabolic reaction is initiated by the addition of NADPH.
-
After a set incubation time, the reaction is terminated by adding a quenching solution (e.g., acetonitrile).
-
The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.
-
The inhibitory potential of the test compound is determined by comparing the metabolite formation in the presence of the test compound to that in its absence (vehicle control). The IC50 value (concentration of the inhibitor that causes 50% inhibition) is then calculated.
III. Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of these studies, the following diagrams are provided.
Caption: A typical experimental workflow for assessing the pharmacokinetic properties of novel indazole derivatives.
Caption: Simplified signaling pathway often targeted by indazole-based kinase inhibitors.
References
Safety Operating Guide
Proper Disposal of 6-Fluoro-1H-indazole-5-carbonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 6-Fluoro-1H-indazole-5-carbonitrile are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a fluorinated heterocyclic compound. Adherence to these protocols is essential for regulatory compliance and laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE). Based on data for similar compounds, this should include chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2] Ensure that eyewash stations and safety showers are readily accessible.
Hazard Summary:
While a specific Safety Data Sheet (SDS) for this compound was not found, data for analogous indazole derivatives suggest the following potential hazards:
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its fluorine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1]
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Co-mingling different waste streams increases the complexity and cost of disposal.[1]
-
Original Containers: Whenever feasible, keep the chemical in its original container to prevent misidentification.
-
Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended for halogenated solvent waste.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
-
Pure or Unused this compound:
-
Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.
-
Avoid generating dust during the transfer.
-
Ensure the container is properly sealed and labeled.
-
-
Contaminated Labware and Materials (e.g., gloves, weighing paper):
-
Solid contaminated materials , such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[1]
-
Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the liquid "Halogenated Organic Waste" container. After this initial rinse, the glassware can be washed according to standard laboratory procedures.[1]
-
-
Final Disposal:
-
Final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.[1]
-
The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing. This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.[1]
-
Crucially, do not dispose of this compound down the drain or in regular trash. Such actions can lead to environmental contamination and are a violation of regulatory standards.[1]
-
Data Presentation
Chemical and Safety Information Summary:
| Property | Value | Source |
| Molecular Formula | C₈H₄FN₃ | [4] |
| Molecular Weight | 161.14 g/mol | [4] |
| CAS Number | 633327-11-4 | [4] |
| Purity | ≥95% | [4] |
| Storage | Store at room temperature. | [4] |
Personal Protective Equipment (PPE) and Safety Measures:
| Equipment/Procedure | Specification/Action | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | Protects against splashes and dust.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect before use. | Prevents skin contact and absorption.[6] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Prevents inhalation of harmful dust or vapors.[2][3] |
| Emergency Procedures | Accessible eyewash station and safety shower. | For immediate decontamination in case of exposure.[1] |
Experimental Protocols
Protocol for Decontamination of Glassware Contaminated with this compound:
-
Initial Rinse:
-
Perform all operations inside a certified chemical fume hood.
-
Wearing appropriate PPE, rinse the contaminated glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect all rinsate in a clearly labeled "Halogenated Organic Waste" container for liquid waste.
-
-
Secondary Wash:
-
After the solvent rinse, wash the glassware with soap and water.
-
Rinse thoroughly with deionized water.
-
-
Drying:
-
Allow the glassware to air dry or place it in a drying oven.
-
-
Verification (Optional):
-
For sensitive applications, a final rinse with a clean solvent can be performed, and the rinsate analyzed (e.g., by HPLC or LC-MS) to ensure complete removal of the compound.
-
Visualizations
Caption: Disposal workflow for this compound.
Caption: Key logical steps for compliant chemical waste disposal.
References
Personal protective equipment for handling 6-Fluoro-1H-indazole-5-carbonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Fluoro-1H-indazole-5-carbonitrile was located. The following guidance is based on safety data for structurally similar compounds, including other halogenated indazoles, as well as general best practices for handling fluoro-organic and nitrile-containing molecules. Researchers must conduct a thorough risk assessment before beginning any work.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE is the primary defense against exposure. Given the compound's fluorinated and nitrile functionalities, the following PPE is mandatory.
Table 1: Required Personal Protective Equipment
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles with Side Shields | Minimum requirement to protect against splashes. |
| Face Shield | Required when there is a significant risk of splashing or when handling larger quantities.[1] | |
| Hands | Disposable Nitrile Gloves | Provides a barrier against brief, incidental contact.[2] Nitrile is resistant to a wide range of chemicals.[3][4] |
| Double Gloving | Recommended for enhanced protection, especially when handling concentrated solutions. | |
| Chemical-Resistant Gauntlets | Consider for large-scale operations or when prolonged contact is possible. | |
| Body | Flame-Resistant Laboratory Coat | To be worn at all times within the laboratory. |
| Chemical-Resistant Apron | Recommended when handling significant quantities or during procedures with a high splash risk. | |
| Respiratory | Chemical Fume Hood | All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1] |
| Respirator | May be required if engineering controls are insufficient. The type should be selected based on a formal risk assessment.[1] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing risks.
Experimental Workflow Protocol:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill cleanup materials readily accessible.
-
Review the experimental protocol and identify potential hazards.
-
-
Handling the Compound:
-
Conduct all manipulations of this compound within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.
-
Use appropriate tools for transfers to minimize the risk of spills.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove and immediately discard contaminated disposable gloves.[2]
-
Wash hands thoroughly with soap and water after removing gloves.
-
Segregate and label all waste for proper disposal.
-
Spill and Emergency Procedures
Immediate and appropriate action during a spill is critical to prevent exposure and further contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves volatile materials, evacuate the laboratory.
-
-
Control and Contain:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.
-
-
Cleanup and Decontamination:
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Disposal:
-
Dispose of all contaminated materials as hazardous waste.
-
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
Waste Disposal Protocol:
-
Segregation:
-
All solid waste (contaminated gloves, absorbent materials, etc.) and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
-
Labeling:
-
Waste containers must be labeled with the full chemical name and associated hazards.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office.
-
Logical Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 3. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 4. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
